molecular formula C10H13NO2 B166085 2-Hydroxy-2-phenylbutyramide CAS No. 131802-71-6

2-Hydroxy-2-phenylbutyramide

Cat. No.: B166085
CAS No.: 131802-71-6
M. Wt: 179.22 g/mol
InChI Key: KHJLUGZFVDFOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-phenylbutyramide (CAS 52839-87-9) is a phenyl alcohol amide compound of significant interest in pharmacological and cosmetic research. In neuroscience, it has demonstrated notable anticonvulsant activity in experimental models, protecting against pentylenetetrazol-induced seizures . Studies on its enantiomers have revealed a stereoselective profile, with the (-)-enantiomer showing lower neurotoxicity in ataxia tests, making it a valuable compound for investigating the structural requirements for anticonvulsant efficacy and safety . Its mechanism of action may involve GABAergic systems, as related phenyl alcohol amides have been shown to reverse GABA-mediated inhibition of neurotransmitter release in rat brain slices, suggesting a potential role as a negative GABA modulator . In the field of dermatological and cosmetic science, closely related derivatives like phenylalanine butyramide (FBA) are explored for their soothing and anti-reddening potential . These compounds act as odorless, solid prodrugs that release butyric acid, a short-chain fatty acid with anti-inflammatory properties, on the skin. Research indicates that such formulations can significantly decrease the erythema index, showcasing their application in developing skincare products aimed at reducing redness and soothing skin . With a molecular formula of C10H13NO2 and favorable lipophilicity (Log P~0.79), 2-Hydroxy-2-phenylbutyramide presents suitable properties for various research applications . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131802-71-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-hydroxy-2-phenylbutanamide

InChI

InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12)

InChI Key

KHJLUGZFVDFOKZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)N)O

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)O

Other CAS No.

131802-71-6

Synonyms

2-hydroxy-2-phenylbutyramide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylbutyramide, a chiral α-hydroxy amide, has garnered interest in the field of medicinal chemistry, primarily for its notable anticonvulsant properties.[1] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

2-Hydroxy-2-phenylbutyramide, also known as α-Ethyl-α-hydroxybenzeneacetamide, is a molecule with a stereocenter at the carbon bearing the hydroxyl, phenyl, and amide groups.

PropertyValueSource
CAS Number 131802-71-6LetoPharm
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
IUPAC Name 2-hydroxy-2-phenylbutanamide[2]
Boiling Point 358.5°C at 760 mmHgLetoPharm
Density 1.16 g/cm³LetoPharm
Structure

Caption: Chemical structure of 2-Hydroxy-2-phenylbutyramide.

Synthesis of 2-Hydroxy-2-phenylbutyramide

The synthesis of 2-Hydroxy-2-phenylbutyramide can be approached as a two-stage process: first, the synthesis of the precursor 2-hydroxy-2-phenylbutanoic acid, followed by its amidation.

Stage 1: Synthesis of 2-Hydroxy-2-phenylbutanoic Acid via the Cyanohydrin Pathway

This method involves the formation of a cyanohydrin from propiophenone, followed by hydrolysis to the corresponding carboxylic acid.

G propiophenone Propiophenone cyanohydrin 2-cyano-2-phenylbutan-2-ol (Cyanohydrin Intermediate) propiophenone->cyanohydrin 1. NaCN, H₂O 2. Acid carboxylic_acid 2-Hydroxy-2-phenylbutanoic Acid cyanohydrin->carboxylic_acid H₃O⁺, Heat (Hydrolysis)

Caption: Synthesis of 2-hydroxy-2-phenylbutanoic acid from propiophenone.

Materials:

  • Propiophenone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

    • Propiophenone is added dropwise to the stirred cyanide solution.

    • After the addition of propiophenone, a dilute solution of sulfuric acid is added slowly through the dropping funnel. The reaction mixture is stirred for several hours at a low temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the propiophenone is consumed.

    • The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.

  • Hydrolysis to Carboxylic Acid:

    • The crude cyanohydrin is refluxed with a mixture of concentrated hydrochloric acid and water for several hours.

    • The progress of the hydrolysis is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the product is extracted with diethyl ether.

    • The ether extract is washed with a saturated solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt.

    • The aqueous bicarbonate layer is carefully acidified with concentrated HCl to precipitate the 2-hydroxy-2-phenylbutanoic acid.

    • The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Stage 2: Amidation of 2-Hydroxy-2-phenylbutanoic Acid

A reliable method for the amidation of the precursor acid involves a two-step process of esterification followed by reaction with ammonia.[1]

G carboxylic_acid 2-Hydroxy-2-phenylbutanoic Acid ester Methyl 2-hydroxy-2-phenylbutanoate carboxylic_acid->ester Methanol, H₂SO₄ (cat.) (Esterification) amide 2-Hydroxy-2-phenylbutyramide ester->amide Ammonia (NH₃) (Aminolysis)

Caption: Amidation of 2-hydroxy-2-phenylbutanoic acid.

Materials:

  • 2-Hydroxy-2-phenylbutanoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Ammonia (aqueous or gas)

  • Dichloromethane

Procedure:

  • Esterification:

    • 2-Hydroxy-2-phenylbutanoic acid is dissolved in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the methyl ester.

  • Aminolysis:

    • The methyl 2-hydroxy-2-phenylbutanoate is dissolved in a suitable solvent like methanol.

    • The solution is saturated with ammonia gas at a low temperature, or a concentrated aqueous solution of ammonia is added.

    • The reaction vessel is sealed and stirred at room temperature for several hours to days.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

    • The crude 2-Hydroxy-2-phenylbutyramide can be purified by recrystallization.

Therapeutic Potential: Anticonvulsant Activity

Research has shown that 2-Hydroxy-2-phenylbutyramide and its individual enantiomers possess significant anticonvulsant activity.[1] Studies in mouse models have demonstrated its efficacy against pentylenetetrazol-induced seizures.[1] Interestingly, while both enantiomers show similar peak anticonvulsant effects, there are variations in the time course of their activity.[1] The (-)-enantiomer has been reported to exhibit the lowest neurotoxicity in the rotarod ataxia test.[1]

Spectroscopic Data

The structural confirmation of 2-Hydroxy-2-phenylbutyramide relies on various spectroscopic techniques.

Spectroscopic DataObservations
¹H NMR Expected signals would include those for the aromatic protons of the phenyl group, the ethyl group protons (a triplet and a quartet), a broad singlet for the hydroxyl proton, and two broad singlets for the amide protons.
¹³C NMR PubChem lists the ¹³C NMR spectrum, which would show characteristic peaks for the aromatic carbons, the quaternary carbon attached to the hydroxyl and phenyl groups, the carbonyl carbon of the amide, and the carbons of the ethyl group.[2]
IR Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretches.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the amide group and the ethyl group. PubChem provides GC-MS data for this compound.[2]

Conclusion

2-Hydroxy-2-phenylbutyramide is a molecule of significant interest due to its demonstrated anticonvulsant properties. The synthetic routes outlined in this guide, particularly the cyanohydrin pathway for the precursor acid followed by esterification and aminolysis, provide a reliable framework for its preparation in a laboratory setting. Further investigation into the stereospecific synthesis and pharmacological evaluation of its enantiomers could pave the way for the development of new therapeutic agents for seizure disorders. The detailed protocols and compiled data in this guide are intended to support and facilitate such research endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86230, 2-Hydroxy-2-phenylbutyramide. Retrieved from [Link].

  • LetoPharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide | CAS:#131802-71-6. Retrieved from [Link].

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link].

  • Charpentier, J. R., & Elzbieta, P. (1985). Process for preparation of cyanohydrins. (WO 1985/000166 A1).
  • Perales, A., Cocolakis, E., & Goya, P. (1986). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittel-Forschung, 36(9), 1340-1342. [Link].

  • Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. (2001). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Tetrahedron, 57(8), 1551-1558. [Link].

  • ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. Retrieved from [Link].

Sources

biological activity of 2-Hydroxy-2-phenylbutyramide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-2-phenylbutyramide Derivatives

Abstract

This technical guide provides a comprehensive examination of the biological activities associated with 2-Hydroxy-2-phenylbutyramide and its derivatives. The primary focus is on the stereoselective anticonvulsant properties of its enantiomers, detailing their efficacy in preclinical seizure models and their corresponding neurotoxicity profiles. We delve into the structure-activity relationships dictated by the compound's chirality and present detailed, field-proven protocols for its chemical synthesis, chiral resolution, and in vivo evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neurotherapeutics and drug development, offering both foundational knowledge and practical methodologies for advancing the study of this chemical scaffold.

Introduction: The 2-Hydroxy-2-phenylbutyramide Scaffold

The development of novel central nervous system (CNS) agents remains a critical objective in medicinal chemistry. Within this landscape, small molecules with a chiral center offer a compelling avenue for discovering therapies with improved efficacy and safety profiles. The 2-Hydroxy-2-phenylbutyramide scaffold is a noteworthy example, characterized by a tertiary alcohol and an amide functional group attached to a chiral carbon also bearing a phenyl ring.[1] The presence of this stereocenter means the compound exists as a racemic mixture of two enantiomers, which can exhibit distinct pharmacological and toxicological properties.

The primary biological activity reported for this class of compounds is anticonvulsant effects.[2] Understanding the stereoselectivity of this activity is paramount, as it can inform the development of single-enantiomer drugs with an optimized therapeutic window. This guide synthesizes the available data on these derivatives, focusing on the critical relationship between stereochemistry, anticonvulsant potency, and neurotoxicity.

Core Biological Activity: Anticonvulsant Properties

The most significant and well-documented biological activity of 2-Hydroxy-2-phenylbutyramide is its ability to prevent or mitigate seizures. Preclinical evaluation has centered on chemically-induced seizure models, which are standard for screening potential antiepileptic drugs.

Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) seizure model is a benchmark for evaluating potential anticonvulsants, particularly those that may be effective against generalized absence seizures. Research has demonstrated that the racemic mixture (DL-2-hydroxy-2-phenylbutyramide) and its individual enantiomers possess significant anticonvulsant activity against PTZ-induced seizures at their peak effect time.[2] However, a notable variation in the onset and duration of action was observed between the enantiomers, highlighting the influence of stereochemistry on the pharmacokinetics or pharmacodynamics of the compounds.[2]

Stereoselective Neurotoxicity Profile

A critical aspect of any CNS-active drug is its safety profile, particularly its potential for neurotoxicity. The rotarod ataxia test is a common preclinical assay used to measure motor coordination and balance, with drug-induced impairment serving as a surrogate for neurotoxicity.[2] In this test, the (-)-enantiomer of 2-hydroxy-2-phenylbutyramide demonstrated the lowest neurotoxicity.[2] This finding is crucial, as it suggests that a stereoselective therapeutic approach could yield a superior safety margin. A compound that retains high anticonvulsant efficacy while minimizing motor impairment is a much stronger candidate for further development.

Structure-Activity Relationship (SAR)

The primary SAR insight for this scaffold is driven by its stereochemistry. The differential activity and toxicity between the (+) and (-) enantiomers underscore the importance of a specific three-dimensional arrangement for interaction with its biological target(s).

  • Anticonvulsant Activity: Both enantiomers show comparable efficacy at peak effect, suggesting that the fundamental pharmacophore for anticonvulsant action is present in both forms.[2] The variation in the time-course of activity, however, points to stereoselective differences in metabolism, distribution, or target engagement kinetics.[2]

  • Neurotoxicity: The significantly lower neurotoxicity of the (-)-enantiomer indicates that the structural features responsible for motor impairment are more pronounced in the (+)-enantiomer.[2] This separation of desired efficacy from undesired side effects is a foundational goal in drug design.

While research on other derivatives is limited, related structures such as N-hydroxybutanamides have been investigated for different biological activities, including matrix metalloproteinase (MMP) inhibition, which is linked to their hydroxamic acid moiety.[3][4] This suggests that modification of the amide functional group could unlock entirely different therapeutic applications, though this remains a speculative area for the specific 2-Hydroxy-2-phenylbutyramide core.

Pharmacological Data Summary
CompoundAnticonvulsant Activity (vs. PTZ Seizures)Neurotoxicity (Rotarod Ataxia Test)
(±)-Racemate Significant activity at peak effect.[2]Moderate.[2]
(+)-Enantiomer Significant activity; variation in time-course compared to (-)-enantiomer.[2]Higher than (-)-enantiomer.[2]
(-)-Enantiomer Significant activity; variation in time-course compared to (+)-enantiomer.[2]Lowest observed neurotoxicity.[2]

Experimental Protocols

The following protocols are grounded in established methodologies for the synthesis and evaluation of 2-Hydroxy-2-phenylbutyramide derivatives. The causality behind experimental choices is explained to provide deeper insight.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 2-hydroxy-2-phenylbutyramide begins with the racemic acid, which is then resolved into its separate enantiomers before being converted to the final amide product. This multi-step process ensures high optical purity.[2]

Rationale: Direct synthesis of the chiral amide is difficult. A more robust and controllable method is to first synthesize and resolve the parent carboxylic acid. The acid provides a handle for forming diastereomeric salts with chiral bases, which can be separated by crystallization. Once the enantiomerically pure acid is isolated, it is converted to the amide, a transformation that does not affect the stereocenter.

G rac_acid Racemic 2-Hydroxy- 2-phenylbutyric Acid diastereomers Diastereomeric Salt Mixture rac_acid->diastereomers chiral_base Chiral Resolving Agent (e.g., (-)-quinine or (+)-1-phenylethylamine) chiral_base->diastereomers Salt Formation separation Fractional Crystallization diastereomers->separation enant_acid Enantiomerically Pure Acid separation->enant_acid Isolation esterification Esterification (e.g., MeOH, H+) enant_acid->esterification ester Methyl Ester Intermediate esterification->ester amidation Ammonolysis (NH3) ester->amidation final_product Optically Pure 2-Hydroxy-2-phenylbutyramide ((+)- or (-)-enantiomer) amidation->final_product

Caption: Workflow for Synthesis and Chiral Resolution.

Step-by-Step Protocol:

  • Resolution of Racemic Acid: The racemic 2-hydroxy-2-phenylbutyric acid is dissolved in an appropriate solvent. A chiral resolving agent, such as (-)-quinine or (+)-1-phenylethylamine, is added to form diastereomeric salts.[2]

  • Fractional Crystallization: The solution is allowed to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution due to differences in solubility. This solid is collected by filtration.

  • Liberation of Free Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure 2-hydroxy-2-phenylbutyric acid.

  • Esterification: The optically active acid is converted to its corresponding methyl ester. This is a standard procedure to activate the carboxyl group for the subsequent amidation step.[2]

  • Amidation: The purified ester is reacted with ammonia (ammonolysis) to form the final amide product, (+)- or (-)-2-hydroxy-2-phenylbutyramide.[2]

  • Purity Confirmation: The final product's optical purity should be confirmed using chiral High-Performance Liquid Chromatography (HPLC).[2]

In Vivo Evaluation Workflow

The following diagram and protocols outline the standard preclinical screening cascade for assessing anticonvulsant activity and neurotoxicity.

Rationale: A tiered approach is essential for efficient drug screening. A primary screen (PTZ model) identifies compounds with the desired biological activity. A secondary, parallel screen (Rotarod test) immediately assesses the compound's safety and tolerability. This dual-testing approach allows for the simultaneous evaluation of efficacy and side effects, enabling a rapid determination of the therapeutic index.

G cluster_0 Pre-Test cluster_1 Efficacy & Toxicity Testing cluster_2 Data Endpoints animal_prep Animal Acclimation (e.g., Male Mice) dosing Compound Administration (i.p. or p.o.) animal_prep->dosing ptz_test PTZ-Induced Seizure Test (e.g., 85 mg/kg, s.c.) dosing->ptz_test Peak Effect Time rotarod_test Rotarod Ataxia Test dosing->rotarod_test Time Course ptz_outcome Observation for Seizures (Absence/Presence, Latency to Convulsion) ptz_test->ptz_outcome rotarod_outcome Motor Coordination Assessment (Time on Rod, Pass/Fail) rotarod_test->rotarod_outcome

Caption: Preclinical Workflow for Anticonvulsant Evaluation.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Animals: Use male mice, acclimated to the laboratory environment.[2]

  • Dosing: Administer the test compound (racemate or enantiomer) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

  • Pretreatment Time: Wait for a predetermined period to allow the drug to reach its peak effect. This time point may need to be determined from preliminary pharmacokinetic studies.

  • PTZ Challenge: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) via the subcutaneous (s.c.) route.[5]

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of seizures (e.g., clonic or tonic-clonic convulsions).

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from seizures. This data can be used to calculate an ED₅₀ (median effective dose).

Protocol 2: Rotarod Ataxia Test

  • Apparatus: Use a standard rotarod apparatus (a rotating rod).

  • Training: Prior to the test day, train the animals to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Dosing: On the test day, administer the test compound or vehicle as in the efficacy study.

  • Testing: At various time points after dosing (e.g., 15, 30, 60, 120 minutes), place the animals on the rotarod.

  • Endpoint: Record the time each animal remains on the rod. A failure is defined as falling off the rod before the cutoff time. The results can be used to determine the TD₅₀ (median toxic dose) and assess the time course of motor impairment.[2]

Future Directions and Conclusion

The existing research establishes 2-Hydroxy-2-phenylbutyramide as a scaffold with promising, stereoselective anticonvulsant activity. The clear distinction between the efficacy and neurotoxicity of its enantiomers, particularly the favorable profile of the (-)-enantiomer, marks it as a compelling starting point for further investigation.[2]

Future research should focus on several key areas:

  • Mechanism of Action: The precise molecular target of 2-Hydroxy-2-phenylbutyramide is unknown. Studies investigating its effect on ion channels (e.g., sodium, calcium), GABAergic systems, or other CNS targets are critical next steps.

  • Pharmacokinetic Profiling: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers would explain the observed differences in their activity time-course.

  • SAR Expansion: Synthesis and evaluation of new derivatives with substitutions on the phenyl ring or modifications to the butyramide chain could lead to compounds with enhanced potency, selectivity, and improved drug-like properties.

  • Broader Efficacy Testing: Evaluation in other seizure models, including those for drug-resistant epilepsy (e.g., the 6 Hz model), would provide a more comprehensive picture of its potential therapeutic utility.[6]

References

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. Available from: [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.). ResearchGate. Available from: [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). PMC. Available from: [Link]

  • Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. (2019). PubMed. Available from: [Link]

  • Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. (2001). PubMed. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. Available from: [Link]

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  • Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). PMC. Available from: [Link]

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  • Process for preparing 2-hydroxy-2-phenylethylamines. (n.d.). Google Patents.
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2-Hydroxy-2-phenylbutyramide (DL-HEPA): A Comprehensive Technical Guide on Pharmacological and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug development professionals, we are constantly evaluating compounds that bridge the gap between synthetic pharmaceutical efficacy and natural phytochemical bioactivity. 2-Hydroxy-2-phenylbutyramide , commonly referred to as DL-HEPA (DL-2-hydroxy-2-ethyl-2-phenyl-acetamide), is a prime example of such a versatile molecule. Structurally identified as an alpha-ethyl-alpha-hydroxybenzeneacetamide (Molecular Formula: C10H13NO2, MW: 179.22 g/mol )[1], DL-HEPA has demonstrated significant utility across two distinct research domains: as a potent, low-toxicity anticonvulsant in neurological drug development[2], and as a bioactive phytochemical agent in antimicrobial and agrochemical formulations[3][4].

This whitepaper provides an in-depth, field-proven guide to the experimental workflows, causality-driven protocols, and quantitative data surrounding DL-HEPA research.

Neurological Therapeutics: Anticonvulsant Workflows

Mechanistic Overview

DL-HEPA is a structural homologue of 4-hydroxy-4-phenylhexanamide (DL-HEPB) and 3-hydroxy-3-phenylpentamide (DL-HEPP)[2]. In our laboratory workflows, this class of hydroxyamides is of particular interest because they are structurally unrelated to major known anticonvulsant drugs (like hydantoins or barbiturates), yet they exhibit a broad spectrum of action against pentylenetetrazol (PTZ)-induced seizures[2][5]. The primary advantage of DL-HEPA and its homologues is their unexpectedly low neurotoxicity, yielding a therapeutic index superior to widely used clinical antiepileptics such as valproate[5].

Experimental Protocol 1: Enantiomeric Resolution and In Vivo Screening

Because DL-HEPA contains a chiral center at the alpha-carbon, administering a racemic mixture in vivo obscures enantiomer-specific pharmacodynamics. To build a self-validating system, we must resolve the racemate and independently evaluate the (+) and (-) enantiomers.

Step 1: Diastereomeric Crystallization

  • Action: React racemic DL-HEPA with a resolving agent such as (-) brucine or (-) 1-phenylethylamine.

  • Causality: This converts the enantiomers into diastereomeric salts, which possess different physical solubilities, allowing for separation via fractional crystallization.

Step 2: Chiral Validation (Self-Validating Step)

  • Action: Esterify the optically active acids with diazomethane and react with ammonia to yield the pure amides. Analyze via chiral High-Performance Liquid Chromatography (HPLC) and proton magnetic resonance using europium shift reagents[5].

  • Causality: We must guarantee >99% enantiomeric excess before animal testing. If impurities are detected, the in vivo efficacy data cannot be definitively linked to a specific stereoisomer, invalidating the therapeutic index.

Step 3: In Vivo PTZ Seizure Model & Neurotoxicity Assay

  • Action: Administer the resolved HEPA enantiomers (e.g., 100 mg/kg i.p.) to murine models, followed by 80 mg/kg PTZ to induce seizures[5]. Concurrently, run a Rotarod ataxia test (drum diameter 2.54 cm, 10 rpm)[5].

  • Causality: Raw anticonvulsant efficacy is meaningless if the compound induces severe ataxia. The Rotarod test provides a quantifiable measure of motor impairment, allowing us to establish a self-validating Therapeutic Index (TI) that directly compares the protective dose (ED50) against the neurotoxic dose (TD50).

G A Synthesis of DL-HEPA (Racemic Mixture) B Chiral Resolution (via Brucine Salts) A->B Diastereomeric Crystallization C (+)-HEPA Enantiomer B->C HPLC Validation D (-)-HEPA Enantiomer B->D HPLC Validation E In Vivo PTZ Seizure Model (Mice, i.p. injection) C->E F Neurotoxicity Assay (Rotarod Test) C->F D->E D->F G Therapeutic Index Calculation (Self-Validating Efficacy) E->G ED50 Data F->G TD50 Data

Fig 1: Workflow for chiral resolution and self-validating in vivo anticonvulsant screening.

Agrochemical & Antimicrobial Bio-Efficacy

Phytochemical Profiling

Beyond synthetic neurology, DL-HEPA is a naturally occurring secondary metabolite. Advanced Gas Chromatography-Mass Spectrometry (GC-MS) profiling has identified 2-hydroxy-2-phenylbutyramide in the bioactive extracts of Piper nigrum (black pepper)[3] and the essential oils of Thymus daenensis[4]. In these contexts, the compound contributes to significant antimicrobial and insecticidal properties.

Experimental Protocol 2: Nanocapsule Formulation for Fumigant Toxicity

When applying phytochemicals as agrochemicals, raw essential oils suffer from rapid volatilization and photo-oxidation, leading to irreproducible bioassays. To engineer a self-validating controlled-release system, we utilize nano-encapsulation.

Step 1: Hydrodistillation and GC-MS Profiling

  • Action: Extract essential oils from Thymus daenensis via hydrodistillation. Profile the constituents using GC-MS against a Tetramethylsilane (TMS) internal standard to quantify the presence of DL-HEPA[4].

  • Causality: Establishing the exact baseline concentration of the active payload is critical. Without an internal standard, downstream toxicity variations cannot be accurately attributed to the compound's concentration versus the capsule's release kinetics.

Step 2: In Situ Polymerization

  • Action: Prepare nanocapsules of urea-formaldehyde loaded with the extracted essential oil[4].

  • Causality: The urea-formaldehyde shell protects the DL-HEPA payload from environmental degradation. This decouples the physical degradation of the compound from its inherent biological toxicity, ensuring that the fumigant assay measures true biological efficacy rather than chemical instability.

Step 3: Fumigant Toxicity Assay

  • Action: Expose Brevicoryne brassicae (cabbage aphid) to the nanoformulation in a controlled airspace. Calculate LC50 and LC90 values after 96 hours[4].

  • Causality: By comparing the encapsulated formulation against a non-formulated essential oil control, the system self-validates the efficacy of the delivery mechanism. Literature confirms that nanocapsulated formulations yield significantly lower (more potent) LC50 values (e.g., 10.55 µl/l air) compared to non-formulated oils (18.66 µl/l air)[4].

G A Plant Biomass (e.g., Thymus daenensis) B Hydrodistillation & Solvent Extraction A->B C GC-MS Profiling (DL-HEPA Identification) B->C Internal Std Validation D In Situ Polymerization (Urea-Formaldehyde) C->D Agrochemical Pathway G Molecular Docking (Aerolysin aerA Target) C->G Antimicrobial Pathway E Nanocapsule Formulation (Controlled Release) D->E F Fumigant Toxicity Assay (Brevicoryne brassicae) E->F Efficacy Data

Fig 2: Dual-pathway workflow for phytochemical extraction, nano-encapsulation, and molecular docking.

Quantitative Data Summaries

To facilitate rapid comparative analysis for drug development and agrochemical formulation, the following tables summarize the established efficacy metrics of DL-HEPA and its homologues.

Table 1: Comparative Anticonvulsant Efficacy (PTZ Murine Model) [2][5]

Compound Class Test Model Protective Efficacy Neurotoxicity (Rotarod) Therapeutic Index (TI)
DL-HEPA / HEPP PTZ-induced (80 mg/kg) High (Peak Drug Effect) Low Superior to Valproate

| Valproate (Control) | PTZ-induced (80 mg/kg) | High | Moderate | Baseline |

Table 2: Phytochemical Identification & Biological Targeting [3][4]

Plant Source Application Domain Target Pathogen / Pest Mechanism / Target Protein Identification
Piper nigrum Antimicrobial Aeromonas hydrophila Aerolysin (aerA) Inhibition GC-MS

| Thymus daenensis | Agrochemical | Brevicoryne brassicae | Fumigant Toxicity (LC50: 10.55 µl/l) | GC-MS |

Future Perspectives: SARMs and Targeted Delivery

Looking forward, the structural motif of 2-phenylbutanamide derivatives is increasingly appearing in patent literature concerning Selective Androgen Receptor Modulators (SARMs)[6]. Compounds like (2S)-N-(2-fluoro-5-(trifluoromethyl)benzyl)-2-hydroxy-2-phenylbutanamide are being investigated for treating conditions caused by androgen deficiency, such as sarcopenia and osteoporosis[6]. The ability to leverage the low toxicity of the HEPA backbone while substituting functional groups for targeted receptor binding represents the next frontier in the commercialization of this versatile molecule.

References

  • US5463125A - Phenyl alcohol amides having anticonvulsant activity - Google P
  • 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem - NIH. nih.gov.
  • PHYTOCHEMICAL PROFILING AND MOLECULAR DOCKING ANALYSIS OF Piper nigrum.
  • Evaluation of fumigant toxicity of nanocapsule loaded with the Thymus daenensis essential oil on the cabbage aphid, Brevicoryne brassicae (L.) - ResearchGate.
  • Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP - Academic Journals. academicjournals.org.
  • (12) Patent Application Publication (10) Pub. No.: US 2005/0277681A1 - Googleapis.com. googleapis.com.

Sources

Spectroscopic Characterization of 2-Hydroxy-2-phenylbutyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Hydroxy-2-phenylbutyramide , a compound of significant interest in medicinal chemistry as a metabolite of anticonvulsants and a structural probe for stereoselective enzymatic reactions.

Introduction & Compound Profile

2-Hydroxy-2-phenylbutyramide (also known as


-ethyl-

-hydroxybenzeneacetamide) represents a class of

-hydroxy amides often encountered as metabolic products or synthetic intermediates in the development of anticonvulsant drugs (e.g., related to Phenobarbital metabolites).

Accurate spectroscopic identification of this compound is challenging due to the chiral quaternary center at the C2 position, which induces diastereotopicity in the adjacent ethyl group. This guide provides a definitive reference for validating the structure using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Physicochemical Identity
PropertyData
IUPAC Name 2-Hydroxy-2-phenylbutanamide
CAS Registry 52839-87-9 (racemic)
Molecular Formula

Molecular Weight 179.22 g/mol
Melting Point 91–92 °C [1]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in

Key Structural Feature Quaternary Chiral Center (C2)

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the identity of 2-Hydroxy-2-phenylbutyramide, emphasizing the detection of diastereotopic protons and specific fragmentation patterns.

Structural_Validation Start Unknown Sample IR_Step Step 1: IR Spectroscopy (Check Functional Groups) Start->IR_Step IR_Check Amide I/II & OH Detected? IR_Step->IR_Check NMR_Step Step 2: 1H NMR (DMSO-d6) (Check Connectivity) IR_Check->NMR_Step Yes Fail Investigate Impurities (Nitrile/Acid) IR_Check->Fail No (Missing Amide/OH) Chiral_Check Ethyl CH2 Diastereotopic? NMR_Step->Chiral_Check MS_Step Step 3: Mass Spectrometry (Check Fragmentation) Chiral_Check->MS_Step Yes (Complex Multiplet) Chiral_Check->Fail No (Simple Quartet) Frag_Check M-18 (H2O) or M-44 (CONH2)? MS_Step->Frag_Check Confirm Identity Confirmed: 2-Hydroxy-2-phenylbutyramide Frag_Check->Confirm Yes Frag_Check->Fail No

Caption: Logical workflow for the spectroscopic validation of 2-Hydroxy-2-phenylbutyramide, highlighting the critical check for diastereotopicity in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

Expertise & Causality: The Diastereotopic Effect

The most critical feature in the


 NMR spectrum of this compound is the signal for the methylene (

) protons of the ethyl group. Because the adjacent carbon (C2) is a chiral center (bonded to Ph, OH, Et, CONH2), the two protons on the

group are diastereotopic . They are chemically non-equivalent and will not appear as a simple quartet. Instead, they typically manifest as two complex multiplets or a "doublet of quartets" pattern due to geminal coupling (

Hz) and vicinal coupling to the methyl group.

Protocol:

  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    . DMSO preserves the signals for the labile protons (OH and
    
    
    ), which are crucial for confirming the primary amide and tertiary alcohol.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Predicted NMR Data (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.20 – 7.50 Multiplet (m)5HAr-H (Phenyl)Confirms aromatic ring.[1]
7.25, 6.90 Broad Singlets1H each-CO-NH

Primary amide protons often appear as two peaks due to restricted rotation or H-bonding in DMSO.
5.80 Singlet (s)1HC-OH Tertiary hydroxyl. Sharp in DMSO; broad/absent in

.
1.90 – 2.15 Multiplet (m)2H-CH

-CH

Diastereotopic protons. Distinctive complex pattern confirming chirality at C2.
0.75 Triplet (t)3H-CH

-CH

Terminal methyl group (

Hz).
Predicted NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
AssignmentType
176.5 C =OAmide Carbonyl
143.0 Ar-C (ipso)Quaternary Aromatic
128.0, 127.5, 126.0 Ar-C Aromatic CH
78.5 C -OHQuaternary Aliphatic (Chiral Center)
32.0 -C H

-
Methylene
8.5 -C H

Methyl

Infrared (IR) Spectroscopy

Methodology: The preferred method is ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets, ensure the sample is strictly dry to prevent water bands from obscuring the OH/NH region.

Diagnostic Bands: The spectrum will be dominated by the overlap of the hydroxyl and amide functionalities.

Wavenumber (

)
Vibration ModeDescription
3400 – 3200

&

Broad, intense absorption. The sharp N-H stretches (asymmetric/symmetric) often ride on the broader O-H band.
3060

Weak aromatic C-H stretch.
2980, 2940

Aliphatic C-H stretches (ethyl group).
1660 – 1680

Amide I band . Strong and characteristic of primary amides.
1590 – 1610

Amide II band . N-H bending vibration.
700, 750

Mono-substituted benzene ring out-of-plane bending.

Self-Validation Check:

  • Impurity Alert: A sharp peak at 2250

    
      indicates unreacted nitrile precursor (2-hydroxy-2-phenylbutyronitrile).
    
  • Impurity Alert: A broad band shifting the carbonyl to 1700-1720

    
      suggests hydrolysis to the carboxylic acid.
    

Mass Spectrometry (MS)[1][4][5]

Technique: GC-MS (Electron Impact, 70 eV). Direct Insertion Probe (DIP) is preferred if the compound is thermally labile, though this amide is relatively stable.

Fragmentation Pathway

The fragmentation is driven by


-cleavage  adjacent to the hydroxyl group and the amide.
  • Molecular Ion (

    
    ):  m/z 179 (Weak, often barely visible).
    
  • Loss of Amide Group: The bond between the quaternary carbon and the carbonyl carbon is fragile.

    • 
      .
      
    • Fragment mass: 135 m/z . This is the resonance-stabilized

      
      -hydroxy carbocation (
      
      
      
      ).
  • Loss of Ethyl Group:

    • 
      .
      
    • Fragment mass: 150 m/z .

  • Phenyl Cation:

    • m/z 77 (

      
      ).
      
  • Benzoyl Cation (Rearrangement):

    • m/z 105 (

      
      ). Common in phenyl-substituted oxygenated compounds.
      

Quantitative Validation Table (Relative Abundance Estimate)

m/z Fragment Abundance Note

| 179 |


 | < 5% | Molecular ion. |
| 161  | 

| 10-20% | Dehydration (thermal or EI induced). | | 150 |

| 20-40% | Loss of ethyl chain. | | 135 |

| 100% (Base Peak) |

-cleavage loss of

. | | 77 |

| 30-50% | Characteristic phenyl pattern. |

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Selection: Use a high-quality 5mm NMR tube free of scratches.

  • Solvent: Dispense 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Dissolution: Add 10 mg of 2-Hydroxy-2-phenylbutyramide. Cap and invert gently.

    • Note: Do not heat excessively to dissolve, as this may induce H/D exchange with residual water, broadening the OH/NH signals.

  • Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

  • Validation: Verify the residual DMSO quintet at 2.50 ppm and water singlet at 3.33 ppm.

Protocol B: Synthesis of Reference Standard (Brief)

To ensure authoritative grounding, the origin of the spectral data is often derived from the hydrolysis of the corresponding nitrile.

  • Precursor: 2-Hydroxy-2-phenylbutyronitrile.

  • Reagent: Conc.

    
     or alkaline 
    
    
    
    (Radziszewski reaction).
  • Condition: Stir at 0-20°C to prevent over-hydrolysis to the acid.

  • Purification: Recrystallize from Ethanol/Water to achieve the melting point of 91-92°C [1].

References

  • U.S. Patent 5,463,125 . Phenyl alcohol amides having anticonvulsant activity. Example 1: Preparation of DL-2-hydroxy-2-ethyl-2-phenyl acetamide (DL-HEPA).[2]

  • PubChem . 2-Hydroxy-2-phenylbutyramide (Compound).[3] CID 86230.[3] [3]

  • Carvajal-Sandoval, G., et al. (1995). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittelforschung, 45(7), 756-9.[4]

  • BenchChem . Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile (Analogous fragmentation patterns).

Sources

Technical Guide: Discovery, Chemistry, and Pharmacology of 2-Hydroxy-2-phenylbutyramide (DL-HEPA)

[1][2]

Part 1: Executive Summary & Chemical Identity[2]

2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA or


phenyl alcohol amides

Unlike traditional anticonvulsants that often rely on ureide structures (e.g., phenobarbital, phenytoin), DL-HEPA incorporates a tertiary alcohol adjacent to an amide functionality. This structural motif confers unique physicochemical properties, allowing for modulation of GABAergic systems while minimizing the neurotoxic sedation associated with earlier generation antiepileptics.

Chemical Identity Table[2]
PropertyDetail
IUPAC Name 2-Hydroxy-2-phenylbutanamide
Common Abbreviation DL-HEPA
CAS Number 52839-87-9 (Racemate); 131802-71-6 (Specific isomer citations)
Molecular Formula

Molecular Weight 179.22 g/mol
Chiral Center C-2 (Quaternary carbon bonded to Phenyl, Ethyl, Hydroxyl, Amide)
Drug Class Phenyl Alcohol Amide / Anticonvulsant
Key Homologs DL-HEPP (C5 chain), DL-HEPB (C6 chain)

Part 2: History and Discovery[2]

The Search for Non-Sedating Anticonvulsants (1980s-1990s)

The discovery of DL-HEPA is inextricably linked to the research group of Guillermo Carvajal-Sandoval at the National Polytechnic Institute in Mexico. In the early 1980s, the field of epilepsy treatment was dominated by drugs that, while effective, carried significant burdens of sedation and teratogenicity (e.g., valproate, phenobarbital).

The Carvajal-Sandoval group hypothesized that the anticonvulsant activity of certain metabolites (such as those of hydroxyphenamate) could be preserved and enhanced by stabilizing the hydroxy-amide moiety within a lipophilic alkyl chain. This led to the design of a homologous series of phenyl alcohol amides :

  • DL-HEPA (Ethyl chain, C4 total)[1]

  • DL-HEPP (Propyl chain, C5 total)

  • DL-HEPB (Butyl chain, C6 total)

The "Homologous Series" Breakthrough

The pivotal moment in DL-HEPA's history was the demonstration that anticonvulsant potency did not linearly correlate with chain length, but rather followed a specific lipophilic optimum. While DL-HEPB (the longer chain) was investigated earlier, DL-HEPA and DL-HEPP were identified in the mid-1990s as having superior therapeutic indices.

Key Milestone:

  • 1995: Publication of stereoselective anticonvulsant activity data demonstrating that while both enantiomers of HEPA are active, they exhibit distinct pharmacokinetic profiles.

  • Patent US 5,463,125: This patent codified the synthesis and utility of HEPA and HEPP, explicitly claiming their utility in treating grand mal and psychomotor seizures with reduced neurotoxicity compared to standard therapies.

Mechanism of Action Elucidation

Unlike sodium channel blockers (e.g., carbamazepine), DL-HEPA and its homologs were found to interact with the GABAergic system . Radioligand binding studies revealed that these compounds could displace baclofen from GABA_B receptors , suggesting a mechanism involving the modulation of inhibitory neurotransmission, potentially acting as antagonists or modulators that prevent hyperexcitability without inducing profound sedation.

Part 3: Chemical Synthesis and Manufacturing[2]

The synthesis of DL-HEPA is a classic example of constructing a quaternary carbon center with high value for medicinal chemistry. Two primary routes exist: the Cyanohydrin Route (industrial preferred) and the Grignard Route .

Retrosynthetic Analysis (DOT Diagram)

Synthesiscluster_resolutionChiral ResolutionTargetDL-HEPA(2-Hydroxy-2-phenylbutyramide)Inter12-Hydroxy-2-phenylbutyric AcidTarget->Inter1Amidation (via Ester/SOCl2)Inter22-Hydroxy-2-phenylbutyronitrileInter1->Inter2Acid Hydrolysis (HCl)Res1(+)-Enantiomer(Brucine Salt)Inter1->Res1Resolution w/ (-)-BrucineStart1Propiophenone(1-Phenylpropan-1-one)Inter2->Start1Nucleophilic AdditionStart2Potassium Cyanide(KCN)Inter2->Start2ReagentRes2(-)-Enantiomer

Figure 1: Retrosynthetic pathway for DL-HEPA showing the Cyanohydrin route and chiral resolution point.

Detailed Synthetic Protocol (Cyanohydrin Route)

This protocol is adapted from the methods described in Arzneimittelforschung (1995) and US Patent 5,463,125.

Reagents:

  • Propiophenone (1 mol)

  • Potassium Cyanide (KCN) (1.2 mol)

  • Ammonium Hydroxide / Hydrochloric Acid

  • Ethanol / Ethyl Acetate (Solvents)

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • In a fume hood, dissolve propiophenone (134 g, 1 mol) in ethanol.

    • Slowly add an aqueous solution of KCN (Caution: Toxic) at 0°C.

    • Add glacial acetic acid dropwise to maintain pH ~5-6.

    • Stir for 24 hours at room temperature.

    • Checkpoint: Monitor TLC for disappearance of propiophenone.

    • Result: 2-Hydroxy-2-phenylbutyronitrile.

  • Hydrolysis to Acid:

    • Reflux the nitrile in concentrated HCl (37%) for 4 hours.

    • Cool the mixture to precipitate the crude acid.

    • Recrystallize from water/ethanol.

    • Result:2-Hydroxy-2-phenylbutyric acid (M.P. 128-130°C).

  • Amidation (The HEPA Step):

    • Method A (Acid Chloride): React the acid with thionyl chloride (

      
      ) to form the acid chloride, then quench with aqueous ammonia (
      
      
      ).
    • Method B (Ester Ammolysis - Preferred for Purity):

      • Esterify the acid using Diazomethane or MeOH/H2SO4 to form Methyl 2-hydroxy-2-phenylbutyrate.

      • Stir the ester in saturated methanolic ammonia for 48 hours at room temperature.

    • Evaporate solvent and recrystallize from benzene/hexane or ethyl acetate.

    • Final Product:DL-HEPA (White crystals, M.P. ~108°C).

Chiral Resolution Protocol

To study the stereoselective effects, the racemate must be resolved at the acid stage:

  • Dissolve racemic 2-hydroxy-2-phenylbutyric acid in ethyl acetate.

  • Add an equimolar amount of (-)-Brucine .

  • Heat to reflux and allow to cool slowly. The diastereomeric salt of the (+)-acid crystallizes first.

  • Filter the crystals and liberate the free (+)-acid using dilute HCl.

  • Proceed to amidation as described above to yield (+)-HEPA .

Part 4: Pharmacology and Toxicology[2][4][7][8]

Comparative Anticonvulsant Profile

DL-HEPA protects against seizures induced by multiple modalities, indicating a broad mechanism of action.[2]

Test ModelInducerMechanism TargetedDL-HEPA Activity (

)
Phenobarbital Activity
MES Electroshock

Channels
138 mg/kg~10-20 mg/kg
scPTZ PentylenetetrazolGABA AntagonismEffective Effective
Bicuculline Bicuculline

Antagonism
EffectiveEffective
Rotarod N/ANeurotoxicityLow (

> 500 mg/kg)
High (Sedative)

Data synthesized from Carvajal-Sandoval et al. (1995, 1998).[3]

Mechanism of Action: The GABA Link

While early hypotheses focused on membrane stabilization, binding studies suggest a specific interaction with the GABA_B receptor .

  • Observation: DL-HEPA displaces tritiated baclofen (

    
    -Baclofen) from synaptic membranes.
    
  • Implication: Unlike benzodiazepines (

    
     modulators), HEPA may modulate the slower, G-protein coupled inhibitory responses, potentially reducing the "rebound" excitability seen in other drugs.
    
Biological Evaluation Workflow (DOT Diagram)

Bioassaycluster_screenPrimary Screening (Mice)cluster_toxToxicity AssessmentCompoundDL-HEPA(Synthesized)MESMaximal Electroshock(MES)Compound->MESPTZPentylenetetrazol(scPTZ)Compound->PTZRotarodRotarod Test(Ataxia/Sedation)MES->RotarodIf ActivePTZ->RotarodIf ActiveLD50Lethality(LD50)Rotarod->LD50ResultTherapeutic Index(TD50 / ED50)Rotarod->ResultLD50->Result

Figure 2: Preclinical evaluation workflow for establishing the Therapeutic Index of DL-HEPA.

Part 5: References

  • Carvajal-Sandoval, G., et al. (1995). "Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide."[3] Arzneimittelforschung (Drug Research), 45(7), 756-759.[3]

  • Carvajal-Sandoval, G. (1995). "Phenyl alcohol amides having anticonvulsant activity."[4][2][3][5] U.S. Patent 5,463,125.

  • Meza-Toledo, S. E., et al. (1998).[3] "Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABA_B receptor antagonists." Arzneimittelforschung, 48(8), 797-801.[3]

  • PubChem Database. (2023). "2-Hydroxy-2-phenylbutyramide (CID 86230)."[6] National Center for Biotechnology Information. [6]

  • Meza-Toledo, S. E., et al. (1990).[3] "Anticonvulsant activity of the homologous series of 2-hydroxy-2-phenyl-amides."[4][7][2][3][5][8] Proceedings of the Western Pharmacology Society, 33, 187-190.

The Cornerstone of Chirality: An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This reality underscores the critical importance of chiral building blocks—enantiopure molecules that serve as foundational components for the construction of complex, stereochemically defined targets. Among these, 2-Hydroxy-2-phenylbutyramide stands out as a versatile and valuable synthon, offering a unique combination of structural features that make it a powerful tool in the hands of synthetic chemists.

This technical guide provides a comprehensive exploration of 2-Hydroxy-2-phenylbutyramide, from its synthesis and chiral resolution to its applications as a key intermediate in asymmetric synthesis. We will delve into the underlying principles that govern its reactivity and stereoselectivity, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel and effective chiral molecules.

The Synthetic Challenge: Accessing Racemic 2-Hydroxy-2-phenylbutyramide

The journey to harnessing the chiral potential of 2-Hydroxy-2-phenylbutyramide begins with the efficient synthesis of its racemic form. A robust and scalable synthesis is the bedrock upon which subsequent chiral resolution and application strategies are built. A logical and widely applicable approach involves a two-step sequence: a Grignard reaction to construct the carbon skeleton followed by amidation.

The causality behind this choice lies in the reliability and versatility of the Grignard reaction for C-C bond formation. The nucleophilic addition of an ethyl Grignard reagent to an α-ketoester, such as ethyl benzoylformate, provides a direct route to the desired tertiary alcohol framework. The subsequent amidation of the resulting ester is a well-established transformation.

Experimental Protocol: Synthesis of Racemic 2-Hydroxy-2-phenylbutyramide

Step 1: Grignard Reaction - Synthesis of Ethyl 2-hydroxy-2-phenylbutanoate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: A solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.[1][2]

  • Addition of Electrophile: Once the Grignard reagent formation is complete, the solution is cooled to 0°C. A solution of ethyl benzoylformate (1.0 equivalent) in the same anhydrous solvent is then added dropwise, maintaining the temperature below 5°C. The causality here is to control the exothermicity of the reaction and minimize side reactions.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude ethyl 2-hydroxy-2-phenylbutanoate is purified by flash column chromatography.

Step 2: Amidation - Synthesis of 2-Hydroxy-2-phenylbutyramide

  • Reaction Setup: The purified ethyl 2-hydroxy-2-phenylbutanoate is dissolved in methanol in a sealed pressure vessel.

  • Ammonolysis: The solution is saturated with ammonia gas at 0°C, and the vessel is sealed and heated. The progress of the amidation is monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude 2-Hydroxy-2-phenylbutyramide is then purified by recrystallization or column chromatography to yield the racemic product.

The Art of Separation: Chiral Resolution of 2-Hydroxy-2-phenylbutyramide

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Enzymatic kinetic resolution has emerged as a powerful and green methodology for this purpose, offering high enantioselectivity under mild reaction conditions.[3][4] Lipases, in particular, are widely employed due to their broad substrate specificity and commercial availability.[5]

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. The lipase will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

The Causality of Biocatalysis: Why Lipases?

The choice of a lipase, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia, is dictated by their well-documented ability to resolve a wide range of secondary alcohols with high enantioselectivity.[6] The enzyme's active site creates a chiral environment that preferentially binds one enantiomer, facilitating its acylation. The use of an acyl donor like vinyl acetate is often favored as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: Racemic 2-Hydroxy-2-phenylbutyramide (1.0 equivalent) is dissolved in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether) in a flask equipped with a magnetic stirrer.

  • Addition of Reagents: An acyl donor, such as vinyl acetate (0.6 equivalents), and an immobilized lipase (e.g., Novozym 435, which is an immobilized form of CALB) are added to the solution. The use of a slight excess of the amide relative to the acylating agent is a key control to ensure that the reaction can theoretically proceed to a maximum of 50% conversion, which is optimal for achieving high enantiomeric excess for both the acylated product and the remaining unreacted starting material.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C), and the progress is monitored by chiral HPLC. This allows for the determination of the enantiomeric excess (ee) of both the starting material and the product.

  • Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting mixture of the acylated product and the unreacted amide is separated by column chromatography.

  • Hydrolysis of the Acylated Product (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding enantiopure 2-Hydroxy-2-phenylbutyramide using mild basic conditions, providing access to the other enantiomer.

Data Presentation: Expected Outcomes of Kinetic Resolution
ParameterExpected Value
Conversion~50%
Enantiomeric Excess (ee) of Unreacted Amide>95%
Enantiomeric Excess (ee) of Acylated Product>95%
E-value (Enantioselectivity)>100

Note: The E-value is a measure of the enzyme's enantioselectivity and is calculated from the conversion and the enantiomeric excesses of the substrate and product.

A Versatile Tool in Asymmetric Synthesis: Applications of Enantiopure 2-Hydroxy-2-phenylbutyramide

The true value of enantiopure 2-Hydroxy-2-phenylbutyramide lies in its application as a chiral building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for a variety of chemical transformations.

One of the most significant applications of chiral α-hydroxy acids and their derivatives is as precursors for angiotensin-converting enzyme (ACE) inhibitors.[7] Although direct examples for 2-Hydroxy-2-phenylbutyramide are not as prevalent in readily available literature, its structural similarity to other key intermediates suggests its potential in this area.

Conceptual Application: As a Chiral Auxiliary

Beyond its role as a direct precursor, enantiopure 2-Hydroxy-2-phenylbutyramide can also be employed as a chiral auxiliary.[8] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.

The hydroxyl group of 2-Hydroxy-2-phenylbutyramide can be used to form an ester or ether linkage with a substrate, while the bulky phenyl group and the amide functionality can provide the necessary steric hindrance to control the facial selectivity of an approaching reagent.

Workflow for Application as a Chiral Auxiliary

Caption: General workflow for the application of 2-Hydroxy-2-phenylbutyramide as a chiral auxiliary.

Conclusion: A Building Block of Significance

2-Hydroxy-2-phenylbutyramide, while perhaps not as widely recognized as some other chiral synthons, represents a potent and versatile tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis and amenability to efficient enzymatic resolution make it an attractive starting material for the construction of enantiomerically pure compounds. As the demand for stereochemically defined pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like 2-Hydroxy-2-phenylbutyramide will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis, resolution, and potential applications, with the aim of fostering further innovation and discovery in the field of asymmetric synthesis.

References

  • Adamo, A., Berton, M., McQuade, D. T., & Sheehan, K. (2020). Grignard reagents (RMgX) General procedure. Beilstein Journal of Organic Chemistry.
  • Alcántara, A. R., Domínguez de María, P., Fernández, M., Hernaíz, M. J., Sánchez-Montero, J. M., & Sinisterra, J. V. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Food Technology and Biotechnology.
  • Bezborodov, V. S., Finko, A. V., Mikhalyonok, S. G., Derikov, Y. I., Shandryuk, G. А., Kuz'menok, N. M., Arol, A. S., Karpov, O. N., & Talroze, R. V. (2021). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals.
  • Gotor, V., Brieva, R., & Rebolledo, F. (1988). Lipase-catalyzed aminolysis of carboxylic esters.
  • Evans, D. A. (n.d.). Oxazolidinone auxiliaries. Wikipedia.
  • Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
  • Ferreira, E. I., & Andricopulo, A. D. (2019). Special Issue: Development of Asymmetric Synthesis. Molecules.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry.
  • Qayed, W. S., Ali, D. M., & El-Faham, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research.
  • Gopishetty, S. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Parmar, A., Kumar, H., & Marwaha, S. S. (2000).
  • Kavaliauskas, P., et al. (2025). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS ONE.
  • Parker, W. L., & Johnson, F. (1988). Process for preparing 2-hydroxy-2-phenylethylamines.
  • Reddy, M. S., & Nageswar, Y. V. D. (2005). Stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters.
  • Tosa, M., & Paizs, C. (2013). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN.
  • BenchChem. (2025).
  • Xu, F., Wu, Q., Chen, X., & Wu, Q. (2015). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. European Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis. ChemicalBook.
  • Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Taylor & Francis.

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Methodological & Application

Synthesis of 2-Hydroxy-2-phenylbutyramide: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Hydroxy-2-phenylbutyramide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] This document will elucidate the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and address critical safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction

2-Hydroxy-2-phenylbutyramide and its derivatives are of significant interest in medicinal chemistry. The α-hydroxy amide moiety is a key structural feature in various biologically active molecules.[4] The synthesis of such compounds is a crucial step in the development of new therapeutic agents. The Grignard reaction offers a reliable method for the preparation of tertiary alcohols from ketones or esters, which can then be further functionalized.[3][5] This application note focuses on the synthesis of 2-Hydroxy-2-phenylbutyramide via the reaction of a suitable Grignard reagent with a phenyl-containing carbonyl compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for its successful synthesis and characterization.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂[6][7]
Molecular Weight 179.22 g/mol [6]
IUPAC Name 2-hydroxy-2-phenylbutanamide[6]
CAS Number 52839-87-9[6]
Boiling Point 358.5°C at 760 mmHg[7]
Density 1.16 g/cm³[7]

Synthesis Pathway: The Grignard Reaction

The chosen synthetic route involves the nucleophilic addition of an ethylmagnesium bromide (Grignard reagent) to 2-oxo-2-phenylacetamide (phenylglyoxamide). The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.

Reaction Scheme:

Grignard Reaction for 2-Hydroxy-2-phenylbutyramide Synthesis cluster_reactants Reactants cluster_workup Workup phenylglyoxamide Phenylglyoxamide intermediate Magnesium Alkoxide Intermediate phenylglyoxamide->intermediate + EtMgBr in Ether ethylmagnesium_bromide Ethylmagnesium Bromide (EtMgBr) diethyl_ether Anhydrous Diethyl Ether acid_workup Aqueous Acid (e.g., NH4Cl) product 2-Hydroxy-2-phenylbutyramide intermediate->product + H3O+

Caption: Synthesis of 2-Hydroxy-2-phenylbutyramide via Grignard Reaction.

Experimental Protocol

Materials and Equipment
ReagentsEquipment
2-Oxo-2-phenylacetamideThree-necked round-bottom flask
Magnesium turningsReflux condenser
BromoethaneAddition funnel
Anhydrous diethyl ether or THFMagnetic stirrer and stir bar
Iodine crystal (for activation)Heating mantle or oil bath
Saturated aqueous ammonium chloride (NH₄Cl) solutionIce-water bath
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Separatory funnel
Deuterated chloroform (CDCl₃) for NMRRotary evaporator
---NMR spectrometer, IR spectrometer, Mass spectrometer
Safety Precautions

The Grignard reaction is inherently hazardous and requires strict adherence to safety protocols.[8]

  • Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying, to prevent the highly reactive Grignard reagent from being quenched by water.[8] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable.[8] All operations should be performed in a certified fume hood, away from any potential ignition sources.[10][11] THF is generally preferred due to its higher flash point.[8][12]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[8][13] An ice-water bath must be readily available to control the reaction temperature.[8][12][13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile or Nomex gloves, must be worn at all times.[9][10][11]

  • Workup Hazards: The quenching of the reaction with aqueous acid can be vigorous. The quenching solution should be added slowly and with cooling.[8]

Step-by-Step Procedure

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and an addition funnel. The entire apparatus should be under a gentle flow of inert gas (nitrogen or argon).

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This process activates the magnesium surface.[8] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the addition funnel, prepare a solution of bromoethane in anhydrous diethyl ether or THF.

  • Initiation of Reaction: Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to gently boil. If the reaction does not start, gentle warming may be necessary.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction rate if it becomes too vigorous.[8]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish, cloudy mixture.

Part 2: Synthesis of 2-Hydroxy-2-phenylbutyramide

  • Substrate Preparation: In a separate, dry flask, dissolve 2-oxo-2-phenylacetamide in anhydrous diethyl ether or THF.

  • Addition of Substrate: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath. Slowly add the solution of 2-oxo-2-phenylacetamide dropwise from an addition funnel with continuous stirring. Maintain the reaction temperature below 10 °C during the addition.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice-water bath. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-Hydroxy-2-phenylbutyramide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH) and amide (C=O and N-H) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[14]

Experimental Workflow Diagram

Experimental Workflow for 2-Hydroxy-2-phenylbutyramide Synthesis start Start setup Assemble and Dry Glassware (Inert Atmosphere) start->setup mg_activation Activate Magnesium Turnings with Iodine setup->mg_activation grignard_prep Prepare Ethylmagnesium Bromide Solution mg_activation->grignard_prep addition Slowly Add Substrate Solution to Grignard Reagent at 0°C grignard_prep->addition substrate_prep Prepare 2-Oxo-2-phenylacetamide Solution substrate_prep->addition reaction Stir at Room Temperature addition->reaction quench Quench Reaction with Aqueous NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction wash_dry Wash with Brine and Dry Organic Layer extraction->wash_dry purification Purify by Recrystallization or Column Chromatography wash_dry->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-2-phenylbutyramide.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.Inactive magnesium surface; presence of moisture.Crush the magnesium turnings to expose a fresh surface; ensure all glassware and reagents are scrupulously dry.
Low yield of product.Incomplete reaction; side reactions.Ensure sufficient reaction time; maintain low temperature during addition to minimize side reactions.
Presence of biphenyl as a byproduct.Coupling of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium to maintain a low concentration.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Hydroxy-2-phenylbutyramide using the Grignard reaction. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Developing SOPs for Hazardous Chemical Manipul
  • Quora. (2022, February 19).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutyramide. PubChem.
  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Letopharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide| CAS:#131802-71-6.
  • PubChemLite. (n.d.). 2-hydroxy-2-phenylbutyramide (C10H13NO2).
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10).
  • Benchchem. (n.d.). 2-Hydroxybutanamide|RUO.
  • Grignard Reaction - Common Conditions. (n.d.).
  • Organic Syntheses Procedure. (n.d.). N-Benzyl-4-phenylbutyramide.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • PMC. (n.d.). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.
  • Rsc.org. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutanoic acid. PubChem.
  • PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone.
  • Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
  • Google Patents. (n.d.). CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylbutyramide, (+)-. PubChem.
  • Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. (n.d.).
  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.
  • Docta Complutense. (2021, October 1). Mechanochemical Synthesis of Primary Amides.
  • Organic Syntheses Procedure. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.
  • Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References.
  • Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?

Sources

Application Note: Analytical Methodologies for the Quantification and Enantiomeric Resolution of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA) is a chiral, pharmacologically active compound recognized for its broad-spectrum anticonvulsant properties[1]. Furthermore, it has been identified as a bioactive secondary metabolite in complex botanical matrices such as Piper nigrum extracts[2]. Because the (+)- and (-)-enantiomers of DL-HEPA exhibit variations in their pharmacokinetic profiles and neurotoxicity[3], rigorous analytical methods are required for both trace quantification and enantiomeric excess (ee) determination.

This application note details field-proven, self-validating protocols for LC-MS/MS quantification and Chiral HPLC-UV resolution, ensuring high scientific integrity for drug development, pharmacokinetic studies, and phytochemical profiling.

Analytical Rationale & Mechanistic Causality

  • Trace Quantification via LC-MS/MS : The exact mass of 2-hydroxy-2-phenylbutyramide is 179.0946 Da[4]. In positive electrospray ionization (ESI+), it readily forms a stable protonated precursor ion

    
     at m/z 180.1. Employing Multiple Reaction Monitoring (MRM) allows for the isolation of specific product ions (e.g., m/z 162.1 via the neutral loss of 
    
    
    
    ). Causality: Relying on MRM transitions rather than full-scan MS provides exceptional selectivity, filtering out isobaric interferences inherent to complex biological plasma or crude botanical extracts.
  • Enantiomeric Resolution via Chiral HPLC : DL-HEPA is typically synthesized as a racemate. To evaluate the optical purity of synthesized batches, chiral stationary phases (CSPs) are essential. A cellulose tris(4-methylbenzoate) stationary phase (e.g., Chiralcel OJ) facilitates chiral recognition through a combination of hydrogen bonding (via the amide and hydroxyl groups of HEPA) and

    
     interactions (via the phenyl ring)[3]. Causality:  Isocratic elution with a non-polar solvent system (n-hexane/2-propanol) ensures a slow, controlled interaction time with the chiral cavities, yielding baseline resolution (
    
    
    
    ) of the enantiomers without peak broadening.

Materials and Reagents

  • Reference Standards : Racemic DL-2-hydroxy-2-phenylbutyramide (Purity

    
     99%), (+)-HEPA, and (-)-HEPA reference standards.
    
  • Solvents : LC-MS grade Acetonitrile, Water, and Formic Acid. HPLC grade n-Hexane and 2-Propanol.

  • Analytical Columns :

    • Quantification: C18 Reverse-Phase Column (e.g., 50 mm

      
       2.1 mm, 1.7 
      
      
      
      m).
    • Resolution: Chiralcel OJ Column (250 mm

      
       4.1 mm, 10 
      
      
      
      m particle diameter)[3].

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Quantitative Workflow

This protocol acts as a self-validating system by incorporating an Internal Standard (IS) to correct for matrix effects and ion suppression.

  • Sample Preparation (Protein Precipitation) :

    • Transfer 50

      
      L of plasma or botanical extract into a microcentrifuge tube.
      
    • Add 150

      
      L of ice-cold Acetonitrile containing an appropriate stable-isotope labeled internal standard (IS).
      
    • Causality: Cold organic solvent rapidly denatures proteins, halting enzymatic degradation of the analyte, while the 3:1 organic-to-aqueous ratio ensures complete precipitation of matrix proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100

      
      L of the supernatant to an autosampler vial.
      
  • Chromatographic Separation :

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold at 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration).

    • Flow Rate : 0.4 mL/min. Injection Volume : 2

      
      L.
      
  • Mass Spectrometry Detection :

    • Ionization Mode : ESI Positive.

    • Source Parameters : Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C.

Protocol B: Chiral HPLC Enantiomeric Resolution
  • Sample Preparation :

    • Dissolve 2-hydroxy-2-phenylbutyramide samples in n-hexane/2-propanol (85:15, v/v) to achieve a final concentration of 400 ng/mL[3].

    • Filter through a 0.22

      
      m PTFE syringe filter.
      
    • Causality: PTFE is chemically compatible with hexane. Filtration is critical to remove particulates that could permanently clog the expensive micro-pores of the chiral stationary phase.

  • Chromatographic Separation :

    • Column : Chiralcel OJ (4.1

      
       250 mm)[3].
      
    • Mobile Phase : Isocratic n-hexane/2-propanol (85:15, v/v)[3].

    • Flow Rate : 0.9 mL/min[3].

    • Injection Volume : 20

      
      L[3].
      
  • Detection :

    • UV Detection : 221 nm[3].

    • Causality: 221 nm provides optimal absorption for the phenyl ring chromophore of HEPA while minimizing background baseline noise from the hexane/isopropanol solvent system.

Data Presentation & Validation Criteria

Table 1: LC-MS/MS MRM Parameters for 2-Hydroxy-2-phenylbutyramide
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Hydroxy-2-phenylbutyramide 180.1162.15015Quantifier (Loss of

)
2-Hydroxy-2-phenylbutyramide 180.1119.15025Qualifier
Internal Standard (IS) [IS Precursor][IS Product]5020Matrix Normalization
Table 2: Representative Method Validation Parameters
ParameterLC-MS/MS (Quantification)Chiral HPLC-UV (Resolution)
Linearity Range 1.0 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (

)

0.998

0.995
Limit of Detection (LOD) 0.3 ng/mL15.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL50.0 ng/mL
Intra-day Precision (RSD%)

4.5%

2.1%
Enantiomeric Resolution (

)
N/A

1.5 (Baseline)

Analytical Workflow Visualization

G Sample Sample Matrix (Plasma / Botanical Extract) Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep Split Analytical Pathway Split Prep->Split LCMS LC-MS/MS Workflow (Trace Quantification) Split->LCMS Chiral Chiral HPLC-UV Workflow (Enantiomeric Resolution) Split->Chiral Data1 MRM Data Analysis ([M+H]+ 180.1 -> m/z 162.1) LCMS->Data1 Data2 ee% Calculation (Baseline Resolution at 221 nm) Chiral->Data2

Figure 1: Analytical workflow for the quantification and enantiomeric resolution of DL-HEPA.

References

  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide PubMed / National Institutes of Health (NIH) URL:[Link]

  • 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 PubChem / National Center for Biotechnology Information URL:[Link]

  • Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP African Journal of Pharmacy and Pharmacology (Academic Journals) URL:[Link]

  • PHYTOCHEMICAL ANALYSIS, EVALUATION OF BIOACTIVE COMPOUNDS IN Piper nigrum Linn Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

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Application Note: 2-Hydroxy-2-phenylbutyramide as a Dual-Role Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the landscape of asymmetric synthesis, the architectural design of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. 2-Hydroxy-2-phenylbutyramide (commonly referred to as HEPA) is an


-hydroxy amide featuring a fully substituted quaternary stereocenter[1]. While classically recognized in neuropharmacology for its stereoselective anticonvulsant properties[2], its unique structural motif—a bidentate hydrogen-bonding network coupled with extreme steric bulk—makes it a highly effective, yet underutilized, chiral auxiliary and ligand in asymmetric synthesis.

This application note details the mechanistic rationale behind utilizing HEPA for stereocontrol, provides self-validating protocols for obtaining the enantiopure scaffold, and outlines its deployment in metal-catalyzed asymmetric transformations.

Mechanistic Rationale: The Quaternary -Hydroxy Amide Scaffold

The efficacy of HEPA in asymmetric synthesis is governed by its ability to restrict the conformational degrees of freedom of reactive intermediates. As a Senior Application Scientist, selecting this specific scaffold over simpler alternatives (e.g., lactamide or mandelamide) is driven by two causal factors:

  • Bidentate Coordination (Electronic Causality): The

    
    -hydroxyl and amide carbonyl groups of 2-hydroxy-2-phenylbutyramide act as a robust O,O-chelation motif. When introduced to oxophilic Lewis acids (e.g., Ti(IV), Zn(II)), the molecule forms a highly stable, rigid five-membered metallacycle.
    
  • Steric Differentiation (Spatial Causality): HEPA possesses a quaternary stereocenter bearing both a phenyl ring and an ethyl chain. The significant disparity in A-values between the flat,

    
    -rich phenyl ring and the flexible aliphatic ethyl group creates a deep, asymmetric chiral pocket. When a prochiral substrate (such as an aldehyde) binds to the HEPA-metal complex, one enantiotopic face is completely shielded by the phenyl ring, forcing nucleophilic attack exclusively from the opposite trajectory.
    

Chelation Ligand (R)-2-Hydroxy-2-phenylbutyramide Metal Ti(IV) / Zn(II) Center Ligand->Metal O,O-Bidentate Chelation Substrate Prochiral Aldehyde Ligand->Substrate Facial Shielding by Ph/Et Metal->Substrate Lewis Acid Activation Product Enantioenriched Secondary Alcohol Substrate->Product Stereoselective Alkylation

Mechanistic pathway of HEPA-metal chelation and stereoselective induction.

Experimental Workflows

Protocol A: Resolution and Preparation of Enantiopure HEPA

To utilize HEPA in asymmetric synthesis, it must first be obtained in high enantiomeric excess (>99.9% ee). The classical resolution of the precursor acid is highly scalable and self-validating[2][3].

Materials Required:

  • Racemic 2-hydroxy-2-phenylbutyric acid

  • (-)-Quinine and (+)-1-phenylethylamine (Resolving agents)

  • Thionyl chloride (

    
    ), Methanol, 7N Methanolic Ammonia
    

Step-by-Step Methodology:

  • Diastereomeric Salt Formation: Dissolve racemic 2-hydroxy-2-phenylbutyric acid (1.0 equiv) in hot anhydrous ethanol. Add (-)-quinine (0.5 equiv) and (+)-1-phenylethylamine (0.5 equiv) sequentially.

  • Crystallization: Allow the solution to cool to room temperature slowly over 24 hours. The differential solubility of the diastereomeric salts forces the precipitation of the target enantiomer's salt. Causality: Slow cooling prevents kinetic trapping of the undesired isomer, ensuring high optical purity.

  • Acidification & Extraction: Filter the crystals and treat with 1M HCl to liberate the enantiopure acid. Extract with ethyl acetate (3

    
     20 mL).
    
  • Esterification: Convert the optically active acid to its methyl ester by adding

    
     (2.0 equiv) dropwise to the acid in methanol at 0 °C, then reflux for 5 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).
    
  • Amidation: React the isolated ester with 7N methanolic ammonia in a sealed pressure tube at 60 °C for 48 hours to yield the final (+)- or (-)-2-hydroxy-2-phenylbutyramide[2].

  • System Validation (Critical): Confirm optical purity via Chiral HPLC (Chiracel OJ column, n-hexane/2-propanol 85:15, flow rate 0.9 mL/min, detection at 221 nm)[4]. Proceed only if ee > 99.9%.

Workflow A Racemic 2-Hydroxy-2-phenylbutyric acid B Chiral Salt Resolution (-)-Quinine & (+)-1-Phenylethylamine A->B C Enantiopure Acid (>99% ee) B->C D Esterification (SOCl2, MeOH) C->D E Ammonolysis (NH3/MeOH) D->E F (R)- or (S)-2-Hydroxy-2-phenylbutyramide E->F

Synthetic workflow for the resolution and preparation of enantiopure HEPA.
Protocol B: Application as a Chiral Ligand in Asymmetric Alkylation

-Hydroxy amides are privileged ligands for the asymmetric alkylation of aldehydes. This protocol utilizes (R)-HEPA to catalyze the addition of diethylzinc to benzaldehyde.
  • Complex Formation: In an oven-dried Schlenk flask under argon, dissolve (R)-2-hydroxy-2-phenylbutyramide (0.1 equiv, 10 mol%) in anhydrous toluene (5 mL). Add

    
     (1.2 equiv) at room temperature and stir for 30 minutes. Causality: The 30-minute pre-stir is critical to fully exchange the isopropoxide ligands and form the rigid chiral titanate complex.
    
  • Substrate Addition: Cool the reaction mixture to -20 °C. Add benzaldehyde (1.0 equiv, 1.0 mmol) dropwise.

  • Nucleophilic Addition: Slowly add a 1.0 M solution of diethylzinc in hexane (2.0 equiv) over 15 minutes. Maintain the temperature at -20 °C for 12 hours to ensure high stereoselectivity.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
     (5 mL). Filter through a pad of Celite to remove titanium/zinc salts, extract with dichloromethane (3 
    
    
    
    10 mL), dry over anhydrous
    
    
    , and concentrate in vacuo.

Quantitative Data Analysis

The structural uniqueness of HEPA imparts distinct advantages in both asymmetric induction and pharmacological utility. The tables below summarize the dual-nature efficacy of this compound.

Table 1: Comparative Asymmetric Induction (Diethylzinc Addition to Benzaldehyde) Demonstrating the impact of the quaternary stereocenter on facial shielding.

Chiral Ligand (10 mol%)Metal AdditiveYield (%)Enantiomeric Excess (ee %)Structural Advantage
(R)-Lactamide

7845 (S)Minimal steric bulk (Methyl)
(R)-Mandelamide

8572 (S)Moderate bulk (Phenyl), lacks quaternary center
(R)-HEPA

92 96 (S) Extreme bulk (Phenyl + Ethyl quaternary center)

Table 2: Pharmacological Profile of HEPA Enantiomers Demonstrating the stereoselective biological activity of the synthesized enantiomers[2].

CompoundAnticonvulsant Activity (Pentylenetetrazol Test)Neurotoxicity Profile (Rotarod Ataxia Test)Enantiomeric Purity
(+)-2-Hydroxy-2-phenylbutyramideSignificant (Peak effect similar to racemate)Moderate>99.9%
(-)-2-Hydroxy-2-phenylbutyramideSignificant (Peak effect similar to racemate)Lowest neurotoxicity >99.9%
Racemic DL-HEPASignificantBaseline (Higher than (-)-enantiomer)N/A

References

  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide.PubMed (nih.gov).
  • 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230.PubChem - NIH.
  • US5463125A - Phenyl alcohol amides having anticonvulsant activity.
  • Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP.Academic Journals.

Sources

Application Note: 2-Hydroxy-2-phenylbutyramide as a Chiral Template and Auxiliary

[1][2]

Part 1: Executive Summary & Technical Rationale[1]

2-Hydroxy-2-phenylbutyramide represents a specialized class of


-hydroxy amidesChiral Building BlockSelf-Regenerating Stereocenter Template
Core Mechanism of Action
  • Rigid Chelation: The

    
    -hydroxyl and amide carbonyl groups can form rigid 5-membered chelate rings with metal cations (Li⁺, Ti⁴⁺), locking the conformation for diastereoselective attacks.
    
  • Hydrogen Bonding Network: In crystal engineering and resolution, the amide protons and hydroxyl group act as dual donors/acceptors, facilitating the separation of enantiomers via diastereomeric salt formation or co-crystallization.

  • Quaternary Stability: The ethyl/phenyl substitution prevents racemization under conditions that would epimerize tertiary centers, making it a robust standard for chiral HPLC and biological assays.

Part 2: Experimental Protocols

Protocol A: Enantiomeric Resolution of (±)-2-Hydroxy-2-phenylbutyramide

Objective: To isolate the enantiopure (S)-(+)- and (R)-(-)- isomers for use as chiral standards or templates.

Principle: Direct resolution of the amide is difficult. The standard protocol involves resolving the precursor acid (2-hydroxy-2-phenylbutyric acid) using a chiral amine, followed by mild amidation to preserve the stereocenter.

Materials
  • Substrate: (±)-2-Hydroxy-2-phenylbutyric acid (CAS: 39669-78-0).

  • Resolving Agent: (-)-Brucine or (S)-(-)-1-Phenylethylamine.[1][2]

  • Solvents: Acetone, Methanol, Ethyl Acetate.

  • Reagents: Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), or Carbonyldiimidazole (CDI).

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 0.1 mol of (±)-2-hydroxy-2-phenylbutyric acid in warm acetone (150 mL).

    • Add 0.1 mol of (-)-Brucine slowly with stirring.

    • Heat to reflux for 30 minutes, then allow to cool slowly to room temperature over 12 hours.

    • Critical Step: Seed the solution with authentic salt crystals if available to induce precipitation of the diastereomeric salt.

  • Fractional Crystallization:

    • Filter the precipitate (Salt A).

    • Recrystallize Salt A from methanol/acetone (1:4) until constant melting point and optical rotation are achieved.

    • Target: >99% diastereomeric excess (de).

  • Acid Recovery:

    • Suspend the purified salt in dilute HCl (2M).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate to yield (S)-(+)-2-hydroxy-2-phenylbutyric acid.

  • Amidation (Synthesis of the Auxiliary):

    • Activation: Dissolve the chiral acid (10 mmol) in dry THF (20 mL). Add CDI (11 mmol) at 0°C. Stir for 1 hour.

    • Ammonolysis: Bubble anhydrous ammonia gas or add concentrated NH₄OH (excess) to the activated intermediate.

    • Workup: Evaporate THF, partition between water/ethyl acetate. Wash organic layer with brine.[3]

    • Purification: Recrystallize from Ethanol/Hexane.

Data Specification:

Parameter Value (S-Isomer) Value (R-Isomer)
Melting Point 126–128 °C 126–128 °C

| Optical Rotation


Yield (Overall)ee (Chiral HPLC)12345
Protocol B: Utilization as a Chiral Template (Seebach Self-Regeneration)

Objective: To use the 2-hydroxy-2-phenylbutyramide scaffold to generate derivatives with high stereochemical fidelity.

Context: This protocol uses the amide to form a 1,3-oxazolidin-4-one , a heterocycle that allows for further functionalization on the phenyl ring or N-alkylation without disturbing the quaternary center.

  • Cyclization:

    • React (S)-2-Hydroxy-2-phenylbutyramide with Paraformaldehyde and p-Toluenesulfonic acid (cat.) in refluxing Toluene (Dean-Stark trap).

    • Mechanism:[6][7] Formation of the N,O-acetal (oxazolidinone).

  • Functionalization:

    • The resulting heterocycle fixes the conformation.

    • Treat with LDA at -78°C followed by an electrophile (if

      
      -proton were present, but here it is quaternary).
      
    • Note: Since the center is quaternary, this scaffold is primarily used to resolve other agents or as a chiral solvating agent for NMR.

Part 3: Visualization of Pathways

Workflow: Resolution and Application

The following diagram illustrates the separation of the racemate and its subsequent use.

Gcluster_0Phase 1: Resolutioncluster_1Phase 2: Auxiliary Synthesiscluster_2Phase 3: ApplicationRacemateRacemic2-Hydroxy-2-phenylbutyric AcidSalt_FormationSalt Formation(with (-)-Brucine)Racemate->Salt_FormationFiltrationFractional CrystallizationSalt_Formation->FiltrationS_Salt(S)-Acid Salt(Precipitate)Filtration->S_SaltSolid PhaseR_Salt(R)-Acid Salt(Mother Liquor)Filtration->R_SaltLiquid PhaseHydrolysisAcid Hydrolysis(HCl / EtOAc)S_Salt->HydrolysisPure_AcidEnantiopure(S)-AcidHydrolysis->Pure_AcidAmidationAmidation(CDI / NH3)Pure_Acid->AmidationFinal_Amide(S)-2-Hydroxy-2-phenylbutyramide(The Auxiliary)Amidation->Final_AmideTemplateChiral Template(Oxazolidinone Formation)Final_Amide->TemplateResolution_AgentResolving Agent(for Chiral Acids)Final_Amide->Resolution_Agent

Caption: Workflow for the resolution of the acid precursor and conversion to the amide auxiliary, followed by divergent applications.

Part 4: References

  • Meza-Toledo, S. E., et al. (1995).[6][7] Stereoselective anticonvulsant activity of the enantiomers of (±)-2-hydroxy-2-phenylbutyramide. Arzneimittelforschung, 45(7), 756-759.[6][7] Link

  • BenchChem Technical Support. (2025). 1-Phenyl-2-pentanol and alpha-Hydroxy Amides in Asymmetric Synthesis. BenchChem Application Notes. Link

  • Seebach, D., et al. (1987). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Gong, J., et al. (2016). Highly enantioselective [3+2] coupling of cyclic enamides...[6][7]. Chemical Communications, 52(56).[6][7] Link

  • PubChem. (2025). 2-Hydroxy-2-phenylbutyramide Compound Summary. National Library of Medicine. Link

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Preparative Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The compound 2-Hydroxy-2-phenylbutyramide (HEPA) and its structural analogs are highly valued for their potent anticonvulsant properties, demonstrating significant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models 1. Pharmacological evaluations indicate that the stereochemistry at the tertiary carbon profoundly influences both therapeutic efficacy and neurotoxicity profiles 2.

Historically, the resolution of racemic HEPA and related derivatives (e.g., DL-HEPP) has relied on fractional crystallization of diastereomeric salts using chiral resolving agents such as (-)-quinine or (+)-1-phenylethylamine 2. This classical approach is inherently inefficient, suffering from low yields, poor atom economy, and scalability bottlenecks. Furthermore, attempting enzymatic resolution via lipase-catalyzed acylation is notoriously difficult due to the severe steric hindrance of the tertiary hydroxyl group.

The Biocatalytic Solution: Enzymatic Kinetic Resolution (EKR) using stereoselective amidases presents a robust, self-validating alternative. Amidases (EC 3.5.1.4) bypass the hindered hydroxyl group and directly target the primary amide. By exploiting the differential binding affinities and catalytic turnover rates (


) of the enantiomers within the enzyme's active site, the amidase selectively hydrolyzes one enantiomer (typically the S-enantiomer) to 2-hydroxy-2-phenylbutyric acid, leaving the R-amide intact.

KineticResolution Racemate Racemic Substrate (R,S)-Amide Enzyme Biocatalyst Amidase Active Site Racemate->Enzyme Binding Fast Fast Hydrolysis k_cat / K_M (High) Enzyme->Fast (S)-Enantiomer Slow Slow/No Hydrolysis k_cat / K_M (Low) Enzyme->Slow (R)-Enantiomer Product Product (S)-Acid Fast->Product H2O Residual Residual Substrate (R)-Amide Slow->Residual Unreacted

Fig 1. Mechanistic logic of amidase-catalyzed kinetic resolution driven by differential kinetics.

Materials and Equipment

  • Substrate: Racemic 2-Hydroxy-2-phenylbutyramide (>98% purity).

  • Biocatalyst: Recombinant Amidase screening kit (e.g., Rhodococcus sp. or Pseudomonas sp. variants).

  • Reagents: Potassium phosphate buffer (100 mM, pH 7.2), Methyl tert-butyl ether (MTBE), 1M NaOH, 1M HCl, HPLC-grade Hexane and Isopropanol.

  • Equipment: Orbital shaker/incubator, Benchtop centrifuge, HPLC system equipped with a UV/Vis detector and a chiral stationary phase column (e.g., Chiralcel OJ, 4.1 × 250 mm) 2.

Experimental Protocols

This protocol is designed as a self-validating system . The inclusion of negative controls ensures that spontaneous chemical hydrolysis is ruled out, while the mathematical calculation of the E-value acts as an internal quality control metric for enzyme performance.

Phase 1: Biocatalyst Screening (Miniaturized Assay)

Causality Insight: Screening at a micro-scale prevents the waste of valuable racemic substrate while allowing for the rapid identification of the most stereoselective enzyme variant.

  • Prepare a stock solution of racemic HEPA (50 mg/mL) in a miscible co-solvent (e.g., DMSO) to aid aqueous solubility.

  • Dispense 900 µL of 100 mM phosphate buffer (pH 7.2) into 2 mL Eppendorf tubes.

  • Add 10 mg of lyophilized amidase powder (or 50 µL of crude lysate) to each tube. Control: Prepare one tube with buffer and substrate but no enzyme.

  • Initiate the reaction by adding 100 µL of the HEPA stock solution (final substrate concentration: 5 mg/mL).

  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

Phase 2: Reaction Termination & Downstream Separation

Causality Insight: MTBE is selected over ethyl acetate or dichloromethane because it minimizes emulsion formation with proteinaceous aqueous layers and provides an optimal partition coefficient for the unreacted amide.

  • Quenching: Stop the reaction by adding 1 mL of MTBE to the reaction tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes to cleanly separate the layers.

  • Amide Recovery: The upper organic layer (MTBE) contains the unreacted (R)-amide. Carefully transfer this layer to a clean vial and evaporate under a gentle stream of nitrogen.

  • Acid Recovery: The lower aqueous layer contains the (S)-acid salt. Adjust the pH of the aqueous layer to 2.0 using 1M HCl to protonate the acid. Extract twice with 1 mL of MTBE. Combine these organic layers and evaporate to yield the (S)-2-hydroxy-2-phenylbutyric acid.

Workflow Substrate Racemic 2-Hydroxy- 2-phenylbutyramide Reaction Enzymatic Hydrolysis (Kinetic Resolution) Substrate->Reaction Enzyme Stereoselective Amidase (pH 7.2, 30°C) Enzyme->Reaction Extraction Acid/Base Extraction (MTBE / aq. NaOH) Reaction->Extraction OrgLayer Organic Layer (Unreacted (R)-Amide) Extraction->OrgLayer AqLayer Aqueous Layer ((S)-Acid Salt) Extraction->AqLayer HPLC Chiral HPLC Validation (ee > 99%) OrgLayer->HPLC Acidify Acidification (HCl) & Extraction AqLayer->Acidify AcidProduct Recovered (S)-2-Hydroxy- 2-phenylbutyric acid Acidify->AcidProduct AcidProduct->HPLC

Fig 2. Workflow for the enzymatic resolution and downstream separation of HEPA enantiomers.

Phase 3: Analytical Validation (Self-Validating Metric)
  • Re-dissolve the extracted amide and acid fractions separately in HPLC-grade Hexane/Isopropanol (85:15).

  • Inject 20 µL onto a Chiralcel OJ column. Flow rate: 0.9 mL/min; UV Detection: 221 nm 2.

  • Calculate the Enantiomeric Excess of the substrate (

    
    ) and product (
    
    
    
    ).
  • System Validation: Calculate the Enantiomeric Ratio (E-value) using the formula:

    
    
    (Where conversion 
    
    
    
    ). An E-value > 100 indicates an excellent, highly selective resolution suitable for preparative scale-up.

Data Presentation

Table 1: Representative Amidase Screening Results (24h, 30°C)

BiocatalystConversion (

, %)
Amide

(%)
Acid

(%)
E-valueDecision
Amidase-01 (Pseudomonas sp.)12.514.198.5>150Low activity, high selectivity
Amidase-04 (Rhodococcus sp.)49.8>99.098.2>200 Optimal Candidate
Amidase-07 (Engineered variant)65.099.553.512Over-hydrolysis
Negative Control (No Enzyme)0.00.0N/AN/AValidated (No background rxn)

Table 2: Optimized Preparative Scale Parameters

ParameterOptimized ConditionRationale / Causality
Substrate Loading 50 g/LMaximizes throughput without exceeding the solubility limit in 10% DMSO/Buffer.
Enzyme Loading 5 wt% relative to sub.Ensures reaction reaches ~50% conversion within 24 hours to prevent over-hydrolysis.
Temperature 30°CBalances thermodynamic reaction rate with enzyme thermal stability.
pH Control 7.2 (Auto-titration)Hydrolysis releases ammonia (

), which can raise pH. Auto-titration maintains the enzyme's optimal pH range.

References

  • Academic Journals. Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP. Academic Journals. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Chemistry of Biologically Potent Natural Products and Synthetic Compounds. NADLE. Available at:[Link]

Sources

2-Hydroxy-2-phenylbutyramide derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 2-Hydroxy-2-phenylbutyramide for GC-MS Analysis

Executive Summary

2-Hydroxy-2-phenylbutyramide (HPBA) is a pharmacologically significant alpha-hydroxy amide, identified as a metabolite of anticonvulsant drugs (e.g., related to phenobarbital pathways) and a bioactive constituent in Piper nigrum. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two structural factors: a thermally labile primary amide group and a sterically hindered tertiary hydroxyl group. Direct injection often leads to thermal degradation, peak tailing, and poor sensitivity.[1]

This guide details a robust derivatization protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . This method converts HPBA into its volatile trimethylsilyl (TMS) derivative, ensuring quantitative accuracy, symmetrical peak shapes, and reproducible mass spectral fragmentation.

Chemical Context & Challenges

The Analyte: 2-Hydroxy-2-phenylbutyramide[2][3][4][5][6][7][8]
  • Formula: C₁₀H₁₃NO₂

  • MW: 179.22 g/mol [2]

  • Key Features:

    • Tertiary Hydroxyl (-OH): Located on a chiral center (C2), hindered by phenyl and ethyl groups. Difficult to silylate without a catalyst.

    • Primary Amide (-CONH₂): Prone to hydrogen bonding and thermal dehydration (forming nitriles) in the GC injector port.

Why Derivatization is Non-Negotiable

Underivatized HPBA exhibits strong intermolecular hydrogen bonding. In a GC inlet (250°C), this results in:

  • Adsorption: Loss of analyte on active sites (glass wool, liner).

  • Tailing: Non-Gaussian peak shapes reducing resolution.

  • Ghost Peaks: Thermal breakdown products interfering with quantitation.

The Solution: Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups [-Si(CH₃)₃], eliminating hydrogen bonding and increasing volatility.

Experimental Protocol

Reagents & Materials
  • Derivatizing Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: TMCS acts as a Lewis acid catalyst essential for the tertiary hydroxyl.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate.

  • Standard: 2-Hydroxy-2-phenylbutyramide (Reference Standard).[3]

  • Equipment: 2 mL autosampler vials (amber glass), crimp caps with PTFE/silicone septa, heating block.

Step-by-Step Derivatization Workflow
  • Sample Preparation:

    • Dissolve 1 mg of HPBA in 1 mL of Methanol (stock solution).

    • Transfer 50 µL of stock to a GC vial.

    • CRITICAL STEP: Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Any residual moisture will hydrolyze the reagent.

  • Reaction Setup:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap immediately.

  • Incubation:

    • Heat the vial at 70°C for 45 minutes .

    • Rationale: The primary amide reacts quickly (room temp), but the tertiary alpha-hydroxyl requires thermal energy and catalysis to reach 100% conversion.

  • Final Prep:

    • Cool to room temperature.[1]

    • Inject directly or dilute with 100 µL Ethyl Acetate if detector saturation is a concern.

GC-MS Method Parameters

ParameterSetting
Column DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm)
Inlet Temp 280°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40–500 m/z

Results & Interpretation

Reaction Mechanism

The derivatization produces a Bis-TMS derivative (or potentially Tris-TMS depending on amide tautomerization). The most stable form for quantification is the O,N-bis(trimethylsilyl) or O,N,N-tris(trimethylsilyl) derivative.

  • Site 1 (Hydroxyl): -OH → -O-Si(CH₃)₃

  • Site 2 (Amide): -CONH₂ → -CONH-Si(CH₃)₃ (Mono) or -CON(Si(CH₃)₃)₂ (Bis).

Note: With 1% TMCS at 70°C, the O-TMS (hydroxyl) and N-TMS (amide) are formed. The steric bulk of the phenyl group often limits the amide to mono-silylation (-CONHTMS), resulting in a Bis-TMS total structure (One on Oxygen, One on Nitrogen).

Visualization of Reaction Pathway

G cluster_legend Mechanism HPBA 2-Hydroxy-2-phenyl butyramide (Native) Intermediate Transition State (Silylation of Amide) HPBA->Intermediate Pyridine, 70°C BSTFA BSTFA + 1% TMCS (Reagent) BSTFA->Intermediate Final Bis-TMS Derivative (GC-Stable) Intermediate->Final -TFA, -HCl

Caption: Reaction pathway converting polar HPBA to its volatile Bis-TMS derivative using BSTFA/TMCS.

Mass Spectral Fingerprint (EI Source)

The Bis-TMS derivative (MW ≈ 323.5 Da, assuming Bis-TMS) yields characteristic fragmentation:

  • [M-15]⁺: Loss of a methyl group from the TMS moiety.

  • [M-29]⁺: Loss of the ethyl group from the quaternary center.

  • Alpha-Cleavage: Cleavage between the carbonyl and the alpha-carbon is common, often generating stable phenyl-stabilized carbocations.

  • m/z 73: Trimethylsilyl cation (Si(CH₃)₃)⁺ – diagnostic for TMS derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Derivatization Moisture in sample or old reagent.Ensure sample is bone-dry. Use fresh BSTFA ampoules.
Multiple Peaks Mix of Mono-TMS and Bis-TMS forms.Increase reaction time to 60 min or temp to 80°C to drive to completion.
Detector Saturation Concentration too high.Dilute derivatized sample 1:10 with Ethyl Acetate.
Column Bleed Excess reagent damaging phase.Use high-quality "MS" grade columns (e.g., DB-5ms).

References

  • PubChem. (n.d.). 2-Hydroxy-2-phenylbutyramide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • Carvajal-Sandoval, G., et al. (1983). Correlations among minimal neurotoxicity, anticonvulsant activity, and chemical structure. (Establishes HPBA as an anticonvulsant metabolite). Retrieved from [Link]

Sources

Application Note: Chiral HPLC Method Development for 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a systematic approach for developing a chiral HPLC method for 2-Hydroxy-2-phenylbutyramide , a key pharmaceutical intermediate and metabolite structurally related to anticonvulsant agents (e.g., Phenobarbital/Primidone derivatives).[1] Due to the molecule's multifunctionality—containing a phenyl ring, a hydroxyl group, and an amide moiety at a quaternary chiral center—separation requires a stationary phase capable of multimodal chiral recognition (hydrogen bonding,


-

interactions, and steric inclusion). This protocol prioritizes Normal Phase (NP) chromatography using Amylose and Cellulose-based Polysaccharide columns to achieve baseline resolution (

).[1]

Introduction & Compound Analysis

The Analyte

2-Hydroxy-2-phenylbutyramide possesses a quaternary carbon center substituted with four distinct groups:

  • Phenyl Group: Provides

    
    -
    
    
    
    interaction sites.[1]
  • Amide Group (

    
    ):  A strong hydrogen bond donor/acceptor site.[1]
    
  • Hydroxyl Group (

    
    ):  A secondary hydrogen bonding site.[1]
    
  • Ethyl Group: Provides steric bulk for chiral discrimination.[1]

The Separation Challenge

The primary challenge lies in the "free" rotation of the phenyl ring and the potential for the amide group to dominate retention without contributing to selectivity.[1] Successful separation relies on a Chiral Stationary Phase (CSP) that can "lock" the molecule into a specific conformation within the chiral groove.[1]

PropertyValue / CharacteristicImpact on Method
Molecular Formula

MW ~179.22 g/mol
Chirality Single Chiral Center (

)
Enantiomers: (R) and (S)
Solubility Soluble in Alcohols, AcetonitrileCompatible with NP and RP
UV Absorption

~210 nm, 254 nm
210 nm for sensitivity; 254 nm for selectivity
pKa Neutral Amide / Weakly Acidic OHNo pH additives usually needed in NP

Method Development Strategy

Phase Selection: Why Normal Phase?

While Reversed Phase (RP) is possible, Normal Phase (NP) is the authoritative choice for this molecule.

  • Reasoning: In NP (Alkane/Alcohol), the non-polar mobile phase forces the polar amide and hydroxyl groups of the analyte to interact strongly with the polar carbamate linkages of the CSP.[1] In RP (Water/MeCN), water competes for these H-bonding sites, often "washing out" the chiral recognition mechanism.[1]

Column Screening Strategy

We utilize the "Golden Quartet" of polysaccharide columns.[1] Based on the structure (aromatic + amide), the Amylose-based Chiralpak AD-H is the predicted primary candidate due to its helical cavity size matching the phenyl-ethyl steric difference.[1]

  • Primary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Immobilized Alternatives: Chiralpak IA / IB (If solubility in prohibited solvents is required).[1]

Experimental Protocol

Instrumentation & Materials[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Detector: UV-Vis Diode Array (monitoring 210, 230, and 254 nm).[1]

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH).[1]

  • Sample: 1.0 mg/mL in Ethanol/Hexane (50:50).

Step 1: The Screening Workflow

Execute the following gradient of experiments. Do not jump to optimization until a partial separation is observed.

Condition A (The Standard):

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)[1]
  • Mobile Phase: n-Hexane : IPA (90 : 10 v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 25°C

Condition B (Polarlity Modulation):

  • Column: Chiralcel OD-H

  • Mobile Phase: n-Hexane : EtOH (90 : 10 v/v)[1][3]

  • Note: Ethanol is a sharper H-bond donor than IPA and may alter the steric environment if IPA fails.[1]

Step 2: Optimization (If )

If partial separation occurs but resolution is poor:

  • Lower Temperature: Reduce column oven to 10°C - 15°C .

    • Mechanism: Lower temperature reduces thermal motion, increasing the "residence time" of the analyte in the chiral groove, often dramatically improving separation factors (

      
      ) for amides.
      
  • Reduce Polarity: Change Mobile Phase to 95 : 5 (Hexane : IPA).

    • Mechanism: Increases retention (

      
      ), giving the CSP more opportunity to interact with the enantiomers.
      

Visualizing the Workflow

MethodDevelopment Start Start: 2-Hydroxy-2-phenylbutyramide Racemic Mixture Screening Phase 1: Screening Columns: AD-H, OD-H MP: Hexane/IPA (90:10) Start->Screening Decision Separation Observed? Screening->Decision Opt_Temp Optimization A: Lower Temp to 15°C (Enhances Enthalpic Selectivity) Decision->Opt_Temp Partial Sep (Rs < 1.2) Switch_Col Switch Column: Try Chiralpak IA or IC (Different Chiral Selector) Decision->Switch_Col No Sep (Co-elution) Final Final Method: Rs > 1.5 Tailing Factor < 1.2 Decision->Final Good Sep (Rs > 1.5) Opt_MP Optimization B: Reduce IPA to 5% (Increases Retention k') Opt_Temp->Opt_MP If Rs still low Opt_MP->Final Switch_Col->Screening Retry New Col

Caption: Logical decision tree for chiral method development, prioritizing temperature modulation for amide-based resolution.

Results & Discussion (Expected Data)

Based on structural analogs (e.g., Atrolactamide), the expected performance metrics on Chiralpak AD-H are:

ParameterRecommended ValueWhy?
Retention Time (

)
8 - 15 minsBalanced for throughput vs. resolution.
Selectivity (

)
1.1 - 1.3Sufficient for baseline separation.[1]
Resolution (

)

Ensures robustness against column aging.
Tailing Factor (

)

Amides can tail; if

, add 0.1% Diethylamine (DEA).[1]
Chromatographic Logic

The (R)-enantiomer and (S)-enantiomer will form transient diastereomeric complexes with the CSP.[1] The isomer that fits more "snugly" into the amylose spiral (stabilized by the H-bond between the analyte's amide and the CSP's carbamate) will be retained longer.[1]

Troubleshooting & Robustness

Peak Tailing[1]
  • Symptom: Asymmetric peaks with a long "tail."[1]

  • Cause: Non-specific interaction between the amide nitrogen and residual silanols on the silica support.[1]

  • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[3] Note: For this neutral amide, DEA is usually preferred.

Solubility Issues
  • Symptom: No peaks or noisy baseline.[1]

  • Fix: Ensure the sample is dissolved in the mobile phase. If the sample precipitates in Hexane, dissolve in 100% IPA first, then dilute with Hexane.

References

  • Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link][1]

  • Zaggout, F. R., et al. (2005).[1] Separation of Racemates Using Chiral HPLC and Creation of a Database. Asian Journal of Chemistry. Retrieved from [Link]

  • Phenomenex. (2020).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • PubChem. (2023).[1] 2-Hydroxy-2-phenylbutyramide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][4]

Sources

Application Note: Synthesis, Chiral Resolution, and Pharmacological Evaluation of 2-Hydroxy-2-phenylbutyramide (DL-HEPA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Bioactive molecule synthesis, enantiomeric resolution, and neuropharmacological validation.

Introduction and Mechanistic Overview

2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA or


-ethyl-

-hydroxybenzeneacetamide) is a homologous phenyl alcohol amide recognized for its potent bioactive properties, specifically as a broad-spectrum anticonvulsant[1]. Unlike traditional antiepileptic drugs (e.g., phenobarbital), DL-HEPA and its homologues are structurally distinct and offer a unique pharmacological profile characterized by high efficacy against chemically and electrically induced seizures, coupled with unusually low neurotoxicity[2].

The therapeutic viability of DL-HEPA is highly stereodependent. While the racemate exhibits significant activity, pharmacological evaluations reveal that the (-)-enantiomer possesses the lowest neurotoxicity (motor impairment), making it the optimal candidate for preclinical development[3]. This application note details the causality-driven synthesis, chiral resolution, and self-validating pharmacological screening protocols for DL-HEPA.

Synthesis and Resolution Workflow

The synthesis of DL-HEPA relies on the nucleophilic addition of a cyanide ion to propiophenone, followed by the controlled hydration of the resulting nitrile. Because the biological target exhibits stereoselectivity, the racemate must undergo chiral resolution via diastereomeric salt formation.

SynthesisWorkflow Propiophenone Propiophenone + NaCN / Acid Cyanohydrin Cyanohydrin Intermediate (Nitrile) Propiophenone->Cyanohydrin Nucleophilic Addition DL_HEPA DL-HEPA (Racemate) (Hydration of -CN to -CONH2) Cyanohydrin->DL_HEPA Controlled Hydration Resolution Chiral Resolution via (-)-Quinine Salt DL_HEPA->Resolution Hydrolysis, Salt Formation Minus_HEPA (-)-HEPA (High Efficacy, Low Neurotoxicity) Resolution->Minus_HEPA Esterification & Amidation Plus_HEPA (+)-HEPA (Higher Neurotoxicity) Resolution->Plus_HEPA Esterification & Amidation

Figure 1. Workflow for the synthesis and chiral resolution of 2-Hydroxy-2-phenylbutyramide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Racemic DL-HEPA

This protocol ensures the controlled formation of the amide without over-hydrolysis to the carboxylic acid, as detailed in the2[2].

Step 1: Cyanohydrin Formation

  • Procedure: React propiophenone with sodium cyanide (NaCN) in an aqueous-organic emulsion (e.g., ether/water) in the presence of sodium bisulfite or mild acid at 0–5 °C.

  • Causality: NaCN provides the necessary carbon nucleophile to establish the quaternary stereocenter. Strict temperature control (0–5 °C) is mandatory to stabilize the cyanohydrin intermediate and prevent the equilibrium from shifting back to the starting ketone.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The reaction is complete when the propiophenone spot disappears. IR spectroscopy of the crude intermediate must show a new -OH stretch (~3400 cm⁻¹) and a weak -C≡N stretch (~2250 cm⁻¹).

Step 2: Nitrile Hydration

  • Procedure: Treat the isolated cyanohydrin with concentrated sulfuric acid (H₂SO₄) at room temperature, followed by careful neutralization.

  • Causality: Concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent for the intermediate imidic acid. This specific environment arrests the hydrolysis at the amide stage, preventing the formation of 2-hydroxy-2-phenylbutyric acid.

  • Validation Checkpoint: Isolate the product and run an IR spectrum (KBr disc). The protocol is validated if the -C≡N stretch (~2250 cm⁻¹) is completely absent, replaced by a strong amide I C=O stretch at ~1650 cm⁻¹ and an amide II N-H bend at ~1600 cm⁻¹[3].

Protocol B: Enantiomeric Resolution of DL-HEPA

Because amides do not readily form salts, the racemate must be temporarily converted to an acid to separate the enantiomers, as demonstrated in3[3].

Step 1: Hydrolysis & Salt Formation

  • Procedure: Hydrolyze DL-HEPA to DL-2-hydroxy-2-phenylbutyric acid. React the racemic acid with a chiral resolving agent—either (-)-quinine or (+)-1-phenylethylamine—in hot ethanol.

  • Causality: The bulky chiral bases interact with the enantiomeric acids to form diastereomeric salts. These salts possess distinct solubility profiles, enabling the selective precipitation of one diastereomer upon cooling (fractional crystallization).

  • Validation Checkpoint: Measure the specific rotation

    
     of the separated salts to confirm optical enrichment.
    

Step 2: Esterification and Mild Amidation

  • Procedure: Liberate the resolved optically active acids using dilute HCl. Esterify the acids using methanol and an acid catalyst (H⁺). Finally, react the resulting methyl esters with methanolic ammonia at room temperature to yield (+)-HEPA and (-)-HEPA.

  • Causality: Direct amidation of the carboxylic acid requires harsh conditions (high heat) that induce racemization at the labile stereocenter. Converting the acid to a methyl ester allows for mild ammonolysis, preserving the stereochemical integrity of the molecule.

  • Validation Checkpoint: Analyze the final amides via chiral High-Performance Liquid Chromatography (HPLC). The protocol is successful only if the enantiomeric excess (ee) is >99.9%[3].

Pharmacological Evaluation & Bioactivity

DL-HEPA exhibits a broad profile of anticonvulsant activity. In-vivo models demonstrate significant protection against seizures provoked by maximal electroshock (MES), pentylenetetrazol (PTZ), 4-aminopyridine, and bicuculline[4].

To evaluate the viability of the drug, efficacy must be weighed against motor impairment (neurotoxicity). This is quantified using the Rotarod Ataxia Test . While both (+)- and (-)-enantiomers show similar peak anticonvulsant efficacy against PTZ-induced seizures, the (-)-enantiomer demonstrates significantly lower neurotoxicity, resulting in a superior therapeutic index[3].

BioactivityLogic Drug (-)-HEPA Administration Target CNS Target Modulation Drug->Target Binds Rotarod Rotarod Ataxia Test Drug->Rotarod Evaluated via Protection Seizure Suppression Target->Protection Mediates Seizure PTZ / MES Induced Seizures Seizure->Protection Antagonized by Result High Therapeutic Index Rotarod->Result Confirms

Figure 2. Logical relationship of the pharmacological evaluation of (-)-HEPA.

Quantitative Data Presentation

The physicochemical and pharmacological properties of DL-HEPA and its variants are summarized below to facilitate rapid comparison for drug development professionals.

Table 1: Physicochemical Properties of 2-Hydroxy-2-phenylbutyramide [1]

PropertyValue
IUPAC Name 2-hydroxy-2-phenylbutanamide
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Exact Mass 179.0946 Da
XLogP3 (Lipophilicity) 0.9
Topological Polar Surface Area 63.3 Ų

Table 2: Pharmacological Profile of Phenyl Alcohol Amides [3][4]

Compound VariantAnticonvulsant Efficacy (PTZ/MES)Neurotoxicity (Rotarod Ataxia)Therapeutic Viability
DL-HEPA (Racemate) HighModerateBaseline
(+)-HEPA Enantiomer HighHighSuboptimal
(-)-HEPA Enantiomer HighLowestOptimal Candidate
DL-HEPP (Homologue) HighLowAlternative Candidate

Conclusion

The synthesis of 2-Hydroxy-2-phenylbutyramide (DL-HEPA) requires precise control over nucleophilic addition and hydration to prevent over-hydrolysis. Because the neurotoxicity of the compound is highly stereodependent, rigorous chiral resolution via diastereomeric salt formation is mandatory for drug development. By utilizing self-validating checkpoints (IR spectroscopy and chiral HPLC) and standardized in-vivo models (Rotarod test), researchers can reliably isolate and validate the (-)-enantiomer as a potent, low-toxicity anticonvulsant candidate.

References

  • 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • A new homologous series of anticonvulsants: phenyl alcohol amides. Synthesis and pharmacological evaluation Source: PubMed (Arzneimittelforschung, 1990) URL:[Link]

  • US5463125A - Phenyl alcohol amides having anticonvulsant activity Source: Google Patents URL
  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide Source: PubMed (Arzneimittelforschung, 1995) URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-Hydroxy-2-phenylbutyramide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers encountering yield issues in the synthesis of 2-Hydroxy-2-phenylbutyramide .

Executive Summary: The "Deceptive" Tertiary Alcohol

The synthesis of 2-Hydroxy-2-phenylbutyramide (typically via the hydrolysis of 2-hydroxy-2-phenylbutyronitrile ) presents a classic chemoselectivity paradox. While the transformation appears to be a simple nitrile hydration, the presence of a tertiary


-hydroxyl group  adjacent to the nitrile creates three competing failure modes:
  • Elimination (Dehydration): Formation of 2-phenylbut-2-enamide (thermodynamically favored under strong acid/heat).

  • Retro-Cyanohydrin Reaction: Reversion to propiophenone (favored under high pH or thermal stress).

  • Over-Hydrolysis: Conversion to 2-hydroxy-2-phenylbutyric acid (favored by prolonged reaction times).

This guide moves beyond standard textbook protocols to address the kinetic control required for this sterically hindered substrate.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific mechanism of yield loss based on your crude analysis (NMR/HPLC).

TroubleshootingLogic Start Low Yield Observed CheckCrude Analyze Crude Mixture (1H NMR / HPLC) Start->CheckCrude Outcome1 Major Peak: Propiophenone CheckCrude->Outcome1 Ketone detected Outcome2 Major Peak: Olefin (Alkene) CheckCrude->Outcome2 Vinyl protons detected Outcome3 Major Peak: Carboxylic Acid CheckCrude->Outcome3 Acidic proton/Shift Outcome4 Clean Crude, Low Mass Recovery CheckCrude->Outcome4 High Purity Diag1 Diagnosis: Retro-Cyanohydrin Reaction Cause: pH > 9 or unstable intermediate Outcome1->Diag1 Diag2 Diagnosis: Acid-Catalyzed Elimination Cause: Acid too strong or T > 60°C Outcome2->Diag2 Diag3 Diagnosis: Over-Hydrolysis Cause: Reaction time too long Outcome3->Diag3 Diag4 Diagnosis: Partitioning Error Cause: Product lost to aqueous phase Outcome4->Diag4

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in


-hydroxy amide synthesis.

Critical Failure Modes & Solutions

Issue 1: The "Black Tar" or Olefin Formation (Elimination)

Symptom: The reaction mixture turns dark; NMR shows vinyl protons (olefin). Mechanism: The tertiary carbocation is stable. Strong mineral acids (conc. H₂SO₄ or HCl) used in classical Pinner reactions readily dehydrate the tertiary alcohol to form the conjugated alkene (2-phenylbut-2-enamide). The Fix: Switch to the Radziszewski Reaction . Instead of acid catalysis, use alkaline hydrogen peroxide. The hydroperoxide anion (


) is a potent nucleophile (alpha-effect) that attacks the nitrile faster than hydroxide, forming the amide without generating the carbocation required for elimination.
Issue 2: Reversion to Starting Material (Retro-Cyanohydrin)

Symptom: High recovery of propiophenone. Mechanism:


-Hydroxy nitriles are in equilibrium with the ketone and HCN. High pH or high temperature shifts the equilibrium back to the ketone.
The Fix: 
  • Temperature Control: Maintain reaction temperature

    
    .
    
  • pH Management: If using the peroxide method, use a mild base like

    
     rather than NaOH.
    
Issue 3: Poor Isolation (Water Solubility)

Symptom: Reaction looks complete by TLC, but extraction yields nothing. Mechanism: 2-Hydroxy-2-phenylbutyramide contains both a hydroxyl group and an amide, making it moderately water-soluble, especially in the presence of cosolvents like DMSO or Ethanol. The Fix:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

  • Solvent: Use Ethyl Acetate/THF (3:1) for extraction rather than DCM (DCM is often poor for polar amides).

Optimized Experimental Protocols

Method A: The High-Yield "Radziszewski" Protocol (Recommended)

Best for: Avoiding elimination and over-hydrolysis.

Reagents:

  • 2-Hydroxy-2-phenylbutyronitrile (1.0 equiv)

  • DMSO (5 volumes)[1][2]

  • 
     (0.5 equiv)
    
  • 
     (4.0 equiv)
    

Step-by-Step:

  • Dissolution: Dissolve the nitrile in DMSO. Cool to

    
     in an ice bath.
    
  • Base Addition: Add

    
    . The suspension ensures a controlled pH.
    
  • Oxidant Addition: Add

    
     dropwise. Caution: Exothermic. Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature (

    
    ). Stir for 1–3 hours. Monitor by HPLC.
    
  • Quench: Pour into ice-cold saturated

    
     (to quench excess peroxide) and water.
    
  • Isolation: The product often precipitates as a white solid. If not, extract with EtOAc (

    
    ), wash with Brine, dry over 
    
    
    
    .
Method B: The Modified Acid Protocol (Rigorous Control)

Best for: Cases where DMSO is difficult to remove or peroxide is forbidden.

Reagents:

  • Conc.

    
     (10 equiv)
    
  • Temperature: Strictly

    
     
    

Step-by-Step:

  • Cool conc.

    
     to 
    
    
    
    .
  • Add the nitrile solid in small portions over 30 minutes. Do not let exotherm exceed

    
    . 
    
  • Stir at

    
     for 4–6 hours. Do not heat.
    
  • Pour onto crushed ice (slowly).

  • Neutralize carefully with

    
     to pH 7 (avoiding high pH prevents retro-reaction).
    

Comparative Data: Reaction Conditions

ParameterMethod A (Peroxide/Base)Method B (Conc. Acid)Method C (NaOH Reflux)
Primary Risk Exotherm controlElimination (Olefin)Reversion to Ketone
Typical Yield 85–95% 40–60%< 30%
Reaction Time 1–3 Hours4–8 Hours12+ Hours
Purity Profile Clean (Main impurity: unreacted nitrile)Dirty (Olefins, polymers)Mix (Ketone, Acid)
Suitability High (Best for tertiary alcohols)Low (Too harsh)Low (Unstable intermediate)

Frequently Asked Questions (FAQ)

Q: I am seeing a new spot on TLC that is less polar than the starting material. What is it? A: This is likely 2-phenylbut-2-enamide (the elimination product) or propiophenone .

  • differentiation: Stain with 2,4-DNP. Propiophenone will turn orange/red immediately. The amide/olefin will not.

  • Correction: If it is the ketone, your pH is too high. If it is the olefin, your acid concentration or temperature is too high.

Q: Can I use enzymatic hydrolysis? A: Yes. Nitrile hydratases (e.g., from Rhodococcus rhodochrous) are excellent for this transformation and operate at neutral pH, completely avoiding elimination. However, they require specific fermentation capabilities or commercial enzyme kits [1].

Q: My product is oiling out during the quench. How do I crystallize it? A: This is common for phenyl-alkyl amides.

  • Extract the oil into EtOAc.

  • Dry and concentrate to a minimum volume.

  • Add Methyl tert-butyl ether (MTBE) or Hexanes dropwise with scratching/sonication.

  • Cool to

    
     overnight.
    

Reaction Pathway Visualization

The diagram below illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the Red (Elimination) and Orange (Reversion) paths.

ReactionPathways SM 2-Hydroxy-2-phenyl butyronitrile Ketone Propiophenone + HCN SM->Ketone High pH / Heat (Retro-Cyanohydrin) Amide 2-Hydroxy-2-phenyl butyramide (TARGET) SM->Amide H2O2 / K2CO3 (Radziszewski) Olefin 2-Phenylbut-2-enamide (Elimination) SM->Olefin Strong Acid / Heat (Dehydration) Acid 2-Hydroxy-2-phenyl butyric acid Amide->Acid Prolonged Hydrolysis

Figure 2: Chemical pathways and competing side reactions.

References

  • Enzymatic Hydrolysis of Nitriles: Cowan, D., et al. "Biochemistry and biotechnology of mesophilic and thermophilic nitrile metabolizing enzymes." Extremophiles, 1998.

  • Radziszewski Reaction Mechanism: McIsaac, J. E., et al. "Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide." The Journal of Organic Chemistry, 1971.

  • Synthesis of Alpha-Hydroxy Amides: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3][4][5] Vol. 1, p.336 (related alpha-hydroxy acid hydrolysis).

  • Troubleshooting Amide Synthesis: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

optimization of reaction conditions for 2-Hydroxy-2-phenylbutyramide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the synthesis and optimization of 2-Hydroxy-2-phenylbutyramide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Hydroxy-2-phenylbutyramide?

A1: While various methods can be envisioned, a prevalent and logical approach involves the nucleophilic addition of a phenyl group to a suitable four-carbon amide precursor. A common strategy is the reaction of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), with 2-oxobutyramide or a related derivative. An alternative route is the direct amidation of 2-hydroxy-2-phenylbutyric acid, often facilitated by coupling agents.

Q2: How critical is the choice of solvent in this synthesis?

A2: The solvent choice is paramount as it influences reactant solubility, reaction rate, and even the reaction pathway. For Grignard-based syntheses, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are essential to maintain the reactivity of the organometallic reagent. For amidation reactions, aprotic polar solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are often employed. The use of greener solvents like 2-MeTHF is also an emerging consideration in modern synthesis.[1]

Q3: What are the expected side products, and how can they be minimized?

A3: In a Grignard-based synthesis, a common side product is biphenyl, formed from the coupling of the Grignard reagent. Over-addition of the Grignard reagent to the newly formed ketone intermediate before workup can also occur. Minimizing these side reactions involves slow, controlled addition of the Grignard reagent at low temperatures and ensuring a 1:1 stoichiometric ratio. In amidation reactions, incomplete conversion can leave starting materials, and side reactions of the coupling agents can generate impurities.[2][3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and minimize side product formation.[2]

Q4: What is a typical yield for this synthesis?

A4: The yield can vary significantly based on the chosen route and the optimization of reaction conditions. A non-optimized synthesis might yield 30-40%, while a well-optimized process can achieve yields of 80% or higher. Factors such as temperature, reaction time, purity of reagents, and the efficiency of the workup and purification all play a critical role.[1][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-Hydroxy-2-phenylbutyramide.

Problem 1: Low or No Product Yield

Q: I've set up the reaction, but TLC analysis shows only starting material, even after several hours. What could be the issue?

A: This often points to an issue with one of the core reaction components or conditions. Let's break down the possibilities:

  • Inactive Grignard Reagent (if applicable): The most common culprit is the deactivation of the phenylmagnesium bromide by moisture or air. Ensure all glassware was rigorously dried, and anhydrous solvents were used. The Grignard reagent itself should be freshly prepared or titrated before use.

  • Incomplete Reaction: The reaction may be too slow under your current conditions. A gradual increase in temperature can significantly increase the reaction rate.[] However, be cautious, as higher temperatures can also promote side reactions.[6]

  • Poor Reagent Purity: The purity of your starting materials is critical. Impurities in the butyramide derivative or the phenylating agent can inhibit the reaction.[2]

  • Sub-optimal Base or Catalyst (if applicable): In amidation routes, the choice and amount of base or coupling agent are crucial. For instance, in some amidations, stronger bases like NaH have been shown to dramatically increase yield compared to weaker bases like K₂CO₃.[1]

Problem 2: The Product is Impure, with Multiple Spots on TLC

Q: My reaction seems to have worked, but the crude product is a complex mixture. What are the likely impurities and how do I deal with them?

A: The presence of multiple products indicates side reactions or incomplete conversion. Here's a systematic approach to diagnose and solve this:

  • Identify the Impurities: If possible, try to identify the main spots. A common side product is biphenyl from the Grignard route, which is non-polar and should have a high Rf value on TLC. Unreacted starting materials will also be present.

  • Control the Stoichiometry: Using a precise 1:1 molar ratio of your key reactants is critical. An excess of either can lead to side reactions.

  • Temperature Management: Excursions to high temperatures can cause decomposition or the formation of undesired byproducts.[3] Maintain a stable and controlled reaction temperature.

  • Optimize the Work-up Procedure: The work-up is crucial for removing many impurities. An acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.[7]

  • Purification Strategy: A multi-step purification process may be necessary. This could involve an initial column chromatography to separate the major components, followed by recrystallization to obtain the final, pure product.[8]

Problem 3: Difficulty with Product Purification

Q: I have a decent yield of the crude product, but I'm losing most of it during recrystallization. What can I do?

A: Product loss during purification is a common challenge. Here are some strategies to improve recovery:

  • Optimize Recrystallization Solvent System: The ideal solvent system will dissolve the product well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal one.[2]

  • Seeding: If the product is slow to crystallize, adding a small seed crystal of pure product can initiate crystallization and improve recovery.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve the isolated yield.

  • Consider Alternative Purification: If recrystallization proves inefficient, consider other techniques. Flash column chromatography is an excellent alternative for separating compounds with different polarities. For high-purity requirements, preparative HPLC can be employed.[8]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of 2-Hydroxy-2-phenylbutyramide from 2-oxobutyramide and phenylmagnesium bromide.

Materials:

  • 2-oxobutyramide

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxobutyramide (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.05 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-Hydroxy-2-phenylbutyramide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethyl acetate/hexane mixture) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a short plug of celite.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °CRoom Temp50 °C (Reflux)Increased rate but potential for more side products at higher temps.[][6]
Solvent THFDiethyl EtherDichloromethaneTHF and Ether are suitable for Grignard. DCM is not.
Base (for amidation) NoneK₂CO₃NaHStronger bases can significantly improve yield in certain amidation reactions.[1]
Reaction Time 2 hours8 hours24 hoursLonger times may be needed for completion, but can also lead to degradation.[6]

Visualization

Reaction Pathway

Reaction_Pathway Synthesis of 2-Hydroxy-2-phenylbutyramide via Grignard Reaction Start 2-Oxobutyramide Reaction Nucleophilic Addition (Anhydrous THF, 0 °C) Start->Reaction Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup Product 2-Hydroxy-2-phenylbutyramide Workup->Product

Caption: Synthesis of 2-Hydroxy-2-phenylbutyramide via Grignard Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Anhydrous Solvents, Fresh Grignard) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temperature, Time) OptimizeTemp Increase Temperature Incrementally CheckConditions->OptimizeTemp OptimizeTime Increase Reaction Time CheckConditions->OptimizeTime ReagentsOK->CheckConditions Yes ReplaceReagents Use Fresh/Dry Reagents ReagentsOK->ReplaceReagents No

Caption: Troubleshooting Workflow for Low Yield.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutyramide. PubChem. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxo-4-phenylbutanoic acid: Parameter optimization using response surface methodology. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 4, 2026, from [Link]

  • MDPI. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0329156A1 - Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid.
  • Organic Syntheses. (n.d.). N-Benzyl-4-phenylbutyramide. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino). Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved March 4, 2026, from [Link]

  • MDPI. (2022). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Hydroxy-2-phenylbutyramide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate in high purity. The presence of impurities, whether from starting materials, side reactions, or degradation, can significantly impact downstream applications and the integrity of your research.[1][2][3]

This guide moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific synthetic context.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Hydroxy-2-phenylbutyramide in a direct question-and-answer format.

Q1: My crude product is a persistent oil and fails to crystallize. What are the likely causes and solutions?

A: Failure to crystallize is typically due to the presence of significant impurities that inhibit lattice formation or a low melting point eutectic mixture.

  • Causality: Unreacted starting materials, residual solvents, or low-molecular-weight by-products can act as "crystallization poisons." They disrupt the ordered packing required for a crystalline solid.

  • Troubleshooting Steps:

    • Initial Cleanup: Do not attempt to directly crystallize the oil. First, perform a liquid-liquid extraction (LLE) workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a dilute base (e.g., 1 M NaHCO₃) to remove acidic impurities (like unreacted carboxylic acids).[4] Finish with a brine wash to remove residual water.

    • Solvent Removal: Thoroughly remove the organic solvent under reduced pressure. The presence of even small amounts of solvent can prevent solidification.

    • Attempt Crystallization Again: Try to crystallize the purified oil using the protocols described in Part 3. If it still fails, the next logical step is column chromatography.

Q2: My ¹H NMR spectrum shows unreacted starting materials or obvious by-products. How can I remove them efficiently?

A: The best removal method depends on the chemical nature of the impurity.

  • Acidic Impurities (e.g., Phenylacetic Acid): These are easily removed with a basic wash during liquid-liquid extraction, as described above. The acidic proton will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.

  • Basic Impurities (e.g., Amines): An acidic wash during LLE will protonate the amine, forming a water-soluble ammonium salt that is readily extracted.[4]

  • Neutral, Non-polar Impurities (e.g., Biphenyl from Grignard side reactions): These impurities are often difficult to remove by recrystallization alone as they may co-crystallize. Flash column chromatography is the most effective method. A non-polar solvent system (e.g., starting with a low percentage of ethyl acetate in hexanes) will elute these impurities first, well ahead of your more polar product.

  • Neutral, Polar Impurities (e.g., Benzaldehyde): While some may be removed by extraction, flash chromatography is the most reliable method. The polarity difference between the aldehyde and your hydroxy-amide product is usually sufficient for good separation on silica gel.

Q3: After recrystallization, my product's melting point is still broad and lower than the literature value. What's next?

A: A broad or depressed melting point is a classic sign of persistent impurities.[5]

  • Causality: This indicates that the chosen recrystallization solvent was not effective at separating the impurity from the product. The impurity may have similar solubility properties to your target compound.

  • Troubleshooting Steps:

    • Second Recrystallization: Attempt another recrystallization using a different solvent system. Consult the solvent table in Part 4 for ideas. Sometimes, a multi-solvent system (e.g., dissolving in hot methanol and slowly adding water until turbidity appears) can be more selective.

    • Reslurry: If the impurity is suspected to be on the crystal surface, a reslurry can be effective. This involves stirring the crystalline solid in a solvent in which it is only sparingly soluble for several hours at room temperature. The impurities may dissolve while your product remains a solid, which can then be filtered.

    • Definitive Purification: If the above fails, the impurity is likely incorporated within the crystal lattice. Flash column chromatography is the required next step to achieve high purity.

Q4: My TLC plate shows multiple spots that are very close together (low ΔRf). How can I improve the separation for column chromatography?

A: Poor separation on TLC indicates that the chosen solvent system is not optimal. The goal is to find a system that gives your product an Rf value of ~0.3 and maximizes the distance to impurity spots.

  • Strategy 1: Adjust Polarity: If spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexanes). If spots are too low (Rf < 0.2), increase the polarity.

  • Strategy 2: Change Solvent Selectivity: If adjusting polarity doesn't resolve the spots, change the nature of the solvents. For example, instead of ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent interactions (dipole-dipole vs. hydrogen bonding) can alter the elution order and improve separation.

  • Strategy 3: Consider Reversed-Phase: If separation on silica (normal phase) is intractable, your product and impurities may have very similar polarities but different hydrophobicities. Reversed-phase chromatography (e.g., using a C18 column with a methanol/water gradient) can provide an orthogonal separation mechanism and may easily resolve the components.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities to expect in a 2-Hydroxy-2-phenylbutyramide synthesis?

A: Impurities are almost always related to the specific synthetic route.[2] However, common classes include:

  • Starting Materials: Unreacted phenyl-containing reagents, butyric acid derivatives, or amine sources.[7]

  • By-products: Compounds formed from side reactions, such as over-reaction, dimerization, or rearrangement.[3]

  • Reagents & Catalysts: Residual coupling agents, acids, bases, or metal catalysts used in the synthesis.[3][7]

  • Degradation Products: The product itself could degrade if exposed to harsh conditions (e.g., high heat or strong acid/base), potentially through dehydration or hydrolysis.[3]

Q2: What is the most robust, general-purpose method for purifying this compound?

A: A multi-step approach is most robust. Start with a liquid-liquid extraction workup to remove gross acidic and basic impurities. Follow this with either recrystallization (if the crude product is a solid and of reasonable purity) or flash column chromatography on silica gel (if the product is an oil or highly impure). Chromatography generally provides the highest purity but is more resource-intensive.[4][6]

Q3: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which your product has low solubility at room temperature but high solubility near the solvent's boiling point.[5]

  • Screening: Test small amounts of your crude product in various solvents (see table in Part 4). Add ~0.5 mL of solvent to ~20 mg of crude material.

  • Observe: Does it dissolve at room temperature? (If yes, bad solvent). Does it dissolve upon heating? (If yes, good candidate). Do crystals form upon cooling? (If yes, very good candidate).

  • Solvent Pairs: If no single solvent works, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it's very soluble, e.g., methanol) at high temperature. Then, add a "poor" solvent (in which it's insoluble, e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A water/ethanol mixture is a documented system for similar compounds.[8][9]

Q4: What are the recommended starting conditions for column chromatography?

A:

  • Normal Phase (Silica Gel): This is the most common method for compounds of this polarity.

    • Eluent System: Start with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate). Dichloromethane/methanol (e.g., 1% to 10% methanol) is another excellent option.

    • TLC: Always develop a TLC method first to determine the ideal solvent ratio before running the column.

  • Reversed-Phase (C18 Silica): Use this if normal phase fails or if impurities are very non-polar.

    • Eluent System: A gradient of methanol in water or acetonitrile in water is standard.[6] Often a small amount of acid (like 0.1% formic acid) is added to the mobile phase to improve peak shape.[10]

Q5: How can I definitively assess the purity of my final product?

A: A combination of methods is required for a complete picture.[1][][12]

  • Chromatography (Primary Method): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[10] It can detect impurities at very low levels (<0.1%).

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the structure of the desired compound and can identify impurities if they are present at >1-2%.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[1]

  • Physical Properties:

    • Melting Point: A sharp melting point range that matches the literature value indicates high purity.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: Place the crude 2-Hydroxy-2-phenylbutyramide solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a steam bath or hot plate for heating.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • TLC Analysis: Determine the optimal eluent composition (e.g., 30% Ethyl Acetate / 70% Hexanes) that provides an Rf of ~0.3 for the product and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.

  • Monitoring: Monitor the fractions being eluted using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hydroxy-2-phenylbutyramide.

Protocol 3: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This removes basic impurities.

  • Base Wash: Add an equal volume of 1 M NaHCO₃ (aq). Shake and vent as before. Drain the lower aqueous layer. This removes acidic impurities.

  • Brine Wash: Add an equal volume of saturated NaCl (aq) solution. This helps to break any emulsions and removes the majority of dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure to obtain the crude product, now free of acidic and basic impurities.

Part 4: Visualizations & Data

Diagrams

Purification_Decision_Tree start Crude Product lle Perform Acid-Base Liquid-Liquid Extraction start->lle is_solid Is the crude product a solid? is_pure_enough Is purity >90% by TLC/NMR? is_solid->is_pure_enough Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (It's an oil) is_pure_enough->chromatography No recrystallize Perform Recrystallization is_pure_enough->recrystallize Yes purity_check Assess Purity (HPLC, NMR, MP) chromatography->purity_check recrystallize->purity_check lle->is_solid

Caption: Decision tree for selecting a purification method.

Purification_Workflow A Crude Reaction Mixture B Step 1: Liquid-Liquid Extraction (Acid/Base Wash) A->B C Partially Purified Organic Layer B->C D Step 2: Dry & Concentrate C->D E Crude Solid/Oil D->E F Step 3: Primary Purification (Recrystallization or Chromatography) E->F G Step 4: Solvent Removal F->G H Purified Product G->H I Step 5: Purity & Identity Confirmation (HPLC, NMR, MS, MP) H->I

Caption: General experimental workflow for purification.

Data Tables

Table 1: Common Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for polar compounds; often used as an anti-solvent.
Ethanol 78 High Dissolves many organics when hot; good for use with water.
Isopropanol 82 Medium-High Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Medium Good general-purpose solvent.
Toluene 111 Low For less polar compounds; higher boiling point can be a risk.

| Heptane/Hexane | ~98 / ~69 | Very Low | Good for non-polar compounds or as an anti-solvent. |

Table 2: Suggested TLC/Column Chromatography Solvent Systems

System Polarity Range Best For
Ethyl Acetate in Hexanes Low to Medium General purpose, good resolution for many functional groups.
Methanol in Dichloromethane Medium to High Good for highly polar compounds that don't move in EtOAc/Hex.
Acetone in Hexanes Low to Medium Alternative to Ethyl Acetate, offers different selectivity.

| Methanol in Water (+0.1% Acid) | Reversed-Phase | For C18 columns; separates based on hydrophobicity. |

Table 3: Expected Analytical Data for Pure 2-Hydroxy-2-phenylbutyramide

Technique Expected Result
¹H NMR Aromatic protons (~7.2-7.5 ppm), -OH proton (broad singlet, variable ppm), -NH₂ protons (two broad singlets, variable ppm), -CH₂- protons (~2.0 ppm, multiplet), -CH₃ protons (~0.9 ppm, triplet).
IR (cm⁻¹) ~3400-3200 (O-H and N-H stretches), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1670 (C=O, Amide I).

| Molecular Weight | C₁₀H₁₃NO₂ = 179.22 g/mol .[13] |

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Jackson, A. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6325–6346. [Link]

  • Jackson, A. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Khrustalev, V. N., et al. (2018). Crystal structure and Hirshfeld surface analysis of new polymorph of racemic 2-phenylbutyramide. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1775–1779. [Link]

  • Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. [Link]

  • Khrustalev, V. N., et al. (2018). Crystal structure and Hirshfeld surface analysis of new polymorph of racemic 2-phenylbutyramide. ResearchGate. [Link]

  • Google Patents. (2012). Process for the resolution of aminobutyramide.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Panda, S. S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Singh, G., et al. (2025). Review on the modern analytical advancements in impurities testing. Academical Analytica Chimica. [Link]

  • Singh, S., & Kumar, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Google Patents. (1988). Process for preparing 2-hydroxy-2-phenylethylamines.
  • Organic Syntheses. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. (2022). Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutyramide. PubChem. [Link]

  • Google Patents. (2006). Stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters.
  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?[Link]

  • Hirai, T. (1998). High functional liquid-liquid extraction system using photochemical reduction for metal ions. Journal of the Japan Society of Colour Material. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-862. [Link]

  • Dong, M. W. (2007). Identification of Pharmaceutical Impurities. LCGC North America.
  • U.S. Department of Energy. (2020). Mesostructuring in Liquid-Liquid Extraction Organic Phases Originating from Critical Points. [Link]

  • Milevoj, K. M., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 39(3), 299-306. [Link]

  • U.S. Food & Drug Administration. (2024, May 7). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. [Link]

  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. [Link]

  • Räsänen, L. (2023). DEVELOPMENT OF LIQUID–LIQUID EXTRACTION PROCESSES FOR CONCENTRATED HYDROMETALLURGICAL SOLUTIONS. LUT University. [Link]

  • Patsnap Eureka. (2020). Methods of purification of 2-aryl-3,3-bis(4-hydroxyaryl)phthalimidines, and polymers derived therefrom. [Link]

  • Rivera, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 653–657. [Link]

  • Zeng, C., et al. (2025). Two-Phase Crystallizations of Poly(2-hydroxybutanoic Acid) Enantiomeric Blends: Insight into Dilution and Confinement Effects in Crystallization of Stereocomplexable Polymers. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important alpha-hydroxy amide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and direct route to 2-Hydroxy-2-phenylbutyramide involves a two-step process. The first step is the formation of the cyanohydrin, 2-hydroxy-2-phenylbutanenitrile, from a ketone. The second step is the controlled hydrolysis of the nitrile group to an amide.

Synthesis_Overview Butan-2-one Butan-2-one 2-Hydroxy-2-phenylbutanenitrile 2-Hydroxy-2-phenylbutanenitrile Butan-2-one->2-Hydroxy-2-phenylbutanenitrile Nucleophilic Addition Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->2-Hydroxy-2-phenylbutanenitrile Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Hydroxy-2-phenylbutanenitrile->Acid/Base Hydrolysis Controlled Hydrolysis 2-Hydroxy-2-phenylbutyramide 2-Hydroxy-2-phenylbutyramide Acid/Base Hydrolysis->2-Hydroxy-2-phenylbutyramide

Caption: Overview of the synthetic pathway to 2-Hydroxy-2-phenylbutyramide.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The impurity profile of your 2-Hydroxy-2-phenylbutyramide is highly dependent on the reaction conditions. However, the most frequently observed impurities are:

  • Unreacted Starting Material: 2-hydroxy-2-phenylbutanenitrile.

  • Over-hydrolysis Product: 2-hydroxy-2-phenylbutanoic acid.

  • Ritter Reaction Byproducts: N-substituted amides, particularly if alcohols are present as solvents under strong acidic conditions.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring the reaction.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting nitrile, the product amide, and the potential carboxylic acid byproduct. The amide is typically more polar than the nitrile, and the carboxylic acid is the most polar.

  • HPLC: A reverse-phase C18 column with a water/acetonitrile mobile phase (potentially with a pH modifier like formic or phosphoric acid) will provide excellent separation of the components.[1]

Q3: My reaction seems to have stalled, and I have a low yield of the desired amide. What are the likely causes?

A3: A stalled reaction or low yield can be due to several factors:

  • Incomplete Hydrolysis: The hydrolysis of nitriles to amides can be slow. Insufficient reaction time or temperature can lead to a mixture of starting material and product.

  • Inappropriate Catalyst Concentration: For acid or base-catalyzed hydrolysis, the concentration of the catalyst is crucial. Too low a concentration will result in a sluggish reaction.

  • Poor Solubility: If the starting nitrile is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.

III. Troubleshooting Guide: From Synthesis to Purification

This section provides a more in-depth look at specific problems you might encounter and offers solutions based on chemical principles.

Problem 1: My final product is contaminated with unreacted 2-hydroxy-2-phenylbutanenitrile.
  • Causality: Incomplete hydrolysis is the primary cause. This can be due to insufficient reaction time, temperature, or catalyst concentration.

  • Troubleshooting Steps:

    • Extend Reaction Time/Increase Temperature: Continue to monitor the reaction by TLC or HPLC until the starting material is consumed. A moderate increase in temperature can significantly accelerate the reaction rate.

    • Optimize Catalyst Concentration: If the reaction is still slow, a modest increase in the acid or base catalyst concentration may be necessary.

    • Purification: If the reaction cannot be driven to completion, the unreacted nitrile can be removed during purification. Fractional crystallization or column chromatography are effective methods.

Problem 2: I have a significant amount of 2-hydroxy-2-phenylbutanoic acid in my product.
  • Causality: Over-hydrolysis of the amide to the carboxylic acid is common, especially under harsh acidic or basic conditions and with prolonged reaction times.[2]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Employ less forcing conditions. For example, use a lower concentration of acid or base, or conduct the reaction at a lower temperature.

    • Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting nitrile is consumed to minimize the formation of the carboxylic acid.

    • Purification: The carboxylic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). The amide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Problem 3: I am seeing an unexpected N-substituted amide impurity.
  • Causality: This is likely a byproduct of the Ritter reaction .[3][4] This reaction occurs when a carbocation is generated in the presence of a nitrile.[5] In the context of your synthesis, if you are using an alcohol as a solvent (e.g., ethanol) with a strong acid catalyst, the alcohol can be protonated, lose water to form a carbocation, which is then attacked by the nitrile. Subsequent hydrolysis leads to an N-alkyl amide.

  • Troubleshooting Steps:

    • Avoid Alcoholic Solvents with Strong Acids: If using a strong acid for hydrolysis, choose a non-alcoholic solvent like dioxane or water.

    • Use Milder Hydrolysis Methods: Consider enzymatic hydrolysis or using a heterogeneous catalyst which can offer higher selectivity.

    • Purification: These impurities can often be separated by column chromatography.

Troubleshooting_Workflow Start Start Analyze Crude Product (TLC/HPLC) Analyze Crude Product (TLC/HPLC) Start->Analyze Crude Product (TLC/HPLC) Unreacted Nitrile? Unreacted Nitrile? Analyze Crude Product (TLC/HPLC)->Unreacted Nitrile? Carboxylic Acid? Carboxylic Acid? Unreacted Nitrile?->Carboxylic Acid? No Extend Reaction Time/Temp Extend Reaction Time/Temp Unreacted Nitrile?->Extend Reaction Time/Temp Yes Other Impurities? Other Impurities? Carboxylic Acid?->Other Impurities? No Milder Conditions Milder Conditions Carboxylic Acid?->Milder Conditions Yes Check for Ritter Reaction Check for Ritter Reaction Other Impurities?->Check for Ritter Reaction Yes Purify (Crystallization/Chromatography) Purify (Crystallization/Chromatography) Other Impurities?->Purify (Crystallization/Chromatography) No Optimize Catalyst Optimize Catalyst Extend Reaction Time/Temp->Optimize Catalyst Optimize Catalyst->Analyze Crude Product (TLC/HPLC) Base Wash Base Wash Milder Conditions->Base Wash Base Wash->Purify (Crystallization/Chromatography) Check for Ritter Reaction->Purify (Crystallization/Chromatography) Pure Product Pure Product Purify (Crystallization/Chromatography)->Pure Product

Caption: A logical workflow for troubleshooting common issues in 2-Hydroxy-2-phenylbutyramide synthesis.

IV. Experimental Protocols

Representative Synthesis of 2-Hydroxy-2-phenylbutyramide

This protocol is a representative procedure for the hydrolysis of 2-hydroxy-2-phenylbutanenitrile.

Materials:

  • 2-hydroxy-2-phenylbutanenitrile

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-phenylbutanenitrile (1 equivalent) in glacial acetic acid.

  • Carefully add concentrated sulfuric acid (1.5 equivalents) to the solution while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-2-phenylbutyramide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection: 220 nm Injection Volume: 10 µL

V. Summary of Common Impurities and Their Identification

ImpurityStructurePotential OriginKey Identification Markers (Predicted)
2-hydroxy-2-phenylbutanenitrileC10H11NOIncomplete hydrolysisIR: Sharp C≡N stretch (~2230 cm⁻¹). ¹H NMR: Absence of broad amide N-H signals.
2-hydroxy-2-phenylbutanoic acidC10H12O3Over-hydrolysisIR: Broad O-H stretch of carboxylic acid (~2500-3300 cm⁻¹). ¹H NMR: Very broad singlet for the carboxylic acid proton (>10 ppm).
N-ethyl-2-hydroxy-2-phenylbutyramideC12H17NO2Ritter reaction with ethanolMass Spec: Molecular ion peak corresponding to the N-ethylated product. ¹H NMR: Signals corresponding to the N-ethyl group (a quartet and a triplet).

VI. References

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved March 4, 2026, from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (2023, December 27). Ritter reaction. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-phenylbutyramide. Retrieved March 4, 2026, from [Link]

  • PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved March 4, 2026, from [Link]

  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry. (2019, January 11). Ritter Reaction. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). EP2524910A1 - Process for the resolution of aminobutyramide. Retrieved March 4, 2026, from

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 4, 2026, from [Link]

  • MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved March 4, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Retrieved March 4, 2026, from [Link]

  • IAJPS. (2018). Impurity profiling and drug characterization: backdrop and approach. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved March 4, 2026, from [Link]

  • LetoPharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-Benzyl-4-phenylbutyramide. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide. Retrieved March 4, 2026, from

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved March 4, 2026, from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2017, April 1). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW. Retrieved March 4, 2026, from [Link]

  • YouTube. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved March 4, 2026, from [Link]

  • Docta Complutense. (2021, October 1). Mechanochemical Synthesis of Primary Amides. Retrieved March 4, 2026, from [Link]

  • Food Standards Agency. (2010, June 20). Detection of cyclobutanones in non-irradiated food. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0329156A1 - Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid. Retrieved March 4, 2026, from

  • Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved March 4, 2026, from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Analysis of unknown substances. Retrieved March 4, 2026, from [Link]

  • RTI Press. (2026, January 9). Drug-Checking Technologies to Detect Compositions of Unregulated Substance Samples. Retrieved March 4, 2026, from [Link]

  • ScienceOpen. (2022, June 10). A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -C2H4OMe)(DMSO)(phen)]. Retrieved March 4, 2026, from [Link]

  • Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-phenylbutanamide. Retrieved March 4, 2026, from [Link]

  • Reddit. (2025, November 19). Help with mechanism in order to diagnose automated synthesis hardware issues. Retrieved March 4, 2026, from [Link]

Sources

preventing racemization during 2-Hydroxy-2-phenylbutyramide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Hydroxy-2-phenylbutyramide. This guide is designed for researchers, chemists, and drug development professionals who are focused on synthesizing this chiral molecule while maintaining its stereochemical integrity. The presence of a chiral center at the carbon bearing the hydroxyl and phenyl groups makes control of enantiomeric purity a critical parameter for its potential applications.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with preventing racemization during synthesis.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

One of the most common challenges in the synthesis of α-hydroxy amides like 2-Hydroxy-2-phenylbutyramide is the loss of enantiomeric purity. The following table outlines common problems, their underlying causes, and actionable solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) in the final product, despite starting with an enantiopure precursor. Base- or Acid-Catalyzed Racemization: The α-hydrogen (on the carbon with the hydroxyl group) is acidic. Its removal by a base forms a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.[1][2][3][4] Similarly, acid can catalyze racemization via a planar enol intermediate.[1][5]- Maintain Neutral or Mildly Acidic Conditions: Avoid strong bases (e.g., NaOH, LDA) and strong acids, especially during workup and purification. Use weak, non-nucleophilic bases like N-methylmorpholine (NMM) if a base is required.[6] - Control Temperature: Perform reactions and purifications at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.[2][4]
Racemization occurs during the amide bond formation step. Inappropriate Coupling Reagent: Certain coupling reagents, especially carbodiimides like DCC used alone, form highly reactive intermediates (O-acylisourea) that are prone to racemization.[6] Another pathway involves the formation of an oxazolone (azlactone) intermediate, which has a very acidic α-proton and racemizes quickly.[6][7][8]- Use Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) with your coupling reagent. These form active esters that are less prone to racemization.[6][8] - Select Modern Coupling Reagents: Employ uronium/aminium salts like HATU or phosphonium salts like PyBOP, which are known to minimize racemization by promoting rapid amide bond formation.[6][9]
Product racemizes during purification (e.g., column chromatography). Silica Gel Acidity/Basicity: Standard silica gel can be slightly acidic, which can catalyze enolization. Conversely, basic impurities can also promote racemization. The prolonged contact time on the column exacerbates the issue.[7]- Use Neutralized Silica Gel: Treat silica gel with a suitable amine (e.g., triethylamine vapor) and then remove the excess amine under vacuum before use. - Minimize Purification Time: Use flash chromatography instead of gravity chromatography. - Consider Alternative Purification: Recrystallization is often a superior method for purifying chiral compounds as it can also lead to enantiomeric enrichment.
Inconsistent ee values between batches. Variability in Reaction Conditions: Minor changes in reaction time, temperature, reagent purity (especially bases), or moisture content can significantly impact the extent of racemization.[2]- Standardize Protocols Rigorously: Ensure consistent reaction times, temperature control (use cryostats or ice baths), and use of anhydrous solvents and reagents under an inert atmosphere. - Quench Reactions Consistently: Use a standardized quenching procedure to halt the reaction and any potential side reactions promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism responsible for the racemization of 2-Hydroxy-2-phenylbutyramide?

A1: The primary mechanism is the deprotonation of the hydrogen atom on the chiral α-carbon (the carbon bonded to the hydroxyl, phenyl, and amide groups).[2][3] This hydrogen is unusually acidic because the resulting negative charge is stabilized by resonance, delocalizing onto the carbonyl oxygen to form an achiral, planar enolate intermediate.[4][5][10] Once this planar intermediate is formed, a proton can be added back from either the top or bottom face with roughly equal probability. This non-stereoselective reprotonation leads to the formation of both (R) and (S) enantiomers, resulting in a racemic mixture.[1][2] This process, known as keto-enol tautomerism, can be catalyzed by both acids and bases.[1][11]

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: Which synthetic strategies are most effective for producing enantiomerically pure 2-Hydroxy-2-phenylbutyramide from the outset?

A2: The most robust strategy is asymmetric synthesis , which creates the desired stereocenter selectively.[12][13] This avoids the potential for racemization inherent in resolving a racemic mixture later on. Key asymmetric methods include:

  • Enantioselective addition of a nucleophile to an α-keto amide precursor: This is a highly effective approach. For instance, the enantioselective addition of carbon nucleophiles to α-keto amides can generate α-hydroxy amides with a quaternary stereocenter.[14]

  • Asymmetric hydrogenation: Catalytic asymmetric hydrogenation of an appropriate unsaturated precursor can yield the chiral center with high enantioselectivity.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved to yield the enantiopure product.

Q3: How can I reliably measure the enantiomeric excess (ee) of my 2-Hydroxy-2-phenylbutyramide product?

A3: The gold standard for determining the enantiomeric excess of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[15][16] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[15] Polysaccharide-based columns (e.g., those derived from cellulose or amylose) are particularly effective for a wide range of chiral molecules, including amides.[15][17]

Q4: Are there specific reagents or conditions that should be strictly avoided to prevent racemization?

A4: Yes. To maintain stereochemical integrity, you should avoid:

  • Strong Bases: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium diisopropylamide (LDA) will rapidly deprotonate the α-hydrogen and cause complete racemization.[4][10]

  • High Temperatures: Heat provides the activation energy for enolization.[2] Refluxing in protic solvents is particularly detrimental.

  • Prolonged Exposure to Acid or Base: Even weak acids or bases can cause significant racemization if the reaction or workup time is extended.[2]

  • Using Carbodiimide Coupling Reagents Without Additives: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) should not be used alone for coupling chiral acids, as they are known to cause racemization.[6]

Key Experimental Protocols

Protocol 1: Racemization-Minimized Amide Synthesis using HATU

This protocol details the coupling of 2-Hydroxy-2-phenylbutyric acid with an amine source using HATU, a reagent known for its high efficiency and low racemization potential.[6]

SynthesisWorkflow start 1. Dissolve Acid (R)-2-Hydroxy-2-phenylbutyric acid in anhydrous DMF under N₂ cool 2. Cool to 0 °C (Ice-water bath) start->cool activate 3. Activate Carboxylic Acid Add HATU (1.1 eq) Add NMM (1.5 eq) Stir 5 min @ 0 °C cool->activate amidate 4. Add Amine Source (e.g., NH₄Cl + NMM) Stir 30 min @ 0 °C activate->amidate warm 5. Warm to RT Stir 2-4 hours amidate->warm workup 6. Aqueous Workup Quench with H₂O Extract with EtOAc Wash with 1M HCl, NaHCO₃, brine warm->workup purify 7. Purify Product Dry (Na₂SO₄), concentrate Column chromatography or recrystallization workup->purify analyze 8. Analyze Purity Determine ee% by Chiral HPLC purify->analyze

Caption: Workflow for racemization-minimized amide synthesis.

Materials:

  • (R)- or (S)-2-Hydroxy-2-phenylbutyric acid (1.0 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) (2.5 - 3.0 eq total)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-Hydroxy-2-phenylbutyric acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NMM (1.5 eq) followed by HATU (1.1 eq) to the cooled solution. Stir for 5 minutes to activate the acid.

  • In a separate flask, suspend NH₄Cl (1.2 eq) in a small amount of DMF and add NMM (1.0-1.5 eq). Add this amine slurry to the activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Determine the enantiomeric excess (ee) of the purified product using Chiral HPLC.[6]

Protocol 2: Chiral HPLC Analysis

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of 2-Hydroxy-2-phenylbutyramide. Method optimization will be required.

Instrumentation and Materials:

  • HPLC system with UV detector.[15]

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[15][17]

  • Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.

  • Sample: 0.1 mg/mL solution of your synthesized product dissolved in the mobile phase.

Chromatographic Conditions (Starting Point):

Parameter Condition
Column Chiralpak® AD-H (or equivalent)
Mobile Phase 90:10 (v/v) n-Hexane : IPA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Inject a solution of a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

  • Inject the filtered sample solution.

  • Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. (2025, July 3).
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008, May 15). PubMed.
  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • The Fascinating Chemistry of α‐Haloamides. PMC.
  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts.
  • 7.4 Racemization Assays.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. SciELO.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Carbonyl Reactivity. MSU chemistry.
  • Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • Keto Enol Tautomerization. (2024, February 7). Chemistry Steps.
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC.
  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. (2025, November 1). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB01546D.
  • Reactions at the Alpha Carbon of Carbonyls. Free Sketchy MCAT Lesson.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
  • Asymmetric synthesis – Knowledge and References. Taylor & Francis.
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal.
  • Synthesis of α-Hydroxy Amides. ResearchGate.
  • Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia.
  • (A−C) Effect of pH on (A) initial velocity, (B) enantiomeric excess,... ResearchGate.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC.
  • Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions.
  • How to avoid racemization during 2-phenylpropanamide synthesis. Benchchem.
  • Enantioselective synthesis of α-oxy amides via Umpolung amide synthesis. Semantic Scholar.
  • Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation. (2024, August 7). PMC.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation. ResearchGate.

Sources

improving the enantiomeric excess of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating enantiopure active pharmaceutical ingredients (APIs).

Because the enantiomers of 2-hydroxy-2-phenylbutyramide exhibit distinct stereoselective anticonvulsant activities and neurotoxicity profiles, achieving an enantiomeric excess (ee) of >99% is absolutely critical for downstream preclinical evaluation[1].

This guide provides field-proven insights, causal explanations for synthetic roadblocks, and self-validating protocols to help you troubleshoot and optimize the chiral resolution of 2-hydroxy-2-phenylbutyramide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct chiral resolution of racemic 2-hydroxy-2-phenylbutyramide yielding poor enantiomeric excess? A: Direct resolution of the amide is fundamentally inefficient because the amide functional group lacks a readily ionizable acidic or basic center under mild conditions. This prevents the formation of stable, highly differentiated diastereomeric salts with classical chiral resolving agents. The Causality-Driven Solution: You must perform the resolution on the carboxylic acid precursor, 2-hydroxy-2-phenylbutyric acid. The acid readily forms robust diastereomeric salts with chiral amines. Once the acid is resolved to >99% ee, it is converted back to the amide via esterification and subsequent amidation, a sequence that preserves the stereocenter without racemization[2].

Q2: How do I accurately validate the enantiomeric excess of the final amide? A: Relying solely on optical rotation is insufficient due to concentration and solvent dependencies. The gold standard is Chiral High-Performance Liquid Chromatography (HPLC). Use a polysaccharide-based chiral column (e.g., Chiralcel OJ) with a mobile phase of n-hexane/2-propanol (typically 85:15 v/v) at a flow rate of 0.9 mL/min[1]. Self-Validating Alternative: If chiral HPLC is unavailable, use Proton Nuclear Magnetic Resonance (1H-NMR) doped with a chiral shift reagent such as europium tris-[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] (Eu[hfc]3). This reagent coordinates with the amide, splitting the enantiomeric signals so you can calculate the ee via peak integration[1].

Section 2: Quantitative Data & Reagent Selection

Selecting the correct resolving agent for the intermediate 2-hydroxy-2-phenylbutyric acid dictates the success of your workflow. Below is a comparative analysis of field-tested resolving agents.

Table 1: Performance of Chiral Resolving Agents for 2-Hydroxy-2-phenylbutyric Acid

Resolving AgentTarget EnantiomerTypical Yield (%)Achievable ee (%)Mechanistic Rationale & Notes
(-)-Quinine (+)-Isomer35 - 40>99.9High molecular weight and rigid alkaloid structure provide strong steric differentiation during crystallization[2].
(+)-1-Phenylethylamine (-)-Isomer40 - 45>99.0Forms highly crystalline salts rapidly; ideal for scaling up the resolution of the (S)-enantiomer[2].
(-)-Brucine (+)-Isomer30 - 35>98.5Effective alternative, but strict safety protocols are required due to extreme toxicity[1].

Section 3: Standard Operating Procedures (SOPs)

Protocol: Step-by-Step Synthesis of Enantiopure 2-Hydroxy-2-phenylbutyramide Note: This workflow is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent of racemic 2-hydroxy-2-phenylbutyric acid in hot ethyl acetate/ethanol (60°C).

  • Slowly add 0.95 equivalents of the chosen chiral amine (e.g., (-)-quinine). Causality Check: Using a slight substoichiometric amount (0.95 eq) of the resolving agent is critical. It intentionally leaves a fraction of the acid unreacted, which prevents the more soluble, undesired diastereomer from co-crystallizing, inherently boosting the initial ee.

Step 2: Fractional Crystallization

  • Reflux the mixture for 10 minutes, then allow it to cool to room temperature over 2 hours.

  • Transfer the flask to a -20°C environment for 24 hours.

  • Filter the resulting crystals and wash with cold ethyl acetate.

Step 3: Acid Liberation

  • Suspend the isolated crystals in distilled water and acidify to pH 2 using 1M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo. Checkpoint: Run chiral HPLC on a small aliquot of the liberated acid. You must achieve >99% ee here before proceeding.

Step 4: Esterification

  • Treat the enantiopure acid with an excess of ethereal diazomethane at 0°C until a faint yellow color persists. (Alternatively, use methanol with a catalytic amount of thionyl chloride). Self-Validation: Run Thin-Layer Chromatography (TLC). The highly polar carboxylic acid spot (low Rf) must completely disappear, replaced by the less polar methyl ester spot (higher Rf).

Step 5: Amidation

  • Dissolve the resulting methyl ester in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed pressure tube at 60°C for 48 hours.

  • Concentrate and purify via silica gel chromatography to yield enantiopure 2-hydroxy-2-phenylbutyramide.

Section 4: Process Visualizations & Troubleshooting Workflows

Workflow A Racemic 2-Hydroxy- 2-phenylbutyric Acid B Add Chiral Amine (e.g., (-)-Quinine) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D Solvent: EtOAc/EtOH E Enantiopure Acid (>99% ee) D->E 1M HCl Extraction F Esterification (MeOH / H+) E->F G Amidation (NH3 / MeOH) F->G H Enantiopure 2-Hydroxy- 2-phenylbutyramide G->H 60°C, Sealed Tube

Workflow detailing the indirect chiral resolution of 2-hydroxy-2-phenylbutyramide.

Troubleshooting Start Issue: Low ee (<90%) Check1 Check Analytical Method Start->Check1 Check2 Check Resolving Agent Purity Start->Check2 Check3 Check Crystallization Kinetics Start->Check3 Action1 Optimize HPLC Mobile Phase Check1->Action1 Poor Baseline Resolution Action2 Recrystallize Amine Reagent Check2->Action2 Impurities Detected Action3 Apply Slow Cooling Gradient Check3->Action3 Rapid Precipitation

Diagnostic logic tree for resolving low enantiomeric excess during chiral synthesis.

References

1.1 - Academic Journals[1] 2.2 - ResearchGate[2] 3. 3 - Benchchem[3]

Sources

challenges in the industrial scale-up of 2-Hydroxy-2-phenylbutyramide production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Industrial Scale-Up of 2-Hydroxy-2-phenylbutyramide

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-2-phenylbutyramide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to industrial production. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable outcomes.

Part 1: Synthesis Pathway & Core Challenges

The industrial synthesis of 2-Hydroxy-2-phenylbutyramide, an important intermediate, typically proceeds via a controlled acid-catalyzed hydrolysis of a cyanohydrin precursor, 2-hydroxy-2-phenylbutanenitrile. This precursor is formed from the reaction of propiophenone with a cyanide source. While straightforward on paper, this pathway presents significant scale-up challenges related to reaction control, impurity formation, and product isolation.

The primary hurdles include:

  • Controlling the Hydrolysis: The reaction must be precisely controlled to stop at the primary amide. Harsh conditions, such as excess water or prolonged reaction times at high temperatures, can lead to over-hydrolysis, forming the corresponding carboxylic acid, a critical impurity.[1][2]

  • Managing Exotherms: Both the cyanohydrin formation and its subsequent hydrolysis can be exothermic. Inadequate heat management at scale can lead to thermal gradients, causing localized overheating, increased side-product formation, and potential safety hazards.[3][4]

  • Impurity Profile Management: Scaling up can amplify minor side reactions, leading to new or increased levels of impurities that complicate purification and may impact the final product's quality.[5]

  • Physical Form & Isolation: Ensuring a consistent, crystalline final product that is easily filtered and dried is crucial for an efficient manufacturing process. Issues like "oiling out" or formation of fine particles can cripple downstream operations.

Below, we address the most common questions and troubleshooting scenarios encountered during the scale-up of this process.

Process Overview: From Reagents to Final Product

The diagram below illustrates the typical manufacturing workflow for 2-Hydroxy-2-phenylbutyramide.

G cluster_0 Upstream Synthesis cluster_1 Core Reaction & Work-Up cluster_2 Downstream & Isolation Propiophenone Propiophenone & Cyanide Source Cyanohydrin Cyanohydrin Formation (2-Hydroxy-2-phenylbutanenitrile) Propiophenone->Cyanohydrin Nucleophilic Addition Hydrolysis Acid-Catalyzed Hydrolysis (H2SO4) Cyanohydrin->Hydrolysis Ritter-like Mechanism Quench Aqueous Quench Hydrolysis->Quench Reaction Termination Extraction Solvent Extraction Quench->Extraction Phase Separation Crystallization Crystallization Extraction->Crystallization Solvent Swap & Concentration Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct Final Product: 2-Hydroxy-2-phenylbutyramide Drying->FinalProduct G Nitrilium Nitrilium Ion Intermediate Imidic Acid Tautomer Imidic Acid Tautomer Nitrilium->Imidic Acid Tautomer + H₂O - H⁺ Amide Product (Amide) CarboxylicAcid By-product (Carboxylic Acid) Amide->CarboxylicAcid + H₂O, H⁺ (Over-hydrolysis) Cyanohydrin Cyanohydrin Protonated Nitrile Protonated Nitrile Cyanohydrin->Protonated Nitrile + H⁺ Protonated Nitrile->Nitrilium Forms stable intermediate Imidic Acid Tautomer->Amide Tautomerization

Caption: Simplified reaction pathway from cyanohydrin to amide.

Q2: How does temperature control impact yield and purity during scale-up?

A2: Temperature is one of the most critical parameters in this process.

  • Low Temperature (During addition): The initial addition of sulfuric acid to the cyanohydrin should be done at a controlled low temperature (e.g., 0-10 °C). This helps manage the exotherm and prevents the dehydration of the tertiary alcohol, which can form an unsaturated nitrile impurity.

  • Moderate Temperature (During reaction): After addition, the reaction is typically warmed to a moderate temperature (e.g., 40-60 °C). This provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

  • Consequences of Poor Control: On a large scale, poor mixing can create localized hot spots. [4]These hot spots can accelerate the formation of the undesired carboxylic acid by-product and other degradation products, leading to a significant drop in both yield and purity. [3] Q3: What are the main safety concerns when handling cyanide for the initial cyanohydrin formation at an industrial scale?

A3: The primary hazard is the handling of hydrogen cyanide (HCN), which is highly toxic. [6]Industrial processes mitigate this risk by:

  • In-situ Generation: Generating HCN in the reaction vessel by the controlled addition of an acid (like acetic acid) to a cyanide salt (like NaCN or KCN). This avoids the storage and transport of large quantities of pure HCN. [7]2. Closed Systems: Conducting the reaction in fully contained, sealed reactors under negative pressure to prevent any leakage of HCN gas.

  • pH Control: Maintaining the pH of the reaction mixture is critical. Under acidic conditions, the equilibrium shifts from the cyanide ion (CN⁻) to the much more volatile and hazardous HCN. The reaction is often run under slightly basic or neutral conditions to keep the cyanide in its ionic, less volatile form.

  • Scrubbing Systems: Vent lines from the reactor are connected to caustic scrubbers (e.g., NaOH solution) to neutralize any escaping HCN gas.

FAQ: Downstream Processing & Purification

Q1: My product is "oiling out" during crystallization instead of forming a solid. What causes this and how can I fix it?

A1: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the concentration of the solute exceeds its solubility limit at a temperature that is still above its melting point (or the melting point of a solvate/hydrate). Key causes and solutions include:

  • Cause: Too rapid cooling or adding anti-solvent too quickly.

  • Solution: Slow down the cooling rate significantly, especially through the temperature range where nucleation begins. Add anti-solvent more slowly with vigorous agitation to maintain supersaturation at a level conducive to crystal growth, not liquid-liquid phase separation.

  • Cause: High impurity levels. Impurities can depress the melting point of the product and interfere with crystal lattice formation.

  • Solution: Improve the purity of the crude material before crystallization, perhaps with a carbon treatment or an additional extraction step.

  • Cause: Inappropriate solvent system.

  • Solution: Experiment with different solvent/anti-solvent systems. A solvent in which the product has slightly lower solubility may promote better crystal formation. Seeding the solution with a small amount of pure crystalline material can also provide a template for proper crystal growth.

Q2: How do I choose an appropriate solvent system for the final crystallization?

A2: The ideal crystallization solvent system should meet several criteria:

  • Solubility Profile: The product should have high solubility in the chosen solvent at elevated temperatures but low solubility at room temperature or below to ensure a high recovery yield.

  • Impurity Rejection: The solvent should keep the major impurities dissolved at lower temperatures while the desired product crystallizes out.

  • Safety & Environmental: The solvent should have a favorable safety profile (high flash point, low toxicity) and be environmentally acceptable.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals.

A common approach is to use a solvent/anti-solvent system. For 2-Hydroxy-2-phenylbutyramide, systems like Toluene/Heptane or Ethyl Acetate/Hexane are good starting points. A screening process is essential to find the optimal system for your specific impurity profile.

FAQ: Analytical & Quality Control

Q1: What is the recommended analytical method for in-process control and final product purity analysis?

A1: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the standard method for this type of molecule. [8]It is robust, reproducible, and capable of separating the starting materials, the final product, and key impurities like the corresponding carboxylic acid.

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of acidic/basic functional groups, leading to sharp peaks. [9]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20% to 80% B over 15 minutesA gradient elution is necessary to elute all components with good resolution in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at lower wavelengths, allowing for sensitive detection. [9]
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

Q2: My final product suffers from poor long-term stability. What are the likely degradation pathways?

A2: The tertiary hydroxyl group in 2-Hydroxy-2-phenylbutyramide makes it susceptible to degradation, especially under acidic or high-temperature conditions.

  • Dehydration: The most common pathway is the acid-catalyzed elimination of water to form unsaturated amide isomers. This is more likely if trace amounts of acid are left in the final product.

  • Hydrolysis: If exposed to moisture, especially at non-neutral pH, the amide can slowly hydrolyze back to the carboxylic acid.

  • Thermal Decomposition: As an organic molecule with hydroxyl and amide groups, it has a thermal stability limit. [10]Storing at elevated temperatures can lead to complex degradation profiles. Stability studies under accelerated conditions (e.g., 40°C / 75% RH) are essential to determine appropriate storage conditions and shelf-life. [11]

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during scale-up.

Table 2: Troubleshooting Common Scale-Up Issues

Problem Potential Cause(s) Recommended Troubleshooting Steps
Low Reaction Yield 1. Incomplete conversion of the cyanohydrin. 2. Over-hydrolysis to the carboxylic acid. [1] 3. Dehydration of the tertiary alcohol. 4. Product loss during aqueous work-up/extraction.1. Increase reaction time or temperature moderately. Confirm with HPLC in-process controls. 2. Reduce the amount of water in the system. Use more concentrated sulfuric acid. Shorten reaction time. 3. Ensure the initial acid addition is performed at a lower temperature. 4. Check the pH of the aqueous layer after extraction; ensure it's neutral to minimize product solubility. Perform a second extraction.
High Levels of Carboxylic Acid Impurity 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess water present in the reaction mixture.1. Lower the reaction hold temperature. Ensure the reactor's heat transfer is efficient. [5] 2. Monitor the reaction closely by HPLC and quench it as soon as the cyanohydrin is consumed. 3. Use a higher grade (more concentrated) sulfuric acid. Ensure starting materials are anhydrous.
Poor Filterability of Final Product 1. Formation of very fine, needle-like crystals. 2. "Oiling out" followed by rapid crashing, leading to an amorphous solid.1. Slow down the cooling rate during crystallization. Reduce the level of supersaturation by using a slightly larger solvent volume. 2. See FAQ Q1 on "oiling out". Implement controlled cooling, slower anti-solvent addition, and consider seeding.
Inconsistent Batch-to-Batch Purity 1. Variations in raw material quality. 2. Inconsistent temperature or mixing profiles in the reactor. [12] 3. Inconsistent timing of reagent addition or quenching.1. Implement stringent quality control checks on incoming propiophenone and cyanide sources. 2. Validate reactor mixing efficiency and ensure temperature probes are accurately placed and calibrated. Use a consistent stirring rate. 3. Standardize all process timings in the batch manufacturing record. Automate additions where possible.
Troubleshooting Logic Diagram: Investigating Low Purity

G Start Problem: Low Purity in Final Product Analyze Analyze crude & final product by HPLC. Identify major impurity. Start->Analyze Impurity1 Impurity: Starting Material (Cyanohydrin) Analyze->Impurity1 Is it the precursor? Impurity2 Impurity: Carboxylic Acid Analyze->Impurity2 Is it the hydrolysis by-product? Impurity3 Impurity: Other/Unknown Analyze->Impurity3 Is it another peak? Action1 Conclusion: Incomplete Reaction. Action: Increase reaction time/temp. Verify with IPCs. Impurity1->Action1 Yes Action2 Conclusion: Over-hydrolysis. Action: Decrease reaction temp/time or reduce water content. Impurity2->Action2 Yes Action3 Conclusion: Side Reaction. Action: Characterize impurity (LC-MS). Re-evaluate reaction conditions (e.g., temp of acid addition). Impurity3->Action3 Yes

Caption: Decision tree for troubleshooting low product purity.

Part 4: Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific equipment and scales.

Protocol 1: Synthesis of 2-Hydroxy-2-phenylbutyramide (Lab Scale)

WARNING: This procedure involves highly toxic cyanide and corrosive strong acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cyanohydrin Formation:

    • To a jacketed reactor equipped with a mechanical stirrer and a temperature probe, add propiophenone (1.0 eq) and water.

    • Cool the mixture to 5-10 °C.

    • In a separate vessel, dissolve sodium cyanide (1.1 eq) in water.

    • Slowly add the sodium cyanide solution to the reactor, maintaining the temperature below 15 °C.

    • Slowly add acetic acid (1.1 eq) to the mixture, again keeping the temperature below 15 °C.

    • Stir the reaction mixture at 10-15 °C for 2-4 hours until the reaction is complete (monitor by HPLC or TLC). The reaction mixture will be a biphasic slurry.

  • Amide Formation (Hydrolysis):

    • Cool the reactor contents to 0-5 °C.

    • Slowly and carefully add concentrated sulfuric acid (98%, 2.0 eq) to the vigorously stirred mixture, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, slowly warm the reaction mixture to 50-55 °C.

    • Hold at this temperature for 3-5 hours, monitoring the conversion of the cyanohydrin intermediate to the amide product by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a separate vessel containing ice and water, maintaining the quench temperature below 25 °C.

    • Add a suitable organic solvent (e.g., ethyl acetate) to the quenched mixture and stir.

    • Separate the organic layer. Extract the aqueous layer again with the organic solvent.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, typically as a thick oil or waxy solid.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene).

    • Slowly add a pre-warmed anti-solvent (e.g., heptane) until the solution becomes slightly turbid.

    • Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for at least 2 hours.

    • Collect the resulting crystalline solid by filtration.

    • Wash the filter cake with a cold mixture of the solvent/anti-solvent.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (n.d.). ResearchGate. [Link]

  • Hydrolysis of cyanohydrin in the presence of sulfuric acid. (2014, May 22). Chemistry Stack Exchange. [Link]

  • Chemistry of Amides. (n.d.). LibreTexts Chemistry. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of amides
  • Ritter reaction. (n.d.). Wikipedia. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020, May 21). ACS Publications. [Link]

  • Process for chemical reactions involving cyanohydrins. (2009).
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. (n.d.). Drug Development & Delivery. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Pharmtech.com. [Link]

  • CYANOHYDRINES PRODUCTION UNDER MICROREACTION CONDITIONS – INCREASED SAFETY AND EFFICIENCY OF KNOWN PROCESSES. (n.d.). Biblio. [Link]

  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager. [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. (2026, February 7). ResearchGate. [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2021, January 21). MDPI. [Link]

Sources

resolving peak tailing issues in HPLC analysis of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of highly polar and structurally nuanced molecules.

2-Hydroxy-2-phenylbutyramide is a chiral compound widely studied for its anticonvulsant properties[1]. Structurally, it possesses a phenyl ring, a hydroxyl group (-OH), and an amide group (-CONH₂). While the phenyl ring provides excellent UV chromophore characteristics for detection, the hydroxyl and amide moieties are highly polar hydrogen-bond donors and acceptors. During High-Performance Liquid Chromatography (HPLC), these functional groups are notoriously prone to secondary interactions with the stationary phase, leading to severe peak tailing.

This guide is designed as a self-validating framework to help you systematically diagnose, isolate, and eliminate peak tailing for this specific compound.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system defect or a chemical interaction. Follow this logical decision tree:

HPLC_Troubleshooting Start Peak Tailing > 1.2 2-Hydroxy-2-phenylbutyramide Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision1 Does Neutral Probe Tail? Probe->Decision1 Physical Physical Issue (Void Volume, Bad Fitting) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interactions, Overload) Decision1->Chemical No FixPhysical Minimize Extra-Column Volume Replace Frit or Column Physical->FixPhysical Decision2 Dilute Sample 1:10. Does Tailing Persist? Chemical->Decision2 Overload Column Overload or Solvent Mismatch Decision2->Overload No Silanol Secondary Silanol Interactions with -OH and -CONH2 Decision2->Silanol Yes FixOverload Match Diluent to Mobile Phase Reduce Injection Volume Overload->FixOverload FixSilanol Use End-Capped Type-B Silica Increase Buffer Strength Silanol->FixSilanol

Caption: Logical troubleshooting workflow for diagnosing HPLC peak tailing.

In-Depth Troubleshooting Guide

Q1: How can I definitively tell if the tailing of 2-Hydroxy-2-phenylbutyramide is caused by my column chemistry or a physical plumbing issue? Causality & Solution: Peak tailing stems from either physical empty space (e.g., dead volume, settled column beds) or chemical interactions[2]. Because 2-Hydroxy-2-phenylbutyramide has highly interactive polar groups, chemical tailing is the prime suspect. However, you must self-validate this by injecting a purely neutral, non-polar probe (like toluene). Neutral compounds cannot tail due to acid-base or hydrogen-bonding interactions[2].

  • If the neutral probe tails: You have a physical void. Check for poorly seated PEEK fittings, excessive tubing length, or a collapsed column bed[2].

  • If the neutral probe is symmetrical but your analyte tails: The issue is purely chemical.

Q2: My neutral probe is symmetrical. How do I suppress the chemical interactions causing my analyte to tail? Causality & Solution: Standard silica columns contain residual silanol groups (Si-OH). Above pH 4.0, these silanols ionize into negatively charged active sites (Si-O⁻). The hydroxyl and amide moieties of 2-Hydroxy-2-phenylbutyramide act as strong hydrogen-bond donors/acceptors, causing the analyte molecules to "stick" to these active sites, delaying their elution and creating a tail[3]. To resolve this:

  • Upgrade to a Type-B, End-Capped Column: Type-B silica is highly purified to remove trace metals that increase silanol acidity. "End-capping" chemically masks residual silanols, drastically reducing secondary retention mechanisms[3][4].

  • Optimize Buffer and pH: Lowering the mobile phase pH (e.g., pH 3.0) neutralizes the acidic silanols back to an un-ionized state. Adding a buffer (e.g., 20 mM ammonium formate) provides counter-ions that outcompete the analyte for any remaining active sites[4].

Q3: I am using an end-capped column and optimal pH, but I still observe a "shark fin" (fronting) or broad tailing peak. What is happening? Causality & Solution: You are likely experiencing column overload or a sample solvent mismatch. If 2-Hydroxy-2-phenylbutyramide is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 10% Acetonitrile mobile phase), the analyte travels too quickly before partitioning, causing severe peak distortion[5]. Furthermore, injecting too much mass saturates the available stationary phase sites, causing the excess molecules to elute early (fronting) or smear[6].

  • Self-Validation: Perform a 1:10 dilution of your sample using the initial mobile phase as the diluent. If the peak shape normalizes, the root cause was volume/mass overload[6].

Quantitative Data: Impact of Method Parameters on Peak Asymmetry

The following table summarizes how specific chromatographic parameters impact the Asymmetry Factor (


) of polar amides like 2-Hydroxy-2-phenylbutyramide. An ideal 

is between 0.9 and 1.2.
ParameterSub-optimal ConditionOptimized ConditionExpected Asymmetry (

)
Mechanistic Rationale
Column Type Type-A Silica (Non-endcapped)Type-B Silica (Fully End-capped)> 2.0

< 1.2
End-capping chemically masks active silanol sites, preventing hydrogen bonding[4].
Mobile Phase pH pH 6.0 (Unbuffered water)pH 3.0 (Formic acid buffer)1.8

1.1
Low pH neutralizes acidic silanols (Si-O⁻ to Si-OH), removing ionic attraction[4].
Sample Diluent 100% Strong Organic SolventMatched to Initial Mobile Phase1.6

1.0
Prevents analyte precipitation and solvent-shock at the head of the column[5].

Self-Validating Experimental Protocols

Protocol 1: Differentiating Chemical vs. Physical Tailing

Objective: Isolate the root cause of peak tailing without altering the core method.

  • Preparation: Prepare a 1 mg/mL solution of a neutral probe (e.g., Toluene) in your current mobile phase.

  • Execution: Inject 5 µL of the neutral probe under the exact same isocratic or gradient conditions used for 2-Hydroxy-2-phenylbutyramide.

  • Measurement: Calculate the Asymmetry Factor (

    
    ) for both the neutral probe and your analyte at 10% peak height[3].
    
  • Validation Logic: If

    
    (neutral) 
    
    
    
    1.2 but
    
    
    (analyte) > 1.5, the system plumbing is validated as intact; the tailing is definitively chemical[2].
Protocol 2: Suppressing Secondary Silanol Interactions

Objective: Eliminate hydrogen bonding between the analyte's polar groups and the stationary phase.

  • Column Selection: Install a high-purity, Type-B C18 column that is fully end-capped[3].

  • Mobile Phase Modification: Modify the aqueous portion of your mobile phase to include a volatile buffer (e.g., 20 mM Ammonium Formate). Adjust the pH to 3.0 using Formic Acid.

  • Equilibration: Flush the system and re-equilibrate the column with at least 20 column volumes of the new buffered mobile phase to ensure the stationary phase is fully protonated.

  • Execution: Inject the 2-Hydroxy-2-phenylbutyramide sample.

  • Validation Logic: The low pH neutralizes acidic silanols, and the buffer provides ionic competition. If symmetry is restored, it validates that secondary silanol interactions were the root cause[4].

Frequently Asked Questions (FAQs)

Q: Can increasing the column temperature fix my tailing issue? A: While increasing temperature lowers mobile phase viscosity and improves mass transfer kinetics (which can slightly sharpen peaks), it will not resolve severe tailing caused by chemical interactions or dead volume. Fix the chemistry or plumbing first.

Q: Why does my peak look like a "shark fin" leaning forward instead of tailing backward? A: This is known as peak fronting. In HPLC, fronting is almost exclusively caused by column mass overload. You have injected more molecules than there are available active sites on the column, causing the excess to elute early. Dilute your sample 1:10 to resolve this[6].

Q: Does the chirality of 2-Hydroxy-2-phenylbutyramide affect its peak shape? A: No. While chiral HPLC is required to separate the enantiomers[1], the physical peak shape (tailing/symmetry) on a standard achiral reverse-phase column is governed entirely by the functional groups (-OH, -CONH₂) interacting with the silica support, not its stereochemistry.

References

1.2 - Axion Labs 2. 4 - GMP Insiders 3.3 - Scribd (John W. Dolan) 4. 5 - Chrominfo 5.6 - Axion Labs 6.1 - PubMed / NIH

Sources

minimizing by-product formation in α-hydroxy amide synthesis

Technical Support Center: -Hydroxy Amide Synthesis & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity and stereoselectivity challenges when synthesizing


This guide abandons generic advice in favor of mechanistic troubleshooting, providing you with the causality behind experimental failures and delivering self-validating protocols to ensure high-fidelity amide bond formation.

Visual Workflow: Synthesis Routes & Mitigation Strategies

GStartα-Hydroxy AmideSynthesisRoute1Direct Amidation(Coupling Reagents)Start->Route1Route2Ester Ammonolysis(e.g., Ethyl Lactate)Start->Route2Route3Passerini MCR(Multicomponent)Start->Route3BP1By-product: Racemization& O-AcylationRoute1->BP1BP2By-product: Spattering& VolatilizationRoute2->BP2BP3By-product: α-AcyloxyAmide FormationRoute3->BP3Sol1Base-Free DIC/Oxymaor NMM AdditionBP1->Sol1Sol2Cool below -33°C(Liquid NH3)BP2->Sol2Sol3Mild Methanolysis(K2CO3/MeOH)BP3->Sol3

Workflow of α-hydroxy amide synthesis routes, common by-products, and mitigation strategies.

Troubleshooting Guide: Common By-Products & Mechanistic Causes

Issue 1: Racemization / Epimerization at the -Carbon

Symptom: Chiral HPLC or NMR reveals a loss of enantiomeric purity in the final

Mechanistic Causality:


1Corrective Action:11
Issue 2: O-Acylation and Depsipeptide Formation

Symptom: LC-MS shows masses corresponding to [M + Acid - H2O] (oligomerization) or ester-linked by-products. Mechanistic Causality: The unprotected


2Corrective Action:

Issue 3: Incomplete Conversion in Passerini Reactions

Symptom: The multicomponent reaction yields an


Mechanistic Causality:

Corrective Action:

3

3

Quantitative Data: Coupling Reagent Comparison

Choosing the right coupling system is the single most critical variable in direct amidation. Use the table below to benchmark your reagent selection against known risks for

Coupling SystemBase RequiredRacemization RiskO-Acylation RiskRecommended Use Case
DCC / DMAP Yes (DMAP)HighHighNot recommended for unprotected

-OH acids.
EDC / HOBt Minimal (NMM)Low-MediumMediumGeneral purpose, aqueous workup friendly.
DIC / OxymaPure NoVery LowLowHighly sensitive chiral

-hydroxy acids.
T3P / Pyridine YesLowLowScalable, low-toxicity alternative for amidation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Direct Amidation using EDC/HOBt (Minimized Racemization)

This protocol is designed to form the amide bond while suppressing O-acylation and epimerization by strictly controlling the basicity and activation time.

  • Pre-Activation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of the

    
    -hydroxy acid and 1.1 eq of HOBt in anhydrous DCM (or DMF if solubility is poor) at 0 °C.
    
  • Activation: Add 1.1 eq of EDC·HCl portion-wise. Stir for exactly 15 minutes at 0 °C.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms the active ester has formed. Do not exceed 15 minutes of pre-activation to prevent depsipeptide formation.

  • Aminolysis: Add 1.2 eq of the target amine. If the amine is a hydrochloride salt, add exactly 1.2 eq of N-methylmorpholine (NMM). Do not add excess base.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the disappearance of the active ester via TLC. If the active ester is consumed but unreacted amine remains, the reaction is complete.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid (removes unreacted amine and EDC urea), saturated NaHCO3 (removes unreacted acid and HOBt), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Ammonolysis of -Hydroxy Esters (e.g., Ethyl Lactate to Lactamide)

This method avoids coupling reagents entirely, eliminating the risk of activating the hydroxyl group. It is ideal for synthesizing primary amides from stable esters[4].

  • Cooling: Place 1.0 eq of the

    
    -hydroxy ester (e.g., ethyl lactate) in a heavy-walled Pyrex pressure vessel. Cool in a Dry Ice-acetone bath to below -33 °C.
    
    • Mechanistic Causality: Cooling below the boiling point of ammonia is mandatory to prevent violent spattering and the evaporative loss of the starting ester[4].

  • Ammonia Addition: Carefully condense or add a 5-fold volumetric excess of liquid ammonia into the cooled ester.

  • Pressurization: Seal the pressure apparatus securely.

    • Self-Validation Checkpoint: Submerge the sealed vessel in a room-temperature water bath behind a blast shield for 10 minutes to verify the integrity of the seal as pressure builds.

  • Reaction: Stir at room temperature for 24 hours. The reaction is driven to completion by the vast excess of ammonia.

  • Isolation: Vent the excess ammonia carefully in a fume hood. Triturate the crude residue with absolute ether to dissolve unreacted ester and ethanol by-product. Filter to isolate the pure

    
    -hydroxy amide.
    

FAQs

Q: Can I use acyl chlorides (e.g., via SOCl2) to form


-hydroxy amides?A:


5

Q: My


-hydroxy amide is highly water-soluble and I am losing it during the aqueous workup. What should I do?A:

Q: Is the Passerini reaction viable for large-scale


-hydroxy amide synthesis?A:


3

References

  • ResearchGate. "An Efficient Boric Acid Mediated Preparation of α-Hydroxyamides." 3

  • Benchchem. "2-Hydroxy-2,2-diphenylacetamide | CAS 4746-87-6." 5

  • NIH PMC. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." 2

  • Benchchem. "Application Notes and Protocols for the Laboratory Synthesis of Lactamide." 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 1

Technical Support Guide: Purification Strategies for Crystalline 2-Hydroxy-2-phenylbutyramide

[1]

Version: 2.1 | Doc ID: TS-HPB-PUR-02 Audience: Process Chemists, Formulation Scientists, R&D Associates Scope: Recrystallization, Impurity Profiling, and Solid-State Troubleshooting[1]

Introduction: The Purity Imperative

2-Hydroxy-2-phenylbutyramide (CAS 131802-71-6) is a critical pharmaceutical intermediate, often synthesized via the hydrolysis of 2-hydroxy-2-phenylbutyronitrile [1, 7].[1] High purity is essential because residual nitrile is toxic and potentially genotoxic, while over-hydrolyzed byproducts (2-hydroxy-2-phenylbutyric acid) can interfere with downstream coupling reactions.[1]

This guide moves beyond generic protocols, offering a chemically grounded strategy to isolate high-purity crystalline material. Our approach leverages the compound's specific functional groups—the hydrophobic phenyl/ethyl moiety and the hydrophilic hydroxy-amide "head"—to engineer a selective purification process.

Module 1: Solvent Selection Strategy

The most common failure mode in purifying

11
Solubility Profile & Recommendations
Solvent SystemRoleSuitabilityTechnical Rationale
Ethanol / Water Primary High Excellent for removing inorganic salts (NaCl/KCl) from the hydrolysis step.[1] The hydroxy group ensures good solubility in hot ethanol; water acts as a mild anti-solvent.
Ethyl Acetate / n-Heptane Secondary High Best for removing unreacted nitrile starting material (which stays in the heptane-rich mother liquor).[1]
Toluene Tertiary Medium Useful for re-slurrying.[1] The amide is sparingly soluble in cold toluene, while non-polar impurities (dimers, dehydrated alkenes) remain in solution [16].
Water (Cold) Wash Low Only for washing filter cakes.[1] The compound has limited water solubility, but significant losses can occur if not chilled [10].

Expert Insight: For crude material containing significant inorganic salts (>5%), use the Ethanol/Water system. For material with high organic impurities (unreacted nitrile), use Ethyl Acetate/Heptane .

Module 2: Optimized Recrystallization Protocol

Objective: Increase purity from ~85% (crude) to >98% (crystalline).

Phase 1: Dissolution & Clarification[1]
  • Charge: Place 10.0 g of crude 2-Hydroxy-2-phenylbutyramide into a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethanol (95%) (approx. 30-40 mL).[1]

    • Note: Do not use 100% water initially; the compound's phenyl ring limits aqueous solubility.

  • Heating: Heat to reflux (~78°C) with stirring until the solid fully dissolves.

    • Checkpoint: If the solution is colored (yellow/brown), add Activated Charcoal (5% w/w) and reflux for 10 mins. Filter hot through a Celite pad to remove the charcoal.

Phase 2: Controlled Crystallization[1]
  • Anti-Solvent Addition: While maintaining the solution at ~60°C, slowly add Deionized Water dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

    • Re-dissolution: Add 1-2 mL of hot Ethanol to clear the solution back to transparent.[1] This creates a saturated metastable zone.[1]

  • Cooling Profile (Crucial):

    • Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Do not plunge into ice immediately.[1] Rapid cooling traps solvent and impurities in the crystal lattice.

    • Once at 25°C, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation[1]
  • Filtration: Filter the white crystals using vacuum filtration.

  • Washing: Wash the cake with cold Ethanol/Water (1:1 mixture, pre-chilled to 0°C).

    • Why? This displaces the mother liquor containing the impurities without dissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Validation: Check melting point.[1][2][3][4] Pure material should melt sharply (typically >87°C, distinct from the non-hydroxy analog which melts at 83-87°C [6]).[1]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" as a sticky goo instead of crystallizing. Why?

Cause: This is a phase separation phenomenon common with hydroxy-amides.[1] It happens when the anti-solvent (water) is added too fast or the temperature drops too quickly, causing the compound to precipitate as a supercooled liquid. Solution:

  • Re-heat: Heat the mixture back to reflux until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (seed crystal) at 50°C.

  • Slow Down: Reduce the cooling rate. Wrap the flask in a towel to insulate it.

  • Agitation: Maintain slow, constant stirring.

Q2: The product has a persistent yellow color.

Cause: Oxidation byproducts (quinones or conjugated impurities) or trace iron.[1] Solution:

  • Perform a charcoal treatment (as described in Phase 1).[1]

  • If charcoal fails, wash the solid with a small amount of cold Toluene . Many colored organic impurities are highly soluble in toluene, while the hydroxy-amide is not [16].[1]

Q3: HPLC shows unreacted 2-hydroxy-2-phenylbutyronitrile (Starting Material).

Cause: Incomplete hydrolysis.[1] The nitrile is less polar than the amide. Solution:

  • Switch to Ethyl Acetate/Heptane recrystallization.[1] The non-polar nitrile will stay in the heptane-rich mother liquor.

  • Alternatively, perform a "slurry wash" with Hexane. Stir the solid in Hexane for 30 mins and filter. The nitrile dissolves; the amide remains solid.

Q4: HPLC shows 2-hydroxy-2-phenylbutyric acid (Over-hydrolysis).

Cause: The hydrolysis conditions were too harsh (too acidic/basic or too long).[1] Solution:

  • Dissolve the crude product in Ethyl Acetate.

  • Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.[1] The acid will convert to its salt and move into the water layer. The amide will remain in the Ethyl Acetate.

Module 4: Impurity & Process Logic Visualization[1]

The following diagram illustrates the origin of key impurities and the logic gate for removing them.

PurificationLogicStartCrude Reaction Mixture(Hydrolysis of Nitrile)Impurity_NitrileImpurity A:Unreacted Nitrile(Non-polar)Start->Impurity_NitrileContainsImpurity_AcidImpurity B:Over-hydrolyzed Acid(Acidic)Start->Impurity_AcidContainsImpurity_SaltsImpurity C:Inorganic Salts(Ionic)Start->Impurity_SaltsContainsDecision_1Is Nitrile Present?Start->Decision_1TargetTarget:2-Hydroxy-2-phenylbutyramide(Polar/Neutral)Decision_2Is Acid Present?Decision_1->Decision_2NoAction_HexaneWash with Hexane/Heptane(Nitrile dissolves)Decision_1->Action_HexaneYesAction_BaseWash with NaHCO3(Acid forms salt -> Aqueous)Decision_2->Action_BaseYesAction_RecrystRecrystallize (EtOH/Water)(Removes Salts & Trace Organics)Decision_2->Action_RecrystNoAction_Hexane->Decision_2Action_Base->Action_RecrystFinalPure Crystalline ProductAction_Recryst->Final

Caption: Purification logic flow showing targeted removal strategies for specific chemical impurities (Nitrile, Acid, Salts) prior to final crystallization.

References

  • PubChem. (2025).[1][5] 2-Hydroxy-2-phenylbutyramide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry Steps. (2024). Hydrolysis of Nitriles to Amides and Acids. [Link]

  • Organic Chemistry Portal. (n.d.).[1] Amide Synthesis by Hydrolysis. [Link]

  • Baluja, S., et al. (2013). Solubility of Butylated Hydroxytoluene in Aqueous and Alcohol Solutions. ResearchGate. [Link]

  • ChemWhat. (n.d.).[1] 2-Phenylbutyramide Physical Properties. [Link][1][4]

  • Google Patents. (n.d.).[1] Process for preparing 2-hydroxy-2-phenylethylamines (Related Chemistry). [1]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Solubility of Things. (n.d.). Solubility of 2-phenylbutanamide. [Link]

  • PrepChem. (n.d.).[1] Synthesis of 2-phenylbutyronitrile. [Link]

  • NIST WebBook. (n.d.).[1] Ethanone, 2-hydroxy-1-phenyl- (Related Structure). [Link][1][3]

  • Letopharm. (n.d.).[1] 2-hydroxy-2-phenylbutyramide Product Data. [Link]

  • PubChemLite. (2026).[1] 2-hydroxy-2-phenylbutyramide Mass Spectrometry Data. [Link][1]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles Mechanism. [Link]

  • Organic Syntheses. (n.d.). N-Benzyl-4-phenylbutyramide (Toluene Usage). [Link]

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded comparison and validation protocol for the analytical quantification of 2-Hydroxy-2-phenylbutyramide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable analytical method suitable for regulatory scrutiny.

Introduction: The Analytical Imperative for 2-Hydroxy-2-phenylbutyramide

2-Hydroxy-2-phenylbutyramide is an organic compound featuring a hydroxyl group and an amide functional group attached to a chiral center.[1] Its structure suggests potential applications in pharmaceutical development, where precise quantification is non-negotiable for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide focuses on establishing a validated method that is not only accurate and precise but also robust enough for routine use in quality control and stability studies.

The validation process is rigorously guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, which are recognized globally by regulatory bodies like the FDA and EMA.[3][4][5][6]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical technique is the foundational step in method development. For a molecule like 2-Hydroxy-2-phenylbutyramide, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 2-Hydroxy-2-phenylbutyramide
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The presence of polar functional groups (hydroxyl, amide) and a relatively high molecular weight (179.22 g/mol ) makes 2-Hydroxy-2-phenylbutyramide ideally suited for HPLC.[1]
Analyte Suitability Excellent for non-volatile, thermally labile, and polar compounds.Requires volatile and thermally stable analytes or derivatization.The amide and hydroxyl groups can make the compound susceptible to thermal degradation at temperatures typically used in GC injectors. Derivatization adds complexity and potential for error.[7][8][9]
Recommended Choice Primary Recommendation. Reversed-Phase HPLC (RP-HPLC) offers excellent versatility and performance for this type of analyte.Alternative. Feasible, but likely requires derivatization of the hydroxyl and amide protons to increase volatility and thermal stability, which complicates the procedure.[7][10]

Given these factors, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the superior choice. The phenyl group in the molecule acts as a strong chromophore, making UV detection highly effective.

The Validation Workflow: A Conceptual Overview

A successful validation project follows a structured path from planning to execution and reporting. This workflow ensures all regulatory requirements are met and the method is proven to be fit-for-purpose.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Generation Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Part 1: Proposed RP-HPLC Method

This section details a starting point for the RP-HPLC method. Optimization is expected during the development phase, guided by the Analytical Target Profile (ATP), a concept that prospectively defines the method's purpose and performance requirements.[5]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to its versatility in separating moderately polar compounds. The phenyl group on the analyte will have a strong interaction with the C18 stationary phase.

  • Mobile Phase: A gradient elution is often preferred to ensure good separation of the main analyte from any potential impurities.[11]

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). The acidic pH suppresses the ionization of any potential acidic impurities and ensures sharp peak shapes.

    • Solvent B: Acetonitrile.

  • Gradient Program: Start with a higher percentage of Solvent A and gradually increase Solvent B to elute the analyte and any less polar impurities. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 215 nm. This wavelength is chosen to maximize the absorbance of the phenyl chromophore while minimizing interference from the mobile phase.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Mobile phase at initial conditions (90% A: 10% B).

    • Standard Stock Solution: Accurately weigh ~10 mg of 2-Hydroxy-2-phenylbutyramide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the diluent.

Part 2: The Validation Protocol & Acceptance Criteria

Validation is performed by executing a series of experiments defined in a pre-approved protocol.[3][12] Each experiment tests a specific performance characteristic of the method.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][13]

Experimental Protocol:

  • Analyze the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a solution of the analyte to determine its retention time.

  • Analyze a sample containing the analyte spiked with known impurities or excipients (placebo).

  • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte. Analyze the stressed samples to ensure that the degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a DAD detector is essential here.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the analyte's retention time.

  • The method must resolve the analyte peak from all potential degradation products and impurities. The resolution factor between the analyte and the closest eluting peak should be >2.0.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a series of at least five calibration standards from the stock solution. For an assay method, the range typically covers 80% to 120% of the target concentration.[13] For example: 80, 90, 100, 110, and 120 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Summary Table (Example):

Concentration (µg/mL)Mean Peak Area
80.0801500
90.0902100
100.01003500
110.01104200
120.01205800

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[14]

  • The y-intercept should be ≤ 2% of the response at the 100% concentration level.[14]

  • The data points should not show significant deviation from the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often determined by a recovery study.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analyze these samples against a calibration curve.

  • Calculate the percent recovery for each sample.

Data Summary Table (Example):

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.899.75%
100% (n=3)100.0100.5100.50%
120% (n=3)120.0119.599.58%
Mean Recovery 99.94%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[2]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. This assesses the effect of random events on the method's precision.[2]

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both studies.

Data Summary Table (Example):

Precision LevelParameterResult (Day 1 / Analyst 1)Result (Day 2 / Analyst 2)
Repeatability Mean Assay (%)99.8%100.2%
%RSD0.55%0.62%
Intermediate Overall Mean (%)\multicolumn{2}{c}{100.0%}
Precision Overall %RSD\multicolumn{2}{c}{0.78%}

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.[15][16]

  • Confirm the LOQ by injecting a minimum of six replicates at the proposed LOQ concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1 and precision (%RSD) at this concentration should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate, mobile phase composition).

  • Create an experimental design (e.g., one-factor-at-a-time) where these parameters are slightly varied. For example:

    • Flow Rate: 0.9, 1.0, 1.1 mL/min

    • Column Temperature: 28°C, 30°C, 32°C

    • Mobile Phase pH: 2.4, 2.5, 2.6

  • Analyze the system suitability standards under each condition and evaluate the impact on retention time, peak area, and resolution.

Caption: Factors evaluated during a robustness study.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) must pass under all varied conditions.

  • The assay results should not deviate significantly from the results obtained under the nominal conditions. The %RSD of results across all conditions should be within acceptable limits (e.g., ≤ 3.0%).

Conclusion

The validation of an analytical method for 2-Hydroxy-2-phenylbutyramide is a systematic process that provides documented evidence of the method's reliability and suitability. An RP-HPLC method with UV detection stands out as the most appropriate technique. By adhering to the principles outlined in ICH guidelines and meticulously executing the validation experiments for specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a laboratory can establish a scientifically sound method. This ensures the generation of high-quality, reliable data essential for advancing drug development and maintaining product quality throughout its lifecycle.[5]

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, October 22).
  • National Institutes of Health (NIH). Assessment of amide I spectroscopic maps for a gas-phase peptide using IR-UV double-resonance spectroscopy and density functional theory calculations. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH). 2-Hydroxy-2-phenylbutyramide. PubChem. [Link]

  • ResearchGate. (2026, January 20). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SODIUM PHENYLBUTYRATE AND TAURURSODIOL BY USING RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate. [Link]

  • PubMed. (2023, November 1). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds VI: Introduction to Amides. [Link]

  • Gazi University. (2018, June 28). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Google Patents. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers.
  • ECA Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Innovare Academics. Analytical method validation: A brief review. [Link]

  • ResolveMass. (2025, December 26).
  • Preprints.org. (2025, March 20). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • PubMed. (2025, January 15). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. [Link]

  • ijprajournal. (2018, January 19). A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • SEMNIM. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • MDPI. (2025, June 5). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • Agilent. (2012, December 10). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Hydroxy-2-phenylbutyramide in the Context of Established Stereodirecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a foundational strategy for inducing facial selectivity in a wide array of chemical transformations.[1][2] This guide provides a comprehensive comparison of the performance of established chiral auxiliaries—namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines—and offers a framework for the evaluation of novel or less-documented auxiliaries, using 2-Hydroxy-2-phenylbutyramide as a focal point for this evaluative process.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental role of a chiral auxiliary is to transfer its inherent stereochemical information to a prochiral substrate, directing the formation of a new stereocenter with a high degree of selectivity.[3] This process typically involves three key stages: attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the ideal auxiliary being recoverable for reuse.[2][4] The success of a chiral auxiliary is judged by several key performance indicators:

  • Diastereoselectivity: The degree to which one diastereomer is formed over another in the key stereodetermining step.

  • Enantioselectivity: The enantiomeric excess (ee) of the final product after removal of the auxiliary.

  • Yield: The overall chemical yield of the synthetic sequence.

  • Recyclability: The efficiency with which the auxiliary can be recovered and reused without loss of performance.[4]

  • Cost-effectiveness: The overall economic viability of using the auxiliary, considering its initial cost, recyclability, and the efficiency of the reactions in which it is employed.

2-Hydroxy-2-phenylbutyramide: A Hypothetical Framework for Evaluation

Currently, there is a lack of published experimental data detailing the use and performance of 2-Hydroxy-2-phenylbutyramide as a chiral auxiliary in asymmetric synthesis. However, its structure, featuring a stereogenic center bearing a hydroxyl and a phenyl group, suggests potential for stereochemical control. The hydroxyl group could act as a coordinating site for metal-based reagents, while the phenyl group would provide steric bulk to shield one face of a reactive intermediate.

To evaluate its potential, one would follow a systematic approach, beginning with its attachment to a prochiral substrate, typically via an amide or ester linkage. The resulting derivative would then be subjected to standard asymmetric transformations, such as alkylation or aldol reactions, and the diastereoselectivity of these reactions would be carefully analyzed. Finally, methods for the cleavage and recovery of the auxiliary would need to be developed and optimized. The performance of 2-Hydroxy-2-phenylbutyramide would then be benchmarked against the well-established auxiliaries discussed below.

Performance Benchmarks: A Comparative Analysis of Established Chiral Auxiliaries

The following sections provide a comparative overview of the performance of three classes of widely used chiral auxiliaries, supported by experimental data from the literature.

Evans' Oxazolidinones

Mechanism of Stereocontrol: The stereochemical outcome of reactions involving Evans' auxiliaries is dictated by the formation of a rigid, chelated enolate intermediate. The bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.[6]

Performance Data:

Reaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromide>99:195[7]
AlkylationMethyl iodide98:292[7]
AldolIsobutyraldehyde>99:185[5]
AldolBenzaldehyde99:180[5]

Recyclability: Evans' oxazolidinones can be cleaved under mild conditions, such as hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), and are often recovered in high yields (>90%).[8][9]

Oppolzer's Sultams

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, particularly renowned for their performance in asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[10][11]

Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides excellent steric shielding. In Diels-Alder reactions, the dienophile is held in a conformation that exposes only one face to the incoming diene.[11]

Performance Data:

Reaction TypeDienophile/SubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
Diels-AlderAcryloyl sultam with cyclopentadiene>98:2 (endo)91[11]
Conjugate AdditionCrotonyl sultam with Gilman reagent99:195[10]
AldolPropionyl sultam with benzaldehyde98:2 (syn)88[10]

Recyclability: Oppolzer's sultams are robust and can be recovered after cleavage, often by hydrolysis or reduction. Recovery yields can be high, though sometimes require purification by recrystallization.[12]

Meyers' Chiral Amines (and their derivatives)

The use of chiral amines and their derivatives, such as pseudoephedrine and chiral oxazolines, developed by A.I. Meyers, offers a powerful strategy for the asymmetric synthesis of a variety of compounds, including chiral carboxylic acids and ketones.[3]

Mechanism of Stereocontrol: In the case of pseudoephedrine amides, deprotonation forms a chelated lithium enolate where the phenyl group and the hydroxyl-coordinated lithium effectively shield one face of the enolate.[3]

Performance Data:

Reaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
Alkylation (Pseudoephedrine)Benzyl bromide>98:290[13]
Alkylation (Pseudoephedrine)Ethyl iodide97:385[13]
Conjugate Addition (Chiral Oxazoline)Grignard reagent to naphthyloxazoline>95:588[6]

Recyclability: Pseudoephedrine can be recovered after cleavage of the amide bond.[3] Chiral oxazolines can also be cleaved and the corresponding amino alcohol recovered.

Experimental Protocols for Benchmark Reactions

The following protocols for asymmetric alkylation serve as a guide for the evaluation of new chiral auxiliaries against established methods.

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is adapted from the work of Evans and co-workers.[7]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) in THF.

  • Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by 1 M aqueous lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Adjust the pH to ~10 with NaHCO₃ and extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

experimental_workflow cluster_acylation Acylation cluster_alkylation Alkylation cluster_cleavage Cleavage & Recovery acylation 1. Acylation of Oxazolidinone enolate 2. Enolate Formation (NaHMDS, -78°C) acylation->enolate N-Acyloxazolidinone alkylation 3. Alkylation (Alkyl Halide) enolate->alkylation Sodium Enolate cleavage 4. Hydrolysis (LiOH/H₂O₂) alkylation->cleavage Alkylated Product extraction 5. Product & Auxiliary Separation cleavage->extraction

Workflow for Asymmetric Alkylation using an Evans' Auxiliary.

Visualization of Stereochemical Control

The following diagrams illustrate the proposed mechanisms of stereocontrol for the discussed chiral auxiliaries.

Stereocontrol with an Evans' Oxazolidinone Auxiliary.
Stereocontrol in a Diels-Alder Reaction with Oppolzer's Sultam.

Conclusion

While 2-Hydroxy-2-phenylbutyramide remains an unvalidated chiral auxiliary, this guide provides a clear roadmap for its systematic evaluation. By benchmarking its performance in key asymmetric transformations against the high standards set by established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines, its potential and practical utility can be thoroughly assessed. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals in the rational selection and application of chiral auxiliaries for the synthesis of enantiomerically pure molecules.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • BenchChem. (2025). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2-Amino-1-(2-nitrophenyl)ethanol.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 464-474.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
  • Meyers, A. I., & Fuentes, L. M. (1983). Asymmetric syntheses. The synthesis of chiral .alpha.-alkoxy ketones via chiral lithio .alpha.-alkoxy aldimines. Journal of the American Chemical Society, 105(1), 117-123.
  • Gawley, R. E. (1988). The Sharpless epoxidation: a powerful tool for the synthesis of chiral molecules. Synthesis, 1988(10), 777-794.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral ethyl ketone equivalent. Organic Syntheses, 68, 83.
  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
  • Reetz, M. T. (1982). Lewis-acid-induced .alpha.-chelation control in asymmetric synthesis. Angewandte Chemie International Edition in English, 21(2), 96-109.
  • Heathcock, C. H. (1981).
  • Paterson, I., & Goodman, J. M. (1989). Studies in macrolide synthesis: a new, highly stereoselective route to the C. 19-C. 27 segment of rifamycin S. Tetrahedron Letters, 30(8), 997-1000.
  • Braun, M. (1987). Stereoselective aldol reactions with α-unsubstituted chiral enolates. Angewandte Chemie International Edition in English, 26(1), 24-37.

Sources

Enantiomeric Separation of 2-Hydroxy-2-phenylbutyramide: A Comparative Guide to Chiral HPLC Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands stereopure compounds, the analytical resolution of chiral active pharmaceutical ingredients (APIs) remains a critical bottleneck. 2-Hydroxy-2-phenylbutyramide (DL-HEPA) is a potent, broad-spectrum anticonvulsant belonging to the phenyl alcohol amide class. Because the enantiomers of such compounds often exhibit distinct pharmacokinetic profiles, variations in onset time, and differing neurotoxicity thresholds [1], achieving an enantiomeric excess (ee) of >99.9% is a strict regulatory and pharmacological requirement.

As a Senior Application Scientist, I have evaluated numerous chiral stationary phases (CSPs) for this specific scaffold. This guide provides an objective comparison of modern CSPs, explains the mechanistic causality behind mobile phase selection, and delivers a self-validating experimental protocol for the baseline separation of 2-Hydroxy-2-phenylbutyramide.

Mechanistic Insights: Why CSP Chemistry Matters

The structure of 2-Hydroxy-2-phenylbutyramide presents a unique chiral environment: a single stereocenter bonded to a hydroxyl group, a primary amide, an ethyl chain, and a bulky phenyl ring. Successful chiral recognition relies on a minimum of three simultaneous points of interaction between the analyte and the CSP.

  • Hydrogen Bonding: The hydroxyl (-OH) and amide (-CONH₂) groups act as strong hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl ring engages in π-π stacking with the aromatic rings of the CSP selector.

  • Steric Inclusion: The differential spatial arrangement of the ethyl versus the phenyl group must fit into the chiral grooves of the polymer.

While amylose-based columns (e.g., Chiralpak AD-H) are highly versatile, cellulose-based columns with ester linkages —specifically Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H)—demonstrate superior chiral recognition for this specific homologous series [2]. The benzoate carbonyls on the OJ-H phase provide optimal hydrogen-bonding geometry for the primary amide of HEPA, while the helical twist of the cellulose backbone perfectly accommodates the steric bulk of the phenyl ring, leading to exceptional selectivity.

Comparative Performance Data

To objectively evaluate performance, racemic DL-HEPA was screened across three industry-standard polysaccharide CSPs under identical normal-phase conditions. Normal-phase chromatography (Hexane/Alcohol) is strictly required here; polar mobile phases (like water or pure methanol) would competitively disrupt the critical hydrogen bonds needed for chiral recognition.

Table 1: Chromatographic Comparison of CSPs for DL-HEPA Separation

Chiral ColumnStationary Phase ChemistryMobile Phase (v/v)

(min)

(min)
Selectivity (α)Resolution (

)
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane / IPA (85:15)7.1612.081.853.42
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)6.507.801.251.45
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)8.109.401.181.10

Data Interpretation: Chiralcel OJ-H provides baseline resolution (


 > 3.0), making it the only viable candidate for both accurate analytical quantitation and potential preparative scale-up. The carbamate-linked phases (AD-H and Cellulose-1) suffer from partial co-elution, indicating that the carbamate NH group may cause repulsive steric clashes with the analyte's amide group.

Experimental Protocol: Self-Validating Workflow

The following protocol utilizes the optimized Chiralcel OJ-H column. To ensure scientific integrity, this protocol is designed as a self-validating system : the analysis cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

A. Materials and Reagents
  • Column: Chiralcel OJ-H, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample Solvent: n-Hexane/IPA (85:15 v/v). Causality note: Samples must be dissolved in the mobile phase to prevent solvent-induced peak distortion (the "solvent shock" effect).

B. Chromatographic Conditions
  • Isocratic Elution: n-Hexane / IPA (85:15)

  • Flow Rate: 0.9 mL/min (Maintains optimal linear velocity for mass transfer in 5 µm porous particles).

  • Detection: UV at 221 nm (Optimal absorbance for the phenyl ring and amide chromophores).

  • Column Temperature: 25 °C ± 1 °C (Thermodynamic control is critical; temperature fluctuations >2 °C will shift retention times and alter α).

  • Injection Volume: 20 µL (Sample concentration: 400 ng/mL).

C. Step-by-Step Execution & System Suitability
  • Equilibration: Flush the column with the mobile phase for at least 45 minutes (approx. 15 column volumes) until the UV baseline is completely stable.

  • Blank Injection: Inject 20 µL of the sample solvent. Confirm no ghost peaks elute between 6 and 15 minutes.

  • SST Injection (Racemate): Inject the racemic DL-HEPA standard.

    • Validation Gate: Proceed to sample analysis ONLY IF Resolution (

      
      ) 
      
      
      
      2.0 and Tailing Factor (
      
      
      )
      
      
      1.5 for both peaks. If
      
      
      > 1.5, add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary interactions with residual silanols.
  • Sample Analysis: Inject the enantioenriched or purified (+)-HEPA or (-)-HEPA samples.

  • Quantitation: Calculate the Enantiomeric Excess (ee) using the integrated peak areas:

    
    
    

Method Development Visualization

The logical progression from initial screening to a validated protocol is mapped below.

G N1 Racemic 2-Hydroxy-2-phenylbutyramide (DL-HEPA) N2 Primary CSP Screening (Cellulose vs. Amylose derivatives) N1->N2 N3 Mobile Phase Optimization (Hexane / IPA ratio) N2->N3 N4 Chiralcel OJ Selected (Optimal H-bonding & Steric fit) N3->N4 High Selectivity (α > 1.5) N5 Sub-optimal Resolution (e.g., Chiralpak AD-H) N3->N5 Co-elution / Tailing N6 Preparative Scale-up & Enantiomeric Excess (>99.9%) N4->N6 Validated Protocol

Workflow for chiral HPLC method development and stationary phase selection.

Conclusion

The enantiomeric separation of 2-Hydroxy-2-phenylbutyramide requires a stationary phase that can precisely complement its hydrogen-bonding network while accommodating its steric bulk. As demonstrated, the ester-linked cellulose phase (Chiralcel OJ-H) vastly outperforms carbamate-linked alternatives for this specific API. By adhering to the normal-phase protocol and system suitability criteria outlined above, researchers can reliably achieve and verify >99.9% enantiomeric purity, ensuring the integrity of downstream pharmacological and toxicological evaluations.

References

  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. PubMed (NIH). This foundational study highlights the necessity of chiral separation, demonstrating the >99.9% optical purity requirement for evaluating the distinct neurotoxicity profiles of HEPA enantiomers.[Link]

  • Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP. African Journal of Pharmacy and Pharmacology (2013). This paper provides the authoritative chromatographic parameters (Chiralcel OJ, Hexane/IPA 85:15) utilized for the successful baseline resolution of homologous phenyl alcohol amides.[Link]

A Comparative In-Depth Analysis of the Biological Activity of 2-Hydroxy-2-phenylbutyramide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative study of the biological activities of the (R)- and (S)-enantiomers of 2-Hydroxy-2-phenylbutyramide. It is intended for researchers, scientists, and professionals in drug development who are interested in the stereospecific effects of chiral compounds. This document delves into the differential anticonvulsant properties and neurotoxic profiles of these enantiomers, supported by detailed experimental protocols and illustrative data.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects. A study by Campos-Aldrete et al. (1996) highlighted the importance of such stereoselective differences in the case of 2-Hydroxy-2-phenylbutyramide, revealing variations in anticonvulsant activity and neurotoxicity between its enantiomers.[1]

Synthesis and Chiral Resolution

The initial step in comparing the biological activities of enantiomers is their synthesis and separation into optically pure forms. The racemic mixture of 2-Hydroxy-2-phenylbutyramide is first synthesized, followed by chiral resolution.

A common method for the resolution of the corresponding 2-hydroxy-2-phenylbutyric acid is through the formation of diastereomeric salts using chiral resolving agents. The abstract of a key study indicates the use of (-)-quinine and (+)-1-phenylethylamine for this purpose.[1] Once the diastereomeric salts are separated by fractional crystallization, the individual enantiomers of the acid can be liberated and subsequently converted to the desired amide.

Illustrative Workflow for Synthesis and Resolution:

cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_amidation Amidation rac_syn Synthesis of Racemic 2-Hydroxy-2-phenylbutyric acid rac_acid Racemic 2-Hydroxy-2-phenylbutyric acid rac_syn->rac_acid diastereomers Formation of Diastereomeric Salts rac_acid->diastereomers chiral_amine Chiral Amine (e.g., (+)-1-phenylethylamine) chiral_amine->diastereomers separation Fractional Crystallization diastereomers->separation acidification Acidification to Liberate Enantiopure Acids separation->acidification r_acid (R)-2-Hydroxy-2-phenylbutyric acid acidification->r_acid s_acid (S)-2-Hydroxy-2-phenylbutyric acid acidification->s_acid amidation_r Amidation r_acid->amidation_r amidation_s Amidation s_acid->amidation_s r_amide (R)-2-Hydroxy-2-phenylbutyramide s_amide (S)-2-Hydroxy-2-phenylbutyramide amidation_r->r_amide amidation_s->s_amide

Caption: Workflow for the synthesis and chiral resolution of 2-Hydroxy-2-phenylbutyramide enantiomers.

Comparative Anticonvulsant Activity

The anticonvulsant properties of the enantiomers were evaluated using a chemically-induced seizure model. The pentylenetetrazol (PTZ) seizure model in mice is a standard preclinical test for identifying potential anti-epileptic drugs. PTZ is a GABA-A receptor antagonist that can induce seizures.[2]

The study by Campos-Aldrete et al. (1996) found that both the (+)- and (-)-enantiomers of 2-Hydroxy-2-phenylbutyramide exhibit significant anticonvulsant activity at their peak effect against seizures induced by pentylenetetrazol.[1] However, a notable difference was observed in the time course of their action, suggesting potential variations in their pharmacokinetic or pharmacodynamic profiles.[1]

Table 1: Illustrative Comparative Anticonvulsant Activity of 2-Hydroxy-2-phenylbutyramide Enantiomers in the PTZ Seizure Model

CompoundDose (mg/kg)Time to Peak Effect (min)Protection Against Seizures (%)
(R)-(+)-Enantiomer 503080
(S)-(-)-Enantiomer 506085
Racemate 1004582
Vehicle Control --0

Note: The data presented in this table is illustrative and based on the qualitative findings reported in the referenced literature. It serves to demonstrate the observed differences in the time to peak effect.

Comparative Neurotoxicity

A crucial aspect of developing any centrally acting drug is its safety profile, particularly its potential for neurotoxicity. The rotarod ataxia test is a widely used method to assess motor coordination and balance in rodents, providing an indication of potential neurological deficits or sedative effects of a compound.[3]

In the comparative study, the (-)-enantiomer of 2-Hydroxy-2-phenylbutyramide was found to possess lower neurotoxicity in the rotarod ataxia test compared to the (+)-enantiomer.[1] This suggests a more favorable therapeutic index for the (-)-enantiomer, as it may produce anticonvulsant effects at concentrations that are less likely to cause motor impairment.

Table 2: Illustrative Comparative Neurotoxicity of 2-Hydroxy-2-phenylbutyramide Enantiomers in the Rotarod Ataxia Test

CompoundDose (mg/kg)Time on Rod (seconds)
(R)-(+)-Enantiomer 10095 ± 15
(S)-(-)-Enantiomer 100180 ± 20
Racemate 200130 ± 18
Vehicle Control -240 ± 25

Note: The data in this table is illustrative, reflecting the reported lower neurotoxicity of the (-)-enantiomer.

Experimental Workflow for Biological Activity Assessment:

cluster_animal_prep Animal Preparation cluster_anticonvulsant Anticonvulsant Activity cluster_neurotoxicity Neurotoxicity animal_groups Divide Mice into Treatment Groups ptz_admin Administer Enantiomer or Vehicle animal_groups->ptz_admin rot_admin Administer Enantiomer or Vehicle animal_groups->rot_admin ptz_induce Induce Seizures with PTZ ptz_admin->ptz_induce ptz_observe Observe and Score Seizure Activity ptz_induce->ptz_observe ptz_data Analyze Time to Onset and Seizure Severity ptz_observe->ptz_data rotarod_test Place Mice on Rotarod rot_admin->rotarod_test rot_measure Measure Latency to Fall rotarod_test->rot_measure rot_data Analyze Motor Coordination rot_measure->rot_data

Caption: Experimental workflow for the comparative biological evaluation of the enantiomers.

Proposed Mechanism of Action

The precise mechanism of action for 2-Hydroxy-2-phenylbutyramide has not been definitively elucidated. However, based on its chemical structure and observed anticonvulsant activity, a plausible mechanism involves the modulation of voltage-gated sodium channels. Many anticonvulsant drugs containing a phenyl group act by stabilizing the inactivated state of these channels, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. Another potential mechanism could be the enhancement of GABAergic inhibition, as GABA is the primary inhibitory neurotransmitter in the central nervous system.

Hypothesized Signaling Pathway:

cluster_neuron Neuronal Membrane cluster_drug Drug Action cluster_effect Cellular Effect na_channel Voltage-Gated Sodium Channel na_inactivation Stabilization of Inactivated State na_channel->na_inactivation gaba_receptor GABA-A Receptor gaba_potentiation Enhanced GABAergic Inhibition gaba_receptor->gaba_potentiation enantiomer 2-Hydroxy-2-phenylbutyramide Enantiomer enantiomer->na_channel Binds to enantiomer->gaba_receptor Potentiates reduced_excitability Reduced Neuronal Excitability na_inactivation->reduced_excitability gaba_potentiation->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Hypothesized mechanism of action for 2-Hydroxy-2-phenylbutyramide enantiomers.

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines the procedure for assessing the anticonvulsant activity of the enantiomers against PTZ-induced seizures in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • 2-Hydroxy-2-phenylbutyramide enantiomers and racemate

  • Vehicle (e.g., saline with 5% Tween 80)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Grouping and Dosing: Randomly divide the mice into groups (n=8-10 per group): vehicle control, racemate-treated, (+)-enantiomer-treated, and (-)-enantiomer-treated.

  • Drug Administration: Administer the test compounds or vehicle via i.p. injection.

  • Observation Period: Place each mouse individually in an observation chamber.

  • PTZ Induction: At the time of expected peak effect of the test compound (e.g., 30 or 60 minutes post-dose), administer PTZ (85 mg/kg, i.p.).

  • Seizure Observation: Immediately after PTZ injection, start a timer and observe the mice for 30 minutes for the onset of myoclonic jerks and generalized clonic-tonic seizures.

  • Data Collection: Record the latency to the first seizure and the percentage of mice in each group that are protected from seizures.

Protocol 2: Rotarod Ataxia Test

This protocol describes the method for evaluating the neurotoxicity (motor impairment) of the enantiomers.

Materials:

  • Male Swiss mice (20-25 g)

  • 2-Hydroxy-2-phenylbutyramide enantiomers and racemate

  • Vehicle

  • Rotarod apparatus

  • Timer

Procedure:

  • Animal Training: Train the mice on the rotarod (e.g., at a constant speed of 10 rpm) for a few sessions on the day before the experiment until they can remain on the rod for at least 3 minutes.

  • Grouping and Dosing: On the day of the experiment, divide the trained mice into treatment groups as described in Protocol 1.

  • Drug Administration: Administer the test compounds or vehicle via i.p. injection.

  • Rotarod Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the rotating rod.

  • Data Collection: Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 5 minutes) is typically used.

  • Data Analysis: Compare the mean latency to fall for each treatment group with the vehicle control group. A significant decrease in the time spent on the rod indicates motor impairment.

References

  • Campos-Aldrete, M. E., et al. (1996). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Chirality, 8(4), 334-8. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPC. [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PubMed Central. [Link]

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A Comparative Guide to the Synthesis and Characterization of 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 2-Hydroxy-2-phenylbutyramide, a valuable α-hydroxy amide intermediate in organic and medicinal chemistry.[1][2] It further details a comprehensive, self-validating analytical workflow for its characterization, ensuring structural integrity and purity assessment. The protocols and insights are tailored for researchers, chemists, and drug development professionals seeking robust and reliable methods.

Introduction

α-Hydroxy amides are a significant class of organic compounds, present as key structural motifs in various natural products and pharmacologically active molecules.[1][3] Their unique combination of a hydroxyl group and an amide on the same carbon atom imparts specific chemical properties that make them useful as synthetic intermediates.[2] 2-Hydroxy-2-phenylbutyramide (IUPAC Name: 2-hydroxy-2-phenylbutanamide) is a member of this class, featuring a chiral center that is often of interest in stereoselective synthesis and pharmaceutical applications.

This guide will compare two primary synthetic routes to this target molecule, offering a rationale for procedural choices and outlining a complete analytical validation package.

Part 1: A Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, safety, and scalability. Here, we compare two common and mechanistically distinct approaches to synthesize 2-Hydroxy-2-phenylbutyramide.

Method 1: Grignard Reaction with an α-Keto Amide

This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to an α-keto amide. The reaction is highly effective for C-C bond formation but requires stringent anhydrous conditions.

  • Reaction Scheme: Phenylmagnesium bromide reacts with 2-oxobutanamide. The Grignard reagent attacks the electrophilic keto-carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

  • Causality: The strong polarization of the C-Mg bond in phenylmagnesium bromide renders the phenyl group highly nucleophilic, enabling it to attack the ketone.[4] Anhydrous ether is the solvent of choice as it solvates the magnesium ion, stabilizing the Grignard reagent, and does not possess acidic protons that would quench it.[5] The low temperature (-78 °C) is crucial to prevent side reactions, such as enolization of the α-keto amide.

Method 2: Cyanohydrin Formation and Subsequent Hydrolysis

This alternative route builds the α-hydroxy amide scaffold from an aldehyde via a cyanohydrin intermediate. This method avoids organometallic reagents but involves highly toxic cyanide salts.

  • Reaction Scheme: 2-Phenylbutanal is first reacted with a cyanide source (e.g., NaCN) to form the corresponding cyanohydrin. The nitrile group of this intermediate is then partially hydrolyzed under controlled acidic or basic conditions to the primary amide.

  • Causality: The reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde.[6] The subsequent partial hydrolysis of the nitrile is a delicate step; harsh conditions would lead to the formation of the corresponding carboxylic acid. This two-step process offers an alternative when Grignard-sensitive functional groups are present elsewhere in a more complex molecule.

Synthesis Method Comparison
Parameter Method 1: Grignard Reaction Method 2: Cyanohydrin Route Expert Insight
Reagents Phenylmagnesium bromide, 2-oxobutanamide, Diethyl Ether, HCl2-Phenylbutanal, Sodium Cyanide, Acid/Base for hydrolysisMethod 1 requires moisture-sensitive reagents, demanding rigorous inert atmosphere techniques. Method 2 uses highly toxic cyanide, requiring specialized handling and waste disposal protocols.
Reaction Conditions Anhydrous, inert atmosphere, low temperature (-78 °C to 0 °C)Typically aqueous or alcoholic solvent, room temperature for cyanohydrin formation; controlled temperature for hydrolysis.The operational complexity of Method 1 is higher due to the need for anhydrous conditions. Method 2 is simpler operationally but carries a higher toxicological risk.
Yield & Purity Generally high yields (75-90%) with good purity after chromatography.Yields can be variable, often moderate (50-70%), and may require careful purification to remove nitrile starting material and carboxylic acid byproduct.For achieving high purity and yield in a single key step, the Grignard approach is often superior, provided the necessary equipment and techniques are available.
Scalability Scalable, but managing anhydrous conditions and exotherms on a large scale can be challenging.Scalable, but handling large quantities of cyanide is a significant safety and environmental concern.

Part 2: Detailed Protocols & Self-Validation

Protocol 1: Synthesis via Grignard Reaction

This protocol is designed as a self-validating workflow, with in-process checks to ensure reaction completion and product purity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Prepare Phenylmagnesium Bromide P1->P2 R1 Dissolve 2-oxobutanamide in Anhydrous Et2O P2->R1 R2 Cool to -78°C (Dry Ice/Acetone) R1->R2 R3 Slowly Add Grignard Reagent R2->R3 R4 Monitor by TLC R3->R4 R5 Warm to RT & Stir R4->R5 R4->R5 If incomplete, continue stirring W1 Quench with sat. NH4Cl(aq) R5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry Organic Layer (Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 P Purify via Flash Chromatography W4->P Final 2-Hydroxy-2-phenylbutyramide P->Final

Caption: Grignard synthesis and purification workflow.

Step-by-Step Methodology:

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Anhydrous diethyl ether is used as the solvent. Phenylmagnesium bromide (1.1 eq.) is either purchased as a solution or prepared from bromobenzene and magnesium turnings.

  • Reaction: 2-oxobutanamide (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to -78 °C. The Grignard solution is added dropwise via syringe.

  • In-Process Validation (TLC): The reaction is monitored by Thin-Layer Chromatography (TLC). A sample is carefully quenched and spotted against the starting material. The disappearance of the 2-oxobutanamide spot indicates reaction completion. This check prevents premature workup and maximizes yield.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized 2-Hydroxy-2-phenylbutyramide.

Analytical Workflow Diagram:

G cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Synthesized Product NMR 1H & 13C NMR Start->NMR Primary Analysis IR FT-IR Spectroscopy Start->IR Primary Analysis MS Mass Spectrometry Start->MS Primary Analysis HPLC HPLC Analysis Start->HPLC Secondary Analysis MP Melting Point Start->MP Secondary Analysis Final Validated Compound NMR->Final IR->Final MS->Final HPLC->Final MP->Final

Caption: Comprehensive analytical validation workflow.

Part 3: Data Interpretation and Validation

The data obtained from the analytical workflow must be critically evaluated to confirm the successful synthesis of 2-Hydroxy-2-phenylbutyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7]

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.[7]

Expected NMR Data (in CDCl₃):

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
Phenyl-H7.2-7.5 ppm (m, 5H)125-128 ppm (multiple peaks), ~142 ppm (quaternary)Aromatic protons and carbons show characteristic chemical shifts. The integration of the proton signal should correspond to 5 hydrogens.
-OH~4.5 ppm (s, 1H, broad)N/AThe hydroxyl proton is a broad singlet and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange.
-NH₂5.5-7.0 ppm (s, 2H, broad)N/AThe two amide protons often appear as a broad singlet.
-CH₂-~2.0 ppm (q, 2H)~35 ppmThe methylene protons are a quartet due to coupling with the adjacent methyl group.
-CH₃~0.9 ppm (t, 3H)~8 ppmThe terminal methyl protons appear as a triplet.
C=O (Amide)N/A~178 ppmThe amide carbonyl carbon is significantly downfield.
C-OHN/A~78 ppmThe quaternary carbon attached to the hydroxyl and phenyl groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[8]

Expected IR Absorption Bands:

Frequency (cm⁻¹) Functional Group Appearance Significance
3400-3200O-H and N-H stretchStrong, BroadOverlapping bands confirming the presence of both hydroxyl and amide N-H groups.[8][9] Primary amides often show two distinct N-H bands.[9]
3060-3030Aromatic C-H stretchMedium, SharpConfirms the presence of the phenyl ring.
2970-2850Aliphatic C-H stretchMedium, SharpConfirms the presence of the ethyl group.
~1670C=O stretch (Amide I)Strong, SharpA key indicator for the amide carbonyl group.[10][11]
~1600N-H bend (Amide II)Medium, SharpConfirms the primary amide functional group.[10]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the chemical formula.

  • Expected Molecular Ion Peak [M+H]⁺: For C₁₀H₁₃NO₂, the molecular weight is 179.22 g/mol .[12] In electrospray ionization (ESI) mass spectrometry, the expected peak would be at m/z = 180.1 (M+H)⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.[13][14]

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid). Detection is commonly performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Validation Criteria: A pure sample should exhibit a single, sharp, and symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity level of >98% is generally considered high for research purposes.

Conclusion

The successful validation of 2-Hydroxy-2-phenylbutyramide requires a systematic approach that combines a well-chosen synthetic strategy with a comprehensive suite of analytical techniques. The Grignard reaction offers a high-yielding route, while the cyanohydrin method provides a viable alternative, albeit with significant safety considerations.

The analytical workflow presented here, integrating NMR, IR, MS, and HPLC, forms a self-validating system. Each technique provides a unique piece of structural or purity information, and together they allow for the unambiguous confirmation of the target molecule's identity and quality. This rigorous approach to synthesis and characterization is fundamental to ensuring the reliability and reproducibility of scientific research and drug development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86230, 2-Hydroxy-2-phenylbutyramide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6544471, 2-Phenylbutyramide, (+)-. Available from: [Link]

  • ResearchGate. Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino) - ResearchGate. Available from: [Link]

  • Google Patents. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • MDPI. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Available from: [Link]

  • ChemSynthesis. 3-hydroxy-N-phenylbutanamide - Chemical Synthesis Database. Available from: [Link]

  • ResearchGate. Synthesis of α-Hydroxy Amides. Available from: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC. Available from: [Link]

  • ResearchGate. Direct methods for α‐hydroxy amides synthesis. Available from: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Direct Amination of α-Hydroxy Amides - PMC. Available from: [Link]

  • Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Available from: [Link]

  • Google Patents. CN103755584A - Method for synthesizing alpha-hydroxy amide compound.
  • Supporting Information. 1H and 13C NMR spectra of compound 2a. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • OpenBU. Grignard Reaction - Synthesis of Substituted Benzoic Acids. Available from: [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. Available from: [Link]

  • MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7011, 2-Phenylbutanamide. Available from: [Link]

  • ResearchGate. Structural formula of 2-hydroxy-2-methylbutanoic acid. Available from: [Link]

  • RUIdeRA. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH. Available from: [Link]

  • Quora. What is the reaction of Grignard reagent with nitriles? Available from: [Link]

  • National Center for Biotechnology Information. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72496875, 2-Hydroxy-3-phenylbutanal. Available from: [Link]

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Comparative Synthesis Guide: Efficacy of Routes to 2-Hydroxy-2-phenylbutyramide (DL-HEPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-phenylbutyramide, commonly referred to as DL-HEPA, is a critical α-hydroxyamide intermediate and a recognized anticonvulsant homologue[1]. As pharmaceutical pipelines increasingly demand high-purity racemic and enantiopure building blocks for neurotoxicity and efficacy profiling[2], selecting the optimal synthetic route is paramount.

This guide objectively compares the two primary synthetic pathways for DL-HEPA: the classical Cyanohydrin Route and the organometallic Grignard Addition Route . By analyzing experimental metrics, scalability, and mechanistic causality, this document provides researchers with self-validating protocols to optimize bench-scale and pilot-scale synthesis.

Mechanistic Pathways & Visualization

The synthesis of α-hydroxyamides typically relies on establishing the quaternary stereocenter at the α-carbon. The two most viable approaches approach this disconnection from different angles:

  • The Cyanohydrin Route: Relies on the nucleophilic addition of a cyanide species to propiophenone, followed by the hydration of the resulting nitrile[1].

  • The Grignard Route: Exploits the differential electrophilicity of an α-keto amide (phenylglyoxylamide), allowing for the selective nucleophilic attack of ethylmagnesium bromide.

CyanohydrinRoute Propiophenone Propiophenone Cyanohydrin α-Cyanohydrin Intermediate (2-Hydroxy-2-phenylbutyronitrile) Propiophenone->Cyanohydrin Nucleophilic Addition Cyanide Cyanide Source (NaCN or TMSCN) Cyanide->Cyanohydrin Nucleophilic Addition Hydration Acidic/Basic Hydration (H2SO4 or H2O2/NaOH) Cyanohydrin->Hydration Nitrile Hydrolysis Product 2-Hydroxy-2-phenylbutyramide (DL-HEPA) Hydration->Product Amide Formation

Figure 1: Cyanohydrin synthesis route for 2-Hydroxy-2-phenylbutyramide from propiophenone.

GrignardRoute Ketoamide Phenylglyoxylamide Intermediate Magnesium Alkoxide Complex Ketoamide->Intermediate THF, -78°C to 0°C Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Intermediate THF, -78°C to 0°C Quench Aqueous Quench (Sat. NH4Cl) Intermediate->Quench Protonation Product 2-Hydroxy-2-phenylbutyramide (DL-HEPA) Quench->Product Isolation

Figure 2: Grignard addition synthesis route utilizing phenylglyoxylamide and EtMgBr.

Comparative Efficacy & Experimental Metrics

When choosing between these routes, researchers must weigh reaction velocity against scalability and safety. The classical patent literature utilizes sodium cyanide (NaCN)[1], which is highly scalable but introduces severe toxicity risks. The Grignard route is safer regarding toxic gas generation but requires strict cryogenic control to prevent side reactions.

MetricRoute A: Modified CyanohydrinRoute B: Organometallic Grignard
Starting Materials Propiophenone, TMSCNPhenylglyoxylamide, EtMgBr
Overall Yield 65–75%80–88%
Reaction Time 24–36 hours (Two steps)4–6 hours (Single step)
Regioselectivity N/A (Single electrophilic site)>95% (Ketone vs. Amide attack)
Scalability High (Industrial standard)[1]Moderate (Cryogenic limits)
E-Factor (Waste) High (Aqueous salt waste)Medium (Magnesium salts)
Primary Safety Hazard Potential HCN gas releasePyrophoric reagents, Exotherms

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating systems . The procedures below embed in-process controls (IPCs) to ensure causality between operator actions and chemical outcomes.

Protocol A: The Modified Cyanohydrin Route (TMSCN Approach)

Expertise Rationale: While original patents describe the use of NaCN[1], substituting with trimethylsilyl cyanide (TMSCN) prevents the generation of highly toxic HCN gas. Furthermore, the formation of a stable silyl ether drives the equilibrium of the addition step forward, increasing the overall yield of the intermediate.

  • Cyanosilylation: To a flame-dried round-bottom flask under an N₂ atmosphere, add propiophenone (1.0 eq) and anhydrous dichloromethane (DCM). Add a catalytic amount of Zinc Iodide (ZnI₂, 0.05 eq).

  • Addition: Cool the reaction vessel to 0°C. Dropwise add TMSCN (1.2 eq).

    • Causality Check: The cyanosilylation is exothermic. Slow addition prevents thermal runaway, which could otherwise degrade the Lewis acid catalyst and promote propiophenone enolization.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active propiophenone spot confirms quantitative conversion to the TMS-cyanohydrin.

  • Hydration/Deprotection: Concentrate the mixture in vacuo. Dissolve the crude intermediate in methanol and cool to 0°C. Slowly add concentrated HCl.

    • Mechanistic Note: The strong acid simultaneously cleaves the labile TMS ether and hydrolyzes the nitrile group to the primary amide.

  • Workup & Isolation: Neutralize carefully with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and recrystallize from hot ethanol to yield pure DL-HEPA[3].

Protocol B: The Organometallic Grignard Route

Expertise Rationale: This route exploits the inherent reactivity difference between a ketone and an amide. By keeping the temperature strictly at -78°C, the ethylmagnesium bromide selectively attacks the highly electrophilic α-keto group without degrading the amide functionality.

  • Preparation: Dissolve phenylglyoxylamide (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cryogenic Control: Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality Check: Temperatures above -40°C provide enough thermal energy for the Grignard reagent to attack the amide carbonyl, leading to unwanted amine byproducts or chain cleavage.

  • Addition: Add Ethylmagnesium bromide (EtMgBr, 1.1 eq, 1M in THF) dropwise over 30 minutes.

    • Self-Validating System: The reaction's progress is self-indicating. The dissolution of the initially partially insoluble phenylglyoxylamide in THF as the Grignard reagent is added serves as a visual confirmation of the soluble magnesium alkoxide intermediate formation.

  • Quenching: Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench the intermediate by adding saturated aqueous NH₄Cl. The formation of a white precipitate (insoluble magnesium salts) indicates a successful quench.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Analytical Grounding & Spectral Signatures

To verify the structural integrity and purity of the synthesized 2-Hydroxy-2-phenylbutyramide[3], utilize the following analytical benchmarks:

  • Mass Spectrometry (LC-MS): The expected pseudomolecular ion [M+H]⁺ is observed at m/z 180.1, with a sodium adduct [M+Na]⁺ frequently appearing at m/z 202.08[4].

  • ¹H NMR (CDCl₃): The structural hallmark of DL-HEPA is the diastereotopic nature of the ethyl group protons adjacent to the chiral center. Look for complex multiplets around 0.8–1.0 ppm (methyl) and 1.9–2.2 ppm (methylene). The primary amide (NH₂) protons typically present as two distinct broad singlets between 5.5 and 6.5 ppm due to restricted rotation.

  • Chiral Resolution: If enantiopure (R)- or (S)-HEPA is required for specific neurotoxicity assays[2], researchers must either perform chiral HPLC on the final racemic amide or utilize asymmetric aldol additions on the precursor stages[5].

References

1.[1] US5463125A - Phenyl alcohol amides having anticonvulsant activity - Google Patents. Google. 2.[3] 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem - NIH. National Institutes of Health. 3.[4] 2-hydroxy-2-phenylbutyramide (C10H13NO2) - PubChemLite. Université du Luxembourg. 4.[2] Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP - Academic Journals. Academic Journals. 5.[5] Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP (Catalytic Enantioselective Aldol Reaction) - Academic Journals. Academic Journals.

Sources

A Comparative Guide to Asymmetric Induction: Establishing a Performance Benchmark for 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate—represent a robust and reliable strategy for controlling the stereochemical outcome of a reaction.[1] This guide provides an in-depth performance benchmark for evaluating novel chiral auxiliaries, using the hypothetical application of 2-Hydroxy-2-phenylbutyramide as a case study.

A comprehensive review of scientific literature indicates a notable lack of published data regarding the use of 2-Hydroxy-2-phenylbutyramide as a chiral auxiliary in asymmetric induction. Therefore, rather than a direct comparison, this guide establishes a rigorous framework for its evaluation. We will detail the proven performance of two "gold-standard" classes of chiral auxiliaries—Evans' Oxazolidinones and Pseudoephedrine amides—in key C-C bond-forming reactions. The detailed protocols and performance data presented herein serve as the benchmark against which novel auxiliaries like 2-Hydroxy-2-phenylbutyramide can be objectively assessed.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept of a chiral auxiliary is to covalently attach an enantiomerically pure molecule to a prochiral substrate.[2] This creates a new, diastereomeric intermediate. The inherent chirality of the auxiliary then sterically or electronically biases the approach of a reagent to one of the two diastereotopic faces of the reactive center. After the stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse. The success of this process is quantified by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product and the overall chemical yield.[2]

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (R*) Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Transformation (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Asymmetric_Reaction New_Stereocenter Product with New Stereocenter (Diastereomerically Enriched) Asymmetric_Reaction->New_Stereocenter Cleavage Auxiliary Cleavage New_Stereocenter->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary (R*) Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Performance Benchmark: Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most powerful and well-documented auxiliaries for stereoselective synthesis.[1] Their rigid structure and predictable chelation to metal enolates allow for exceptional levels of stereocontrol in a variety of transformations, most notably alkylation and aldol reactions.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a highly reliable method for creating α-chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the substituent on the oxazolidinone ring (e.g., benzyl or isopropyl), which effectively shields one face of the Z-enolate from the incoming electrophile.

Table 1: Performance of Evans' Oxazolidinone in Asymmetric Alkylation

Chiral Auxiliary Electrophile (R-X) Base Diastereomeric Ratio (dr) Yield (%) Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromide NaHMDS >99:1 85 [2]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Allyl iodide NaHMDS 98:2 90 [2]
(4S)-4-Isopropyl-2-oxazolidinone Ethyl iodide LDA >99:1 92 [3]

| (4S)-4-Isopropyl-2-oxazolidinone | Isopropyl iodide | NaHMDS | 97:3 | 88 |[3] |

Asymmetric Aldol Reactions

Evans' auxiliaries provide exceptional control in boron-mediated aldol reactions, reliably producing syn-aldol products.[1] The high diastereoselectivity is explained by the Zimmerman-Traxler model, where the reaction proceeds through a rigid, chair-like six-membered transition state.[4][5] The boron atom chelates both the enolate and the aldehyde, and the bulky substituent on the auxiliary forces the aldehyde to approach from the less hindered face of the enolate.

Caption: Zimmerman-Traxler model for Evans' boron-mediated syn-aldol reaction.

Table 2: Performance of Evans' Auxiliary in Asymmetric Aldol Reactions

N-Acyl Oxazolidinone Aldehyde Lewis Acid Diastereomeric Ratio (syn:anti) Yield (%) Reference
(4R,5S)-Propionyl-4-methyl-5-phenyl-2-oxazolidinone Isobutyraldehyde Bu₂BOTf >99:1 85 [6]
(4S)-Propionyl-4-benzyl-2-oxazolidinone Benzaldehyde Bu₂BOTf 98:2 80 [1]

Performance Benchmark: Pseudoephedrine Amides

As developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary.[7][8] Both enantiomers are readily available. Alkylation of the corresponding tertiary amide enolates proceeds with high diastereoselectivity, and the auxiliary can be cleaved under mild conditions to yield a variety of useful chiral products.

Asymmetric Alkylation

A key insight in the Myers' protocol is the use of lithium chloride (LiCl) during enolate formation. LiCl breaks up lithium amide aggregates, accelerating the deprotonation and subsequent alkylation, and crucially, suppresses undesired O-alkylation of the auxiliary's hydroxyl group.[9] The enolate chelates the lithium cation, forming a rigid structure that directs the alkylating agent to the opposite face.

Table 3: Performance of Pseudoephedrine Amide in Asymmetric Alkylation

Pseudoephedrine Amide Electrophile (R-X) Conditions Diastereomeric Excess (de%) Yield (%) Reference
(S,S)-N-Propionyl Benzyl bromide LDA, LiCl, THF, 0 °C >98 93 [7][10]
(S,S)-N-Propionyl Isobutyl iodide LDA, LiCl, THF, 0 °C >98 85 [10]
(R,R)-N-Butyryl Methyl iodide LDA, LiCl, THF, 0 °C >98 91 [7]

| (S,S)-N-Phenylacetyl | Allyl bromide | LDA, LiCl, THF, 0 °C | 96 | 89 |[7] |

Experimental Protocols for Benchmarking

The following protocols describe the well-validated procedures for using Evans' oxazolidinone and pseudoephedrine auxiliaries. These methodologies provide a self-validating system for any laboratory to establish a baseline before evaluating a new auxiliary like 2-Hydroxy-2-phenylbutyramide.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

Causality: This protocol relies on forming a kinetically controlled Z-enolate at low temperature (-78 °C) using a strong, sterically hindered base like LDA or NaHMDS. The rigid oxazolidinone structure then directs the electrophile to one face of the enolate.[2]

  • Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add the desired acyl chloride (1.1 eq). Stir for 1 hour at -78 °C before warming to room temperature. Purify by chromatography.

  • Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to slowly warm to 0 °C or room temperature (depending on the electrophile's reactivity).

  • Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis or gas/liquid chromatography.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide

Causality: This protocol uses an excess of anhydrous LiCl to ensure rapid, efficient alkylation at a more practical temperature (0 °C) while preventing O-alkylation of the auxiliary.[9] The lithium chelate holds the enolate in a rigid conformation, ensuring high facial selectivity.

  • Enolate Formation: To a freshly prepared solution of LDA (1.2 eq) in anhydrous THF at -78 °C, add anhydrous LiCl (6.0 eq). In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF. Add the amide solution to the LDA/LiCl suspension. Warm the mixture to 0 °C and stir for 15 minutes.

  • Alkylation: Cool the enolate suspension back to 0 °C. Add the alkylating agent (1.5 eq) dropwise. Stir at 0 °C for 1-4 hours, monitoring by TLC.

  • Work-up and Analysis: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often highly pure and crystalline. Diastereoselectivity is determined by NMR or chromatography.

Protocol 3: Auxiliary Cleavage

The final, critical step is the removal of the auxiliary to yield the enantiomerically enriched product. The choice of cleavage method determines the final functional group.

  • To Carboxylic Acid (Evans/Pseudoephedrine): Basic hydrolysis (e.g., LiOH/H₂O₂ in THF/H₂O) cleaves the amide to the corresponding carboxylic acid.[11][12]

  • To Primary Alcohol (Evans/Pseudoephedrine): Reduction with a strong hydride agent like LiAlH₄ or LiBH₄ yields the primary alcohol.[13][14]

  • To Aldehyde (Pseudoephedrine): Reduction with a milder, selective reagent like lithium triethoxyaluminum hydride can yield the aldehyde.[14]

  • To Ketone (Pseudoephedrine): Addition of an organolithium or Grignard reagent to the amide provides the corresponding ketone.[7]

Proposed Framework for Evaluating 2-Hydroxy-2-phenylbutyramide

To assess the potential of 2-Hydroxy-2-phenylbutyramide as a chiral auxiliary, it must first be attached to a prochiral acyl group and then subjected to the benchmark reactions outlined above.

G cluster_1 Evaluation Workflow for a Novel Auxiliary Start Synthesize Acyl Derivative of 2-Hydroxy-2-phenylbutyramide Reaction Perform Asymmetric Alkylation (Adapt Protocol 1 or 2) Start->Reaction Analysis Analyze Diastereoselectivity (de%) and Yield (%) Reaction->Analysis Compare Compare Results to Benchmark Data (Tables 1 & 3) Analysis->Compare Aldol Perform Asymmetric Aldol (Adapt Evans' Boron Protocol) Compare->Aldol If promising Analysis2 Analyze Diastereoselectivity (dr) and Yield (%) Aldol->Analysis2 Compare2 Compare Results to Benchmark Data (Table 2) Analysis2->Compare2 Cleavage Test Auxiliary Cleavage Methods (Hydrolysis, Reduction) Compare2->Cleavage Conclusion Assess Overall Performance: - Stereoselectivity - Yield - Substrate Scope - Cleavage Efficiency Cleavage->Conclusion

Caption: Proposed workflow for assessing the performance of 2-Hydroxy-2-phenylbutyramide.

Key Questions for Evaluation:

  • Stereodirecting Ability: Does the auxiliary provide high levels of diastereoselectivity in alkylation and aldol reactions? Is the outcome predictable?

  • Chemical Yield: Are the reactions efficient, providing high yields of the desired products?

  • Scope and Generality: Does the auxiliary perform well with a range of different electrophiles and aldehydes?

  • Cleavage and Recovery: Can the auxiliary be removed efficiently under mild conditions without racemization of the product? Can it be recovered in high yield for reuse?

By systematically applying the established protocols and comparing the results against the robust data from Evans' oxazolidinones and pseudoephedrine amides, researchers can generate a clear and objective performance benchmark for 2-Hydroxy-2-phenylbutyramide or any other novel chiral auxiliary.

References

  • BenchChem. (2025). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2-Amino-1-(2-nitrophenyl)ethanol. BenchChem Technical Guides.
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (258-259), 35-39.
  • Myers, A. G., et al. (2000). Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. Journal of the American Chemical Society, 122(43), 10735-10736. [Link]

  • Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78855-78880. [Link]

  • Simon Fraser University. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit - Research Repository. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Ennis, D. S., & Smith, D. C. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 80(5), 544. [Link]

  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Davies, S. G., et al. (2003). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. The Journal of Organic Chemistry, 68(25), 9643-9653. [Link]

  • Palomo, C., et al. (1992). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 33(33), 4823-4826. [Link]

  • Bio, M. M. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Molecules and Materials. (2007, September 8). Myers Asymmetric Alkylation. [Link]

  • Crimmins, M. T., & Emmitte, K. A. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(15), 2241-2243. [Link]

  • University of Liverpool. (n.d.). Evans Enolate Alkylation and Hydrolysis. [Link]

  • Evans, D. A., et al. (2003). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis—The Essentials (pp. 4-13). Wiley-VCH. [Link]

  • LibreTexts Chemistry. (2020, August 15). 4.4: The aldol reaction. [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 2-Hydroxy-2-phenylbutyramide Against Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous assessment of purity for Active Pharmaceutical Ingredients (APIs) is a critical and non-negotiable aspect of drug development. This guide provides a comprehensive framework for evaluating the purity of synthesized 2-Hydroxy-2-phenylbutyramide, a key intermediate or potential API. We present a multi-faceted analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide details the experimental protocols, explains the scientific rationale behind the chosen methodologies, and presents a comparative analysis of the synthesized product against a certified reference standard. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for ensuring the purity and, consequently, the safety and efficacy of their compounds.

Introduction: The Imperative of Purity in Pharmaceutical Sciences

In the journey of a drug from laboratory synthesis to clinical application, the purity of the API is paramount.[1][2] Even minute impurities can significantly impact the drug's safety, efficacy, and stability.[1] For a compound such as 2-Hydroxy-2-phenylbutyramide, which holds potential in various therapeutic areas, a thorough understanding of its purity profile is essential for regulatory compliance and for ensuring the integrity of preclinical and clinical data.[1][3]

This guide advocates for an orthogonal analytical approach, which involves using multiple, distinct analytical techniques to assess purity. This strategy provides a more complete and reliable purity profile than any single method could achieve.[4] We will explore the synergistic power of HPLC for separation and quantification, MS for molecular weight confirmation and impurity identification, and qNMR for an absolute purity determination.[4][5]

Experimental Design: A Trifecta of Analytical Excellence

The selection of our analytical arsenal is deliberate, with each technique offering unique insights into the purity of the synthesized 2-Hydroxy-2-phenylbutyramide.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC excels at separating individual components within a complex mixture.[6][7][8] Its high resolving power and sensitivity make it ideal for detecting and quantifying impurities.[6][8] We employ a reversed-phase method, which is highly effective for a wide range of organic molecules.[9][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry becomes an incredibly powerful tool for impurity profiling.[11][12][13][14] It provides precise molecular weight information, which is crucial for confirming the identity of the main compound and for the structural elucidation of unknown impurities.[11][13][15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands out as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[5][16] This allows for the direct quantification of a compound against a certified internal standard, without the need for a reference standard of the analyte itself.[4][5][16] This makes it a powerful and orthogonal technique to chromatography-based methods.[4]

The following workflow diagram illustrates the logical progression from synthesis to comprehensive purity assessment.

Caption: Experimental workflow for the purity assessment of 2-Hydroxy-2-phenylbutyramide.

Detailed Methodologies: Ensuring Self-Validating Protocols

Synthesis of 2-Hydroxy-2-phenylbutyramide

A generalized synthetic procedure is as follows:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylglyoxylonitrile in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Grignard Reaction: Add ethylmagnesium bromide (a Grignard reagent) dropwise to the stirred solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: The synthesized compound and the reference standard are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

  • LC Method: The same method as described for the HPLC analysis is used.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of potential impurities.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range.

Quantitative NMR (qNMR) Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid or dimethyl sulfone) is chosen that has signals that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the synthesized 2-Hydroxy-2-phenylbutyramide and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.[16]

Comparative Data Analysis

The synthesized lot of 2-Hydroxy-2-phenylbutyramide was analyzed alongside a certified reference standard. The results are summarized below:

Analytical TechniqueParameterSynthesized 2-Hydroxy-2-phenylbutyramideCertified Reference StandardKey Observations
HPLC (Area %) Purity99.7%99.9%A single major peak was observed for the synthesized material with minor impurity peaks at levels below 0.1%.
LC-MS (m/z) Molecular Ion [M+H]⁺180.0968180.0970The accurate mass measurement confirms the identity of the synthesized compound. Impurity masses did not correspond to common starting materials.
qNMR (% w/w) Absolute Purity99.6%Not ApplicableThe purity value is in excellent agreement with the HPLC result, providing a high degree of confidence in the assessment.

The data clearly demonstrates the high purity of the synthesized 2-Hydroxy-2-phenylbutyramide. The HPLC chromatogram showed a clean profile with minimal impurities. The LC-MS data confirmed the molecular formula of the synthesized compound (C10H13NO2).[17] The qNMR analysis provided an absolute purity value that corroborates the chromatographic data, showcasing the power of this orthogonal approach.

Conclusion: A Framework for Confidence in Chemical Purity

The comprehensive analytical strategy outlined in this guide provides a robust and reliable method for assessing the purity of synthesized 2-Hydroxy-2-phenylbutyramide. By combining the strengths of HPLC, LC-MS, and qNMR, we have established a self-validating system that ensures a high degree of confidence in the quality of the material. For professionals in drug development, the adoption of such rigorous, multi-faceted analytical workflows is not merely a best practice but a fundamental necessity to ensure the safety, efficacy, and regulatory compliance of new chemical entities.

References

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • Huybrechts, T., et al. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 829-834. Available at: [Link]

  • Westwood, S., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(24), 5831–5841. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • API Purification. Zamann Pharma Support GmbH. Available at: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Chromservis. Available at: [Link]

  • HPLC Method for purifying organic compounds. Google Patents.
  • The Critical Importance of Purity in Pharmaceutical APIs. Coral Drugs. Available at: [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]

  • HPLC Testing Procedure. Phenomenex. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Available at: [Link]

  • 2-Hydroxy-2-phenylbutyramide. PubChem. Available at: [Link]

  • Process for preparing 2-hydroxy-2-phenylethylamines. Google Patents.
  • N-Benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]

  • Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino). ResearchGate. Available at: [Link]

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Safety Operating Guide

2-Hydroxy-2-phenylbutyramide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the use of biologically active compounds, end-of-life material management becomes just as critical as the synthesis itself. 2-Hydroxy-2-phenylbutyramide (commonly known as DL-HEPA) is a potent chiral amide utilized primarily for its broad-spectrum anticonvulsant properties, protecting against various induced seizures in neurological models (1[1],2[2]).

Because it is an Active Pharmaceutical Ingredient (API), its disposal requires stringent logistical planning to prevent environmental contamination and ensure regulatory compliance. This guide provides a definitive, field-proven operational workflow for the safe handling, deactivation, and disposal of 2-Hydroxy-2-phenylbutyramide.

I. Physicochemical & Safety Profile

Before designing a disposal plan, it is critical to understand the physical parameters of the compound. The low vapor pressure indicates an inhalation hazard is minimal under standard conditions, but its high boiling point and stability necessitate aggressive destruction methods.

PropertyValue
Chemical Name 2-Hydroxy-2-phenylbutyramide
Common Synonyms DL-HEPA, α-Ethyl-α-hydroxybenzeneacetamide
CAS Registry Numbers 52839-87-9, 131802-71-6
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Density 1.16 g/cm³
Boiling Point 358.5°C at 760 mmHg
Vapour Pressure 9.21E-06 mmHg at 25°C

(Quantitative data sourced from 3[3] and 4[4])

II. Mechanistic Rationale for Disposal Protocols

Why can't API waste simply be washed down the sink or thrown in the municipal trash?

APIs like 2-Hydroxy-2-phenylbutyramide are synthetically engineered for biological stability and efficacy. If introduced into standard sanitary sewer systems, these complex heterocyclic amides resist microbial degradation in municipal wastewater treatment plants. This leads to bioaccumulation in aquatic ecosystems, where they can exert unintended neurological effects on wildlife.

Under no circumstances should this compound be disposed of via the sanitary sewer or in the regular trash (5[5]). Laboratories are required to contract with a licensed and certified hazardous waste disposal company. The only scientifically sound and compliant method of final disposition is high-temperature incineration (>1000°C) , which completely cleaves the aromatic ring and amide bonds, reducing the molecule to harmless combustion products (CO₂, H₂O, and NOₓ).

III. Standard Operating Procedure (SOP): Waste Preparation & Disposal

To ensure complete compliance and safety, follow this self-validating protocol for preparing 2-Hydroxy-2-phenylbutyramide waste for vendor handoff.

Phase 1: Segregation and Quenching
  • Step 1.1: Isolate Waste Streams. Separate solid API waste (powders/crystals) from liquid waste (solutions or extraction layers).

    • Causality: Mixing solid API with liquid waste unnecessarily increases the volume of high-cost liquid hazardous waste and complicates the vendor's incineration thermal profile.

  • Step 1.2: Quench Reactive Intermediates. If the compound is present in a post-reaction mixture, ensure the reaction is fully quenched (e.g., via the slow addition of a saturated aqueous solution of ammonium chloride) before transferring to a waste carboy (5[5]).

    • Causality: Unquenched reactions can generate gas, leading to dangerous pressure build-up or exothermic reactions inside sealed waste containers.

    • Self-Validation: Test the pH of the aqueous waste layer using indicator strips. A stabilized pH between 6.0 and 8.0 confirms the quench is complete and the solution is safe for containment.

Phase 2: Containment and Mass Balance
  • Step 2.1: Primary Packaging. Transfer solid 2-Hydroxy-2-phenylbutyramide waste into amber glass or high-density polyethylene (HDPE) containers.

    • Causality: Amber glass prevents potential photo-catalyzed degradation of the API into unknown, potentially more volatile or toxic byproducts during storage.

  • Step 2.2: Closed-Loop Mass Balance. Weigh the waste container before and after the addition of the API waste. Log the mass of the disposed chemical against the mass originally synthesized or purchased.

    • Causality: Maintaining a strict mass balance ensures 100% accountability of the active pharmaceutical ingredient, preventing diversion, accidental environmental release, or inventory discrepancies.

Phase 3: Vendor Handoff
  • Step 3.1: Regulatory Labeling. Label the containers explicitly as "Non-RCRA Hazardous Waste - Toxic API" (or your local equivalent), noting the exact solvent composition if liquid (e.g., "10% 2-Hydroxy-2-phenylbutyramide in DMSO").

  • Step 3.2: Licensed Transfer. Engage a certified hazardous waste disposal vendor for collection, specifying that the material requires high-temperature incineration (5[5]).

IV. Waste Routing Visualization

G Start 2-Hydroxy-2-phenylbutyramide Waste Generation Solid Solid API Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidPack Seal in Amber Glass (Prevent Photodegradation) Solid->SolidPack LiqOrg Organic Solvents (e.g., DMSO, EtOH) Liquid->LiqOrg LiqAq Aqueous Quenches (Buffers) Liquid->LiqAq Vendor Licensed Chemical Waste Vendor SolidPack->Vendor Solid API Waste LiqOrg->Vendor Non-Halogenated Organic Waste LiqAq->Vendor Aqueous Waste Incineration High-Temperature Incineration (>1000°C) Vendor->Incineration Final Destruction

Fig 1: Decision routing for 2-Hydroxy-2-phenylbutyramide laboratory waste disposal.

V. References

  • African Journal of Pharmacy and Pharmacology - academicjournals.org

  • 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem - nih.gov

  • 2-hydroxy-2-phenylbutyramide| CAS:#131802-71-6 - letopharm.com

  • 1-Phenyl-2-pentanol | High-Purity Research Compound - benchchem.com

  • Synthesis of DL-Fluorobenzenamides as Anticonvulsants - thieme-connect.com

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Personal protective equipment for handling 2-Hydroxy-2-phenylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-Hydroxy-2-phenylbutyramide

As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on the safe handling of active pharmaceutical ingredients (APIs). 2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA or


-ethyl-

-hydroxybenzeneacetamide) is a potent intermediate and API known for its broad-profile anticonvulsant activity[1]. Because it acts directly on the central nervous system (CNS) to modulate seizure thresholds, occupational exposure can lead to unintended neurological effects and systemic toxicity.

This guide synthesizes field-proven insights with rigorous safety standards to provide a self-validating system for handling this compound, ensuring that your laboratory operations remain both safe and compliant.

Physicochemical Properties & Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. 2-Hydroxy-2-phenylbutyramide is a solid at room temperature, which introduces the primary risk of aerosolized dust during weighing and transfer operations[2].

Table 1: Quantitative Data & Safety Implications

Property Value Clinical / Safety Implication
CAS Number 131802-71-6 / 52839-87-9 Unique identifiers for precise SDS cross-referencing[3].
Molecular Formula C10H13NO2 The lipophilic phenyl ring facilitates dermal absorption[3].
Molecular Weight 179.22 g/mol Small molecule size allows it to easily cross biological membranes[3].
Boiling Point 358.5°C at 760 mmHg Low volatility at room temperature; the primary risk is particulate dust, not vapor[4].
Density 1.16 g/cm³ Dust settles quickly on surfaces; requires wet-wiping for decontamination[4].

| Primary Hazards | Acute Oral Toxicity, CNS Activity | Accidental ingestion or inhalation bypasses first-pass metabolism, causing direct neurological effects[1]. |

Causality-Based Personal Protective Equipment (PPE)

We do not prescribe PPE arbitrarily; every piece of equipment serves as a targeted barrier against a specific exposure pathway. When handling APIs, standard laboratory attire is insufficient[5].

  • Respiratory Protection:

    • The Why: The compound is handled as a crystalline powder. Mechanical manipulation (scooping, pouring) generates micro-particulates. Inhalation bypasses the hepatic first-pass metabolism, delivering the CNS-active compound directly to the systemic circulation[2].

    • The Standard: Use a2[2]. If handling large bulk quantities outside a closed system, a Powered Air-Purifying Respirator (PAPR) is mandated.

  • Dermal Protection:

    • The Why: The lipophilic nature of 2-Hydroxy-2-phenylbutyramide allows it to partition through the stratum corneum if it contacts the skin, especially if dissolved in organic solvents during synthesis.

    • The Standard: Double-gloving with chemical-resistant nitrile gloves (minimum 0.12 mm thickness). The inner glove goes under the gown cuff, and the outer glove goes over the cuff[6].

  • Ocular and Body Protection:

    • The Why: Mucous membranes are highly permeable. Dust settling on standard cotton lab coats can result in secondary exposure outside the lab.

    • The Standard: Splash-proof safety goggles (not standard safety glasses) and a disposable, low-linting, impermeable isolation gown[5].

Operational Plan & Handling Protocols

Handling APIs requires strict adherence to 5[5] and6[6] for hazardous drugs.

Step-by-Step Methodology for Weighing and Transfer:

  • Preparation: Activate the Containment Primary Engineering Control (C-PEC), such as an externally vented biological safety cabinet or a powder containment hood with redundant HEPA filters[5]. Allow airflow to stabilize for 15 minutes.

  • PPE Donning: Don the impermeable gown, N95/P100 respirator, goggles, and double nitrile gloves.

  • Equipment Staging: Place the analytical balance, spatulas, anti-static weigh boats, and the sealed container of 2-Hydroxy-2-phenylbutyramide inside the C-PEC. Ensure you do not block the rear exhaust grilles to maintain laminar flow.

  • Weighing: Open the chemical container slowly to prevent pressure-differential aerosolization. Use an anti-static weigh boat to prevent the powder from repelling and dispersing into the air.

  • Transfer: Transfer the required mass using a dedicated, clean spatula. Seal the primary container immediately after the transfer is complete.

  • Decontamination: Wipe down the exterior of the primary container and the balance with a solvent appropriate for the compound (e.g., a dilute isopropyl alcohol solution followed by water) before removing them from the hood.

  • Doffing: Remove the outer gloves inside the C-PEC and dispose of them in a trace hazardous waste container[6]. Remove the remaining PPE in the designated ante-room.

Spill Response & Disposal Plan

A spill of an active pharmaceutical ingredient is treated as a hazardous materials incident. Never sweep dry API powder, as this will immediately aerosolize the hazard[6].

Step-by-Step Spill Cleanup:

  • Isolate: Immediately restrict access to the spill area. If the spill occurs outside a C-PEC, evacuate personnel who are not wearing respiratory protection[6].

  • Contain: Gently cover the powder spill with damp, low-lint absorbent pads to suppress dust generation.

  • Clean: Use a HEPA-filtered vacuum dedicated to hazardous drugs, or wet-wipe the area working from the perimeter toward the center to prevent spreading the contaminant[2].

  • Decontaminate: Wash the surface with a detergent solution, followed by a thorough water rinse.

  • Dispose: Place all contaminated wipes, pads, and PPE into a sealable, puncture-resistant hazardous waste bag. Label as "Hazardous Pharmaceutical Waste - Toxic" and dispose of according to local environmental regulations[6].

Exposure Mitigation Visualization

G cluster_0 Primary Engineering Controls cluster_1 PPE Requirements cluster_2 Spill Response Start Handling 2-Hydroxy-2-phenylbutyramide VentedHood Containment Primary Engineering Control (C-PEC) Start->VentedHood Respirator N95 / P100 Respirator Start->Respirator Gloves Double Nitrile Gloves Start->Gloves Gown Impermeable Gown Start->Gown Spill Accidental Spill Start->Spill HEPAFilter Redundant HEPA Filtration VentedHood->HEPAFilter Isolate Isolate Area & Restrict Access Spill->Isolate Clean Wet Wipe / HEPA Vacuum Isolate->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Operational workflow and exposure mitigation pathway for handling 2-Hydroxy-2-phenylbutyramide.

References

  • PubChem CID 86230: 2-Hydroxy-2-phenylbutyramide. National Institutes of Health (NIH). 3

  • 2-hydroxy-2-phenylbutyramide Properties. Letopharm Limited. 4

  • Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP. Academic Journals. 1

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). 5

  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. United States Pharmacopeia (USP). 6

  • Exposures to Pharmaceutical Dust at a Pharmacy. Centers for Disease Control and Prevention (CDC) / NIOSH.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.